HOCPCA
描述
Structure
3D Structure
属性
CAS 编号 |
867178-11-8 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC 名称 |
3-hydroxycyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h3,5,7H,1-2H2,(H,8,9) |
InChI 键 |
VKJGQKRRULDFCI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC1O)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-hydroxycyclopent-1-enecarboxylic acid HOCPCA |
产品来源 |
United States |
Foundational & Exploratory
HOCPCA: A Novel Neuroprotective Agent Targeting CaMKIIα
An In-depth Technical Guide on the Mechanism of Action of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-hydroxycyclopent-1-enecarboxylic acid (this compound) is a selective, brain-penetrant small molecule that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and glaucoma. Its primary mechanism of action involves binding to the central hub domain of the α isoform of Calmodulin-dependent protein kinase II (CaMKIIα), a key mediator of pathological calcium signaling in neurons. Under excitotoxic conditions, such as those occurring during a stroke or in neurodegenerative diseases, CaMKIIα becomes aberrantly activated. This compound stabilizes the CaMKIIα holoenzyme, normalizing its pathological signaling without affecting its physiological functions. This modulation of CaMKIIα leads to a cascade of downstream effects, including the reduction of neuroinflammation and oxidative stress, ultimately preserving neuronal integrity and function. This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental protocols underpinning the neuroprotective action of this compound.
Core Mechanism of Action: Targeting the CaMKIIα Hub Domain
The cornerstone of this compound's neuroprotective effect is its specific interaction with CaMKIIα.[1] Unlike traditional kinase inhibitors that target the ATP-binding pocket, this compound binds to a distinct site on the hub domain of CaMKIIα, which is responsible for the assembly of the holoenzyme complex.[2][3]
Under pathological conditions like ischemia, excessive glutamate (B1630785) release leads to a massive influx of Ca²⁺ into neurons.[4][5] This triggers the over-activation and autophosphorylation of CaMKIIα at the threonine 286 position (pThr286), leading to persistent, Ca²⁺-independent activity.[3][6] This aberrant signaling contributes to neuronal death pathways. Furthermore, ischemia can induce the calpain-mediated cleavage of CaMKIIα, generating a constitutively active kinase fragment that exacerbates neurotoxicity.[3]
This compound intervenes by binding to the CaMKIIα hub domain, which is believed to stabilize the oligomeric state of the enzyme.[2][6] This allosteric modulation does not inhibit the normal, physiological activity of CaMKIIα but rather normalizes its aberrant signaling during pathological states.[2][3] Specifically, this compound has been shown to reverse the ischemia-induced decrease in cytosolic pThr286 levels and downregulate the formation of the constitutively active CaMKIIα fragment.[3]
Signaling Pathways
The neuroprotective effects of this compound can be understood through the following signaling pathways:
Quantitative Data
The neuroprotective efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: Neuroprotective Effects of this compound in Ischemic Stroke
| Parameter | Model | Treatment | Outcome | p-value | Reference |
| Infarct Volume | dMCAO (mice) | 175 mg/kg this compound vs. saline (30 min post-stroke) | 26% reduction (12.3 ± 6.2 mm³ vs. 16.6 ± 5.9 mm³) | p = 0.0485 | [3] |
| Sensorimotor Function | dMCAO (mice) | 175 mg/kg this compound vs. saline (30 min post-stroke) | Alleviated grip strength asymmetry | p = 0.0129 (saline vs. baseline) | [3] |
| Inflammatory Gene Expression | dMCAO & Thromboembolic stroke (mice) | 175 mg/kg this compound vs. saline | Reduced mRNA expression of TNFα, Iba1, and CD68 | Not specified | [3] |
Table 2: Neuroprotective Effects of this compound in Experimental Glaucoma
| Parameter | Model | Treatment | Outcome | p-value | Reference |
| RGC Survival | Ex vivo retinal explants (high pressure) | This compound (100 nM) vs. high pressure alone | 58% restoration of CaMKIIα+ cells | < 0.05 | [1] |
| RGC Subtype Preservation | Ex vivo retinal explants (high pressure) | This compound (100 nM) vs. high pressure alone | Restored CaMKIIα+/CaMKIIβ+ cells from 83.33% to 97.73% | < 0.05 | [1] |
| Microglia Activation | Ex vivo retinal explants (high pressure) | This compound (100 nM) vs. high pressure alone | Reduced Iba1+ area and density | < 0.05 | [1] |
| RGC Survival (Oxidative Stress) | Ex vivo retinal explants (300 µmol/L H₂O₂) | This compound (100 nM) vs. H₂O₂ alone | Mitigated RGC loss | < 0.05 | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the neuroprotective mechanism of this compound.
In Vivo Models of Ischemic Stroke
-
Permanent Distal Middle Cerebral Artery Occlusion (dMCAO): Male mice are anesthetized, and the distal part of the middle cerebral artery is permanently occluded by electrocoagulation. This model produces a consistent infarct in the cortex.[3]
-
Thromboembolic Stroke: A fibrin-rich clot is formed in the middle cerebral artery by in-situ injection of thrombin. This model allows for the study of neuroprotective agents in combination with thrombolytic therapies like tPA.[3]
-
Treatment: this compound (175 mg/kg) or saline is administered intraperitoneally 30 minutes after the induction of stroke.[3]
-
Endpoint Analysis:
-
Biochemical Analysis: Brains are harvested 2 hours post-stroke. Peri-infarct tissue is dissected, and subcellular fractionation is performed to isolate membrane and cytosolic fractions for Western blot analysis of CaMKIIα and its phosphorylated forms.[3]
-
Histological and Functional Analysis: At 3 days post-stroke, infarct volume is assessed by cresyl violet staining. Sensorimotor function is evaluated using tests such as the grip strength test. Gene expression of inflammatory markers is quantified by qPCR.[3]
-
Ex Vivo Model of Experimental Glaucoma
-
Retinal Explant Culture: Retinas are dissected from euthanized mice, sectioned into quadrants, and cultured on Millipore filters with the ganglion cell layer facing up. The culture medium is DMEM/F12 supplemented with insulin, penicillin, and streptomycin.[1]
-
Induction of Pathology: To mimic glaucomatous conditions, retinal explants are subjected to either elevated hydrostatic pressure (60 mmHg) or oxidative stress (300 µmol/L H₂O₂) for 24 hours.[1]
-
Treatment: this compound is added to the culture medium at various concentrations (1 nM to 1 µM) during the 24-hour incubation period.[1]
-
Endpoint Analysis: After incubation, retinal explants are fixed with 4% paraformaldehyde. Immunohistochemistry is performed using antibodies against RBPMS (a marker for retinal ganglion cells), CaMKIIα, CaMKIIβ, and Iba1 (a marker for microglia). The number of surviving RGCs and the extent of microglia activation are quantified using confocal microscopy.[1]
Conclusion and Future Directions
This compound represents a promising neuroprotective agent with a novel mechanism of action centered on the allosteric modulation of CaMKIIα. By selectively stabilizing the CaMKIIα holoenzyme under pathological conditions, this compound effectively mitigates the downstream effects of excitotoxicity, including neuroinflammation and oxidative stress. The quantitative data from preclinical models of stroke and glaucoma provide strong evidence for its therapeutic potential.
Future research should focus on further elucidating the precise molecular interactions between this compound and the CaMKIIα hub domain. Investigating the efficacy of this compound in other models of neurodegeneration where CaMKIIα dysregulation is implicated is also a key area for exploration. Ultimately, the translation of these preclinical findings into clinical trials will be crucial to determine the utility of this compound as a neuroprotective therapy in humans. The detailed methodologies provided in this guide serve as a foundation for researchers to build upon these important findings.
References
- 1. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
HOCPCA as a Selective CaMKIIα Hub Domain Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a critical mediator of synaptic plasticity and neuronal signaling. Its dysregulation following ischemic events contributes significantly to excitotoxic cell death. A novel therapeutic strategy has emerged, focusing on the allosteric modulation of the CaMKIIα hub domain. This technical guide provides an in-depth overview of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), a selective small molecule ligand that targets the CaMKIIα hub domain. We detail its mechanism of action, present key quantitative data on its binding and efficacy, outline experimental protocols for its study, and visualize the associated signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the targeted modulation of CaMKIIα.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options. A key pathological process in ischemic brain injury is excitotoxicity, which involves the overactivation of glutamate (B1630785) receptors and a subsequent massive influx of calcium (Ca²⁺) into neurons. This Ca²⁺ overload leads to the aberrant activation of various downstream signaling pathways, including that of CaMKIIα.
This compound, a brain-penetrant analogue of γ-hydroxybutyrate (GHB), has been identified as a first-in-class selective ligand for the hub domain of CaMKIIα.[1][2] Unlike traditional kinase inhibitors that target the ATP-binding pocket, this compound binds to a distinct allosteric site within the hub domain, which is responsible for the oligomerization of CaMKIIα subunits into a functional holoenzyme.[3] This unique mechanism of action allows for a more nuanced modulation of CaMKIIα activity, particularly under pathological conditions, without affecting its physiological functions, such as long-term potentiation (LTP).[1][2] This guide summarizes the current understanding of this compound as a selective CaMKIIα hub domain ligand.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound and its interaction with CaMKIIα.
Table 1: Binding Affinity and Selectivity of this compound and Related Ligands
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | CaMKIIα | Radioligand Binding ([³H]this compound) | - | 27-fold higher affinity than GHB | [4] |
| This compound | 45 Neurotargets | Radioligand Binding | Selectivity | >100-fold for CaMKIIα | [1] |
| [³H]O-5-HDC | Native CaMKIIα (rat cortical homogenate) | Saturation Binding | KD | 22 nM | [3] |
| [³H]O-5-HDC | Native CaMKIIα (rat cortical homogenate) | Saturation Binding | Bmax | 86.5 pmol/mg protein | [3] |
| PIPA | Recombinant CaMKIIα | [³H]this compound Competition | Ki | 2.6 µM | [5] |
| PIPA | Immobilized CaMKIIα hub | Surface Plasmon Resonance (SPR) | KD | 2.9 ± 0.6 μM | [5] |
Table 2: Effect of this compound on CaMKIIα Hub Domain Stability
| Ligand | CaMKIIα Hub Variant | Assay Type | Parameter | Value | Reference |
| This compound | Wild-Type | Thermal Shift Assay | ΔTm | 11.5 ± 0.6°C | [5] |
| PIPA | Wild-Type | Thermal Shift Assay | ΔTm | 13.04 ± 0.09°C | [5] |
| 5-HDC | Wild-Type | Thermal Shift Assay | ΔTm | 23.7 ± 0.2°C | [5] |
| This compound | W403L Mutant | Thermal Shift Assay | ΔTm | 15.2 ± 1.0°C | [5] |
| PIPA | W403L Mutant | Thermal Shift Assay | ΔTm | 24.5 ± 0.4°C | [5] |
Table 3: In Vivo Efficacy of this compound in Ischemic Stroke Models
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| dMCAO (mice) | 175 mg/kg this compound | Cytosolic pThr286-CaMKIIα levels | 66% increase (restored to sham levels) | [1][2] |
| pMCAO (mice) | 175 mg/kg this compound | ΔCaMKII (31 kDa fragment) in membrane fraction | Downregulation | [1][2] |
| Photothrombotic Stroke (mice) | 175 mg/kg this compound (3, 6, or 12h post-stroke) | Infarct Volume | ~40-50% reduction | [6] |
Signaling Pathways and Mechanism of Action
CaMKIIα Dysregulation in Ischemia
Following an ischemic insult, excessive glutamate release triggers a massive influx of Ca²⁺ through NMDA receptors. This leads to the activation of CaMKIIα, characterized by its autophosphorylation at Threonine 286 (pThr286). Activated CaMKIIα translocates to the postsynaptic density (PSD), where it contributes to neurotoxic signaling. Furthermore, sustained CaMKIIα activation can lead to its cleavage by calpain, generating a constitutively active fragment known as ΔCaMKII, which further exacerbates neuronal damage.[1][2]
Mechanism of Action of this compound
This compound exerts its neuroprotective effects by binding to a deep cavity within the hub domain of CaMKIIα.[1] This binding allosterically modulates the enzyme's function in a pathospecific manner. This compound binding leads to the stabilization of the CaMKIIα holoenzyme, as evidenced by an increased melting temperature in thermal shift assays.[2][5] In the context of ischemia, this compound treatment normalizes the levels of cytosolic pThr286-CaMKIIα and downregulates the ischemia-induced expression of the constitutively active ΔCaMKII fragment in the membrane fraction.[1][2] This alleviates the aberrant CaMKIIα signaling, ultimately leading to neuroprotection.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
[³H]this compound Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound and other compounds to the CaMKIIα hub domain.
-
Preparation of Homogenates: Whole-cell homogenates from HEK293T cells transiently overexpressing CaMKIIα or rat cortical tissue are prepared.
-
Incubation: 10-15 µg of protein is incubated with a specific concentration of [³H]this compound (or a competing radioligand like [³H]O-5-HDC) in a suitable buffer (e.g., 50 mM KH₂PO₄, pH 6.0) in a 96-well format. For competition assays, various concentrations of unlabeled this compound or other test compounds are included.
-
Equilibrium Binding: Incubation is typically carried out on ice for 60 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 mM GHB). Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed to determine KD and Bmax values. Competition binding data are used to calculate Ki values using the Cheng-Prusoff equation.
Thermal Shift Assay (Differential Scanning Fluorometry)
This assay measures the thermal stability of the CaMKIIα hub domain in the presence and absence of ligands.
-
Protein Preparation: Purified CaMKIIα hub domain protein is used.
-
Reaction Mixture: The protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The reaction is prepared with and without various concentrations of this compound or other test compounds.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient.
-
Fluorescence Measurement: The fluorescence intensity is measured as the temperature increases.
-
Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the melting curve. The change in Tm (ΔTm) in the presence of a ligand indicates the extent of stabilization.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This is a widely used animal model of focal ischemic stroke.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A filament (e.g., 7-0 nylon suture with a silicone-coated tip) is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 30 or 60 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
This compound Administration: this compound (e.g., 175 mg/kg) or vehicle is administered intraperitoneally at various time points before or after the induction of ischemia.
-
Outcome Measures:
-
Infarct Volume: 24 or 48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neurological Deficit Scoring: Sensorimotor function is assessed using tests such as the grid-walking task or the cylinder test.
-
Biochemical Analysis: Brain tissue from the peri-infarct region is harvested for Western blot analysis.
-
Western Blotting
This technique is used to detect and quantify specific proteins, such as total CaMKIIα, pThr286-CaMKIIα, and ΔCaMKII.
-
Sample Preparation: Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-CaMKIIα, anti-pThr286-CaMKIIα) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., actin or tubulin).
Conclusion
This compound represents a promising therapeutic candidate for ischemic stroke and potentially other neurological disorders characterized by CaMKIIα dysregulation. Its selective targeting of the CaMKIIα hub domain offers a novel, pathospecific mechanism of action that preserves the physiological functions of the kinase. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the broader field of allosteric modulation of CaMKIIα. Future studies should focus on further elucidating the precise molecular mechanisms by which hub domain ligands modulate CaMKIIα function and on translating these preclinical findings into clinical applications.
References
- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand‐induced CaMKIIα hub Trp403 flip, hub domain stacking, and modulation of kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Properties of 3-hydroxycyclopent-1-enecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxycyclopent-1-enecarboxylic acid, commonly referred to as HOCPCA, is a cyclic organic compound with significant biological activity, particularly in the realm of neuroprotection.[1][2] As a conformationally restricted analog of γ-hydroxybutyrate (GHB), this compound exhibits high affinity and selectivity for a specific binding site on the α-subunit of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα), a key enzyme in neuronal signaling pathways.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties of 3-hydroxycyclopent-1-enecarboxylic acid, including its physical characteristics, chemical reactivity, and spectroscopic data. The guide also delves into its significant role in modulating CaMKIIα signaling, a pathway of considerable interest in the development of therapeutics for ischemic stroke and other neurological disorders.
Chemical and Physical Properties
While extensive research has been conducted on the biological activity of 3-hydroxycyclopent-1-enecarboxylic acid, detailed experimental data on some of its physical properties remain elusive in publicly accessible literature. The available information is summarized below.
| Property | Value | Source/Comment |
| Molecular Formula | C6H8O3 | [2] |
| Molecular Weight | 128.13 g/mol | [2] |
| IUPAC Name | 3-hydroxycyclopent-1-enecarboxylic acid | [2] |
| CAS Number | 867178-11-8 | [2] |
| Canonical SMILES | C1CC(=CC1O)C(=O)O | [2] |
| InChI Key | VKJGQKRRULDFCI-UHFFFAOYSA-N | [2] |
| Solubility | Soluble in DMSO. | [2] |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [2] |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. | |
| pKa | Data not available in searched literature. |
Chemical Reactivity
3-hydroxycyclopent-1-enecarboxylic acid possesses two primary functional groups that dictate its chemical reactivity: a carboxylic acid and a secondary alcohol on a cyclopentene (B43876) ring.
-
Esterification: The carboxylic acid moiety can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.[2]
-
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed through decarboxylation.[2]
-
Oxidation: The secondary hydroxyl group is susceptible to oxidation to form a ketone.[2]
Spectroscopic Data
Detailed experimental spectra for 3-hydroxycyclopent-1-enecarboxylic acid are not widely available. However, the expected spectroscopic features can be inferred from its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the vinyl proton, the proton on the carbon bearing the hydroxyl group, and the aliphatic protons of the cyclopentene ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum should display signals for the carboxylic carbon, the two olefinic carbons, the carbon atom attached to the hydroxyl group, and the remaining two aliphatic carbons in the ring.
Infrared (IR) Spectroscopy: The IR spectrum of 3-hydroxycyclopent-1-enecarboxylic acid would be characterized by:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.
-
A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.
-
An absorption band for the C=C stretching of the alkene around 1650 cm⁻¹.
-
A broad absorption for the O-H stretching of the alcohol group in the region of 3200-3600 cm⁻¹.
Experimental Protocols
A general workflow for the synthesis and analysis of similar compounds is presented below. This is a hypothetical workflow and would require optimization for 3-hydroxycyclopent-1-enecarboxylic acid.
Figure 1. A generalized workflow for the synthesis, purification, and analysis of a carboxylic acid derivative.
Biological Activity and Signaling Pathway
The primary biological significance of 3-hydroxycyclopent-1-enecarboxylic acid lies in its selective interaction with the α-subunit of CaMKII.[2] This interaction is of particular interest in the context of neurological damage following ischemic events.
Mechanism of Action in Cerebral Ischemia:
Cerebral ischemia leads to an excessive influx of Ca²⁺ into neurons, causing dysregulation of CaMKIIα.[5][6] This includes sustained autophosphorylation at Threonine 286 (pThr286), rendering the kinase constitutively active, and proteolytic cleavage by calpain, which also results in a constitutively active fragment.[7] This aberrant CaMKIIα activity contributes to neuronal cell death.[5][6]
This compound acts as a neuroprotective agent by binding to the hub domain of CaMKIIα.[1] This binding stabilizes the oligomeric state of the enzyme and modulates its activity.[5] Specifically, this compound has been shown to normalize the levels of cytosolic pThr286-CaMKIIα and downregulate the ischemia-specific constitutively active fragment of CaMKIIα.[8] This targeted modulation of pathological CaMKIIα activity, without affecting its normal physiological functions, makes this compound a promising candidate for therapeutic intervention in stroke.[5][6]
The following diagram illustrates the proposed signaling pathway of this compound's neuroprotective action in the context of cerebral ischemia.
Figure 2. Proposed signaling pathway of this compound in mitigating ischemia-induced neuronal damage.
Conclusion
3-hydroxycyclopent-1-enecarboxylic acid is a molecule of significant interest due to its potent and selective modulation of CaMKIIα. While its biological activity has been the focus of considerable research, a comprehensive public repository of its fundamental chemical and physical properties is currently lacking. This guide has synthesized the available information and highlighted the areas where further experimental characterization is needed. The unique mechanism of action of this compound in the context of cerebral ischemia underscores its potential as a lead compound in the development of novel neuroprotective therapies. Further research into its synthesis, characterization, and downstream signaling effects will be crucial for realizing its therapeutic promise.
References
- 1. Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity and stereoselectivity of binding to GHB sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 867178-11-8 | >98% [smolecule.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CaMKIIα as a Promising Drug Target for Ischemic Grey Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CaMKIIα as a Promising Drug Target for Ischemic Grey Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HOCPCA: A High-Affinity Ligand for GHB High-Affinity Binding Sites (CaMKIIα) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and selectivity of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) for the high-affinity γ-hydroxybutyrate (GHB) binding site, now identified as the α-isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα). This document consolidates key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in neuroscience and pharmacology.
Introduction
For decades, the existence of a high-affinity binding site for the endogenous neurotransmitter γ-hydroxybutyrate (GHB) has been known, distinct from its low-affinity interaction with GABAB receptors. The recent identification of this site as the hub domain of CaMKIIα has marked a significant breakthrough in understanding the pharmacology of GHB and its analogs.[1] this compound has emerged as a pivotal tool in this research, demonstrating high affinity and remarkable selectivity for CaMKIIα.[2][3] This guide delves into the specifics of this interaction.
Binding Affinity of this compound and Related Compounds
The affinity of this compound and other key ligands for the GHB high-affinity binding site (CaMKIIα) has been determined through radioligand binding assays. The data consistently demonstrate that this compound is a high-affinity ligand, with its (R)-enantiomer showing the highest affinity.
| Compound | Parameter | Value | Species/System | Reference |
| (R)-HOCPCA | IC50 | 86 nM | Rat Brain Homogenate | [4] |
| (RS)-HOCPCA | IC50 | 120 nM | Rat Brain Homogenate | [4] |
| This compound | Ki | 1.27 µM | Recombinant Human CaMKIIα | [5] |
| GHB | IC50 | 3300 nM | Rat Brain Homogenate | [4] |
| GHB | Ki | 24.1 µM | Recombinant Human CaMKIIα | [5] |
| [3H]this compound | Kd | 73.8 nM | Rodent Brain (pH 6.0) | [6] |
| [3H]this compound | Kd | 2312 nM | Rodent Brain (pH 7.4) | [6] |
Table 1: Binding Affinity Data for this compound and GHB at the High-Affinity GHB Site (CaMKIIα).
Selectivity Profile of this compound
A key attribute of this compound is its high selectivity for the CaMKIIα hub domain over other potential targets, including other CaMKII isoforms and the classical GABA receptors.
Selectivity over GABAA and GABAB Receptors
Early studies robustly established the selectivity of this compound. In competitive binding assays, (R)-HOCPCA and its racemic form showed no significant affinity for GABAA or GABAB receptors at concentrations up to 1 mM.[4]
| Receptor | Ligand | IC50 | Species/System | Reference |
| GABAA | (R)-HOCPCA | > 1 mM | Rat Brain Homogenate | [4] |
| GABAB | (R)-HOCPCA | > 1 mM | Rat Brain Homogenate | [4] |
Table 2: Selectivity of this compound for GABAA and GABAB Receptors.
Selectivity for CaMKIIα Isotype
This compound exhibits remarkable selectivity for the α-isoform of CaMKII. Radioligand binding studies using [3H]this compound on HEK293T cells expressing different CaMKII isoforms showed specific binding only to CaMKIIα, with no discernible binding to CaMKIIβ, CaMKIIγ, or CaMKIIδ.[7] This selectivity is further corroborated by the complete absence of [3H]this compound binding in brain tissue from Camk2a-/- (knockout) mice.[2]
Furthermore, a broad screening panel of this compound against 45 different neurotargets revealed a 100-fold selectivity for the CaMKIIα binding site.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding of this compound to CaMKIIα.
Protocol for [3H]this compound Radioligand Binding Assay with Recombinant CaMKIIα
This protocol is adapted from studies on HEK293T whole-cell homogenates expressing CaMKIIα.[5]
1. Preparation of Whole-Cell Homogenates:
- Culture HEK293T cells expressing the desired CaMKII isoform.
- Harvest cells and wash with ice-cold PBS.
- Resuspend cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
2. Radioligand Binding Assay:
- The assay is performed in a 48-well or 96-well format.
- To each well, add the following in order:
- Binding buffer (50 mM KH2PO4, pH 6.0) to a final volume of 400 µL.
- Competing unlabeled ligand at various concentrations (for competition assays) or buffer (for saturation assays).
- [3H]this compound at a final concentration of approximately 40 nM.
- Whole-cell homogenate (100-150 µg of protein per well).
- Non-specific binding (NSB) is determined in the presence of a high concentration of unlabeled GHB (16-30 mM).
- Incubate the plate for 1 hour on ice.
3. Filtration and Counting:
- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
- Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- For competition assays, IC50 values are determined by non-linear regression analysis of the competition curves.
- Ki values can be calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for Selectivity Assays at GABAA and GABAB Receptors
This protocol is based on the methods described by Wellendorph et al. (2005).[4]
1. GABAA Receptor Binding Assay:
- Radioligand: [3H]muscimol.
- Tissue: Rat cortical membranes.
- Buffer: 50 mM Tris-citrate buffer, pH 7.1.
- Incubation: 30 minutes at 4°C.
- Non-specific binding: Determined in the presence of 100 µM GABA.
- Procedure: Incubate rat cortical membranes with [3H]muscimol and various concentrations of this compound. Terminate by filtration and quantify radioactivity.
2. GABAB Receptor Binding Assay:
- Radioligand: [3H]CGP54626.
- Tissue: Rat cortical membranes.
- Buffer: 50 mM Tris-HCl buffer with 2.5 mM CaCl2, pH 7.4.
- Incubation: 60 minutes at room temperature.
- Non-specific binding: Determined in the presence of 100 µM baclofen.
- Procedure: Incubate rat cortical membranes with [3H]CGP54626 and various concentrations of this compound. Terminate by filtration and quantify radioactivity.
Signaling Pathways and Experimental Workflows
CaMKIIα Signaling Pathway
CaMKIIα is a serine/threonine kinase that plays a critical role in synaptic plasticity, particularly in the induction of long-term potentiation (LTP). Its activity is tightly regulated by intracellular calcium levels. This compound, by binding to the hub domain, is thought to stabilize the CaMKIIα holoenzyme, which may modulate its activity, particularly under pathological conditions such as ischemia.[3][8]
References
- 1. pnas.org [pnas.org]
- 2. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
The Modulatory Role of HOCPCA on CaMKII Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial mediator of intracellular signaling, particularly in neuronal cells. Its dysregulation is implicated in various pathological conditions, including ischemic stroke. 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), a brain-penetrant analogue of γ-hydroxybutyrate (GHB), has emerged as a selective modulator of CaMKIIα, offering a promising therapeutic avenue. This technical guide provides an in-depth analysis of the role of this compound in modulating CaMKII signaling pathways. We will delve into its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the involved signaling cascades.
Introduction to CaMKII and this compound
CaMKII is a serine/threonine protein kinase that plays a vital role in synaptic plasticity and memory formation.[1][2] It exists as a holoenzyme composed of 12 to 14 subunits, with each subunit containing a kinase domain, a regulatory domain, a variable linker, and a hub association domain.[1][2][3] The α and β isoforms are predominantly expressed in the brain.[1][2] Following an influx of intracellular calcium (Ca2+), Ca2+/calmodulin (CaM) binds to the regulatory domain of CaMKII, leading to its activation and autophosphorylation at Threonine 286 (Thr286). This autophosphorylation renders the kinase autonomously active even after Ca2+ levels decline.
This compound is a small molecule that selectively binds to a deep cavity within the hub domain of the CaMKIIα isoform.[1][2][4] This interaction does not directly inhibit the kinase activity but rather allosterically modulates the holoenzyme's function, particularly under pathological conditions such as ischemia.[1][2] this compound has demonstrated significant neuroprotective effects in preclinical models of stroke.[1][2][5]
Mechanism of Action of this compound on CaMKII Signaling
This compound exerts its modulatory effects on CaMKII through a multi-faceted mechanism, primarily by stabilizing the CaMKIIα holoenzyme and preventing its pathological dysregulation during ischemic events.
Allosteric Modulation via Hub Domain Binding
This compound selectively binds to the hub domain of CaMKIIα, a region responsible for the oligomerization of the holoenzyme.[1][4] This binding leads to the stabilization of the oligomeric state of the hub domain, as demonstrated in thermal shift assays.[2] This allosteric modulation is believed to alter the overall functionality of the holoenzyme without directly interfering with substrate phosphorylation or Thr286 autophosphorylation under normal physiological conditions.[1][2]
Normalization of Ischemia-Induced CaMKII Autophosphorylation
During an ischemic insult, the massive influx of Ca2+ leads to aberrant and sustained activation of CaMKII, characterized by increased autophosphorylation at Thr286. This compound treatment has been shown to normalize this pathological increase in cytosolic pThr286-CaMKIIα levels following ischemia.[1][6][7][8] This suggests that this compound helps to restore the physiological regulation of CaMKII activity that is lost during an excitotoxic event.
Downregulation of a Constitutively Active CaMKII Fragment
A key pathological consequence of ischemia is the cleavage of CaMKII by calpain, which generates a constitutively active kinase fragment known as ΔCaMKII.[1][2] This fragment, lacking the regulatory and hub domains, contributes to neuronal cell death. This compound treatment has been observed to downregulate the expression of this ischemia-specific ΔCaMKII in the membrane fraction.[1][2]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from key studies investigating the effects of this compound on CaMKII signaling and related functional outcomes in preclinical stroke models.
| Parameter | Stroke Model | Treatment | Key Finding | Reference |
| Infarct Volume | pMCAO (permanent Middle Cerebral Artery Occlusion) | 175 mg/kg this compound 30 min post-pMCAO | Significant reduction in infarct volume compared to saline control. | [7] |
| pMCAO | 175 mg/kg this compound 3 h post-pMCAO | Significant reduction in infarct volume compared to saline control. | [7] | |
| Motor Function | pMCAO | 175 mg/kg this compound 30 min post-pMCAO | Improved motor function as assessed by grip strength and pole test. | [7] |
| pMCAO | 175 mg/kg this compound 3 h post-pMCAO | Improved motor function as assessed by grip strength and pole test. | [7] | |
| pThr286-CaMKIIα Levels (Cytosolic) | pMCAO | This compound treatment | Normalized the ischemia-induced increase in cytosolic pThr286 levels. | [1][7] |
| ΔCaMKII Expression (Membrane Fraction) | pMCAO | This compound treatment | Downregulated the ischemia-induced expression of the 31 kDa ΔCaMKII fragment. | [1] |
| Binding Affinity | Recombinant CaMKIIα | [3H]this compound saturation binding | KD value of 22 nM. | [9] |
| Native CaMKIIα (rat cortical homogenate) | Competition binding with GHB | This compound binds with 27-fold higher affinity than GHB. | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on CaMKII signaling.
In Vivo Stroke Models
-
Permanent Middle Cerebral Artery Occlusion (pMCAO):
-
Anesthetize adult male mice.
-
Make a skin incision between the orbit and the external auditory meatus.
-
Temporarily retract the temporalis muscle to expose the skull.
-
Perform a craniotomy to expose the middle cerebral artery (MCA).
-
Permanently occlude the MCA by electrocoagulation.
-
Suture the skin incision and allow the animal to recover.
-
Administer this compound or vehicle (saline) intraperitoneally at specified time points post-occlusion (e.g., 30 minutes or 3 hours).[7]
-
-
Thromboembolic Stroke Model:
-
Induce thrombosis in the MCA by injecting thrombin.
-
Monitor cerebral blood flow to confirm occlusion.
-
Administer this compound and/or alteplase (B1167726) at clinically relevant time points.
-
Biochemical Analyses
-
Subcellular Fractionation:
-
Harvest peri-infarct cortical tissue at a specified time post-stroke (e.g., 2 hours).
-
Homogenize the tissue in a buffered sucrose (B13894) solution.
-
Perform differential centrifugation to separate cytosolic and membrane fractions.
-
-
Western Blotting:
-
Separate proteins from cytosolic and membrane fractions by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).
-
Incubate the membrane with primary antibodies against total CaMKIIα, pThr286-CaMKII, and ΔCaMKII.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
-
-
Radioligand Binding Assays:
-
Prepare whole-cell homogenates from HEK293T cells expressing recombinant CaMKIIα or from rat cortical tissue.
-
Incubate the homogenate with a radiolabeled ligand such as [³H]this compound in a binding buffer.
-
For competition assays, include varying concentrations of unlabeled ligands (e.g., this compound, GHB).
-
Separate bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data to determine binding affinity (KD) and binding capacity (Bmax).[9]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Figure 1. Canonical CaMKII Activation Pathway.
Figure 2. this compound's Modulation of Ischemia-Induced CaMKII Dysregulation.
Figure 3. General Experimental Workflow for Studying this compound's Effects.
Conclusion
This compound represents a novel class of CaMKIIα modulators with a distinct mechanism of action centered on the allosteric regulation of the holoenzyme's hub domain. By stabilizing the CaMKIIα complex, this compound effectively counteracts the pathological dysregulation of the kinase during ischemic events, leading to the normalization of autophosphorylation and the prevention of the formation of a constitutively active, neurotoxic fragment. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the broader strategy of targeting the CaMKII hub domain for the treatment of neurological disorders. The presented signaling pathway diagrams provide a clear visual framework for understanding the intricate molecular interactions involved. Further research is warranted to fully elucidate the downstream consequences of this compound-mediated CaMKII modulation and to translate these promising preclinical findings into clinical applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
- 9. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
HOCPCA's neuroprotective effects in ischemic stroke models
A Technical Guide on the Preclinical Evidence and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of 3-hydroxy-4-(2-oxiranyl-cyclopropyl)-benzoic acid methyl ester (HOCPCA) in preclinical models of ischemic stroke. This compound, a cyclic analogue of γ-hydroxybutyrate (GHB), has emerged as a promising therapeutic candidate due to its selective action on the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key player in the ischemic cascade. This document summarizes the quantitative data from various experimental models, details the methodologies employed in these studies, and visualizes the proposed signaling pathways and experimental workflows.
Quantitative Efficacy of this compound in Ischemic Stroke Models
This compound has demonstrated significant neuroprotective effects across multiple, clinically relevant murine models of ischemic stroke. The quantitative data from these studies are summarized below, highlighting the compound's ability to reduce infarct volume and improve functional outcomes.
| Stroke Model | Treatment Protocol | Key Findings | Reference |
| Permanent Distal Middle Cerebral Artery Occlusion (dMCAO) | 175 mg/kg this compound (i.p.) administered 30 minutes post-dMCAO. | - 26% reduction in infarct volume compared to saline-treated mice (16.6 ± 5.9 mm³ vs. 12.3 ± 6.2 mm³; p = 0.0485).- Alleviation of forelimb grip strength asymmetry. | [1] |
| Thromboembolic Stroke | 175 mg/kg this compound (i.p.) administered 30 minutes post-stroke, alone or in combination with tPA. | - this compound alone did not significantly reduce infarct size.- Combination with tPA did not offer additional reduction in infarct volume compared to tPA alone.- this compound treatment, both alone and in combination with tPA, relieved stroke-induced forelimb asymmetry in grip strength at day 3 post-stroke. | [1][2] |
| Photothrombotic Stroke (PTS) | Single dose of this compound administered 30 minutes and 3-12 hours post-PTS. | - Neuroprotective effects on both infarct size and motor function. | [1] |
| Photothrombotic Stroke (PTS) | 175 mg/kg this compound administered 3, 6, and 12 hours post-stroke. | - Pronounced reduction in infarct volume by approximately 40-50% at 7 days post-stroke. | [3] |
Mechanism of Action: Modulation of CaMKIIα Signaling
The neuroprotective effects of this compound are attributed to its unique interaction with the hub domain of CaMKIIα.[1] During an ischemic event, excessive glutamate (B1630785) release leads to a massive influx of Ca2+, causing dysregulation of CaMKIIα.[4] This includes increased autophosphorylation and the generation of a constitutively active cleavage fragment, ΔCaMKII, both of which contribute to excitotoxic neuronal death.[1][5]
This compound selectively binds to and stabilizes the CaMKIIα hub domain, but only under pathological ischemic conditions.[1] This interaction does not affect the physiological signaling of CaMKIIα, highlighting its pathospecific mechanism.[4][5] The binding of this compound leads to a normalization of cytosolic Thr286 autophosphorylation and a downregulation of the ischemia-specific ΔCaMKII fragment.[1][5][6] By preventing the aberrant, long-lasting activity of CaMKIIα, this compound mitigates downstream cell death pathways and dampens inflammatory responses.[1][5]
Caption: Proposed mechanism of this compound's neuroprotective action in ischemic stroke.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.
Animal Models of Ischemic Stroke
-
Permanent Distal Middle Cerebral Artery Occlusion (dMCAO): This model induces a focal ischemic lesion with a pronounced penumbra. The distal part of the MCA is permanently occluded, typically through electrocoagulation.[1]
-
Thromboembolic Stroke Model: This model mimics the clinical scenario of clot-induced ischemia and subsequent reperfusion. A thrombus is introduced into the middle cerebral artery to induce occlusion.[1][2]
-
Photothrombotic Stroke (PTS): This model creates a precise and reproducible focal ischemic lesion. A photosensitive dye (e.g., Rose Bengal) is injected intravenously, followed by illumination of a specific cortical area, leading to endothelial damage and thrombus formation.[1][3]
Caption: Overview of ischemic stroke models used to evaluate this compound.
Drug Administration and Outcome Measures
-
This compound Administration: this compound was dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of 175 mg/kg.[1] The timing of administration varied depending on the specific study design, ranging from 30 minutes to 12 hours post-stroke induction.[1][3]
-
Infarct Volume Assessment: Three days post-stroke, animals were euthanized, and brains were sectioned and stained with cresyl violet. The infarct volume was then quantified from the stained sections.[1]
-
Functional Outcome Assessment (Grip Strength Test): Forelimb grip strength was measured to assess sensorimotor deficits. The asymmetry in grip strength between the contralateral and ipsilateral forelimbs relative to the lesion was used as an indicator of functional impairment.[1][2]
-
Biochemical Analysis: To investigate the mechanism of action, brain tissue from the peri-infarct cortex was collected. Western blotting was used to assess the expression and phosphorylation levels of CaMKIIα and the presence of the ΔCaMKII cleavage product in cytosolic and membrane fractions.[1]
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The preclinical data strongly support the neuroprotective potential of this compound in ischemic stroke. Its ability to reduce infarct volume and improve functional outcomes in multiple models, coupled with a well-defined and pathospecific mechanism of action, makes it an attractive candidate for further development. The selective modulation of the CaMKIIα hub domain represents a novel therapeutic strategy that avoids the complications associated with broad kinase inhibition.[2]
Future research should focus on further elucidating the downstream consequences of this compound-mediated CaMKIIα modulation and its effects on inflammatory pathways.[1][6] Establishing a causal link between CaMKIIα holoenzyme stabilization and the observed in vivo neuroprotection is also a critical next step.[5][6] The promising preclinical results, particularly the extended therapeutic window of up to 12 hours in the photothrombotic stroke model, warrant further investigation into the clinical translatability of this compound for the treatment of acute ischemic stroke.[3]
References
- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of HOCPCA on Neuronal Activity and Memory: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), a cyclic analogue of γ-hydroxybutyrate (GHB), has emerged as a promising neuroprotective agent with the potential to mitigate neuronal damage and improve cognitive deficits following ischemic events. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its quantifiable effects on neuronal activity and memory, and detailed experimental protocols for its investigation. This compound selectively targets and stabilizes the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a critical enzyme in synaptic plasticity and excitotoxicity. By modulating aberrant CaMKIIα signaling, this compound has been shown to improve neuronal function and cognitive performance in preclinical models of stroke. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Mechanism of Action: Targeting the CaMKIIα Hub Domain
This compound's primary molecular target is the α-isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα).[1][2][3][4] CaMKIIα is a key protein in neuronal signaling, playing a crucial role in synaptic plasticity processes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[1] However, under pathological conditions such as ischemic stroke, excessive glutamate (B1630785) release leads to massive Ca2+ influx into neurons, causing dysregulation and overactivation of CaMKIIα, which in turn contributes to excitotoxic cell death.[1][2][4]
This compound acts as a selective ligand for the CaMKIIα hub domain, which is responsible for the assembly of the holoenzyme complex.[1][5] The binding of this compound is believed to stabilize the oligomeric state of the hub domain.[1] This interaction does not directly inhibit the kinase activity of CaMKIIα under normal physiological conditions, which explains why this compound does not appear to affect processes like LTP.[1][5] Instead, its therapeutic effect is evident in pathological states of CaMKIIα dysregulation.[1][5]
Following an ischemic insult, this compound has been shown to:
-
Normalize Cytosolic Thr286 Autophosphorylation: It reverses the increased autophosphorylation of CaMKIIα at threonine 286 in the cytosol of the peri-infarct cortex.[1][2][5]
-
Downregulate a Constitutively Active CaMKII Fragment: this compound reduces the ischemia-specific expression of a proteolytic fragment of CaMKII that is constitutively active.[1][2][5]
-
Alleviate Aberrant CaMKII Signaling: By modulating distinct pools of dysregulated CaMKII, this compound mitigates the aberrant signaling cascades that lead to neuronal damage.[1][2][5]
Data Presentation: Quantitative Effects of this compound
The neuroprotective and cognitive-enhancing effects of this compound have been quantified in various preclinical studies. The following tables summarize key findings from a study by Griem-Krey et al. in a mouse model of distal middle cerebral artery occlusion (dMCAO).
Table 1: Effect of this compound on Infarct Volume and Motor Function
| Parameter | Saline Control | This compound (175 mg/kg) | p-value |
| Infarct Volume (mm³) 3 days post-dMCAO | 16.6 ± 5.9 | 12.3 ± 6.2 | 0.0485 |
| Grip Strength Asymmetry (Contralateral/Ipsilateral) 3 days post-pMCAO | Significant Asymmetry | Asymmetry Alleviated | 0.0172 (for asymmetry in control) |
| Brain Tissue Loss (mm³) 14 days post-dMCAO | 9.58 ± 2.78 | 8.43 ± 2.31 | 0.6607 |
Data presented as mean ± standard deviation. A single dose of this compound was administered intraperitoneally.[1][5]
Table 2: this compound's Impact on Cognitive Function
| Behavioral Test | Metric | Sham Control | Saline-Treated dMCAO | This compound-Treated dMCAO | p-value (Saline vs this compound) |
| Novel Object Recognition (NOR) | Time with Novel Object (%) | 79.05 ± (not specified) | 60.71 ± 11.45 | 74.18 ± 11.9 | 0.012 |
| Y-Maze | Spatial Memory | (Data not fully quantified in abstract) | (Data not fully quantified in abstract) | Improved Spatial Memory | (Not specified) |
Data presented as mean ± standard deviation. Cognitive function was assessed two weeks post-dMCAO.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the experimental design described by Griem-Krey et al.
Animal Model: Distal Middle Cerebral Artery Occlusion (dMCAO)
The dMCAO model is used to induce a focal ischemic stroke in mice.
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Surgical Procedure: A small incision is made between the eye and the ear. The temporalis muscle is retracted to expose the skull. A small burr hole is drilled over the distal MCA. The dura is carefully opened, and the MCA is permanently occluded using electrocoagulation.
-
Sham Control: Sham-operated animals undergo the same surgical procedure without the occlusion of the MCA.
-
Post-operative Care: Animals receive appropriate post-operative care, including analgesics and hydration.
Electrophysiological Recordings
To assess neuronal activity, ex vivo brain slice electrophysiology is performed.
-
Slice Preparation: Two weeks post-dMCAO, mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.3 MgSO4, 2 CaCl2, and 10 glucose, saturated with 95% O2/5% CO2. Coronal brain slices (400 µm thick) containing the hippocampus are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF at room temperature. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region of the hippocampus using a glass microelectrode. Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway.
Behavioral Assays
This task assesses recognition memory.
-
Habituation: Mice are habituated to an open-field arena for a set period over several days.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore for a defined time.
-
Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object indicates intact recognition memory. The discrimination index is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
This task evaluates spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Mice are placed in the center of the maze and allowed to freely explore the arms for a set duration. The sequence of arm entries is recorded.
-
Analysis: Spontaneous alternation is defined as successive entries into the three different arms. The percentage of alternation is calculated as (Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2) x 100. Higher alternation percentages reflect better spatial working memory.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for conditions involving CaMKIIα dysregulation, such as ischemic stroke. Its unique mechanism of selectively modulating pathological CaMKIIα activity without interfering with normal physiological function makes it an attractive candidate for further development.[1][2][4] The data strongly suggest that this compound can ameliorate neuronal damage and improve cognitive outcomes.
Future research should focus on:
-
Elucidating the precise molecular details of how this compound binding to the hub domain leads to the stabilization of the holoenzyme and the normalization of its activity.
-
Investigating the therapeutic window and optimal dosing for this compound in different models of neurological disorders.
-
Exploring the potential of this compound in other neurodegenerative diseases where CaMKIIα dysregulation is implicated.
-
Further examining its effects on dampening inflammatory changes as a potential underlying protective mechanism.[1][2][3]
This guide provides a foundational understanding of this compound's impact on neuronal function and memory, offering a starting point for researchers aiming to build upon this promising area of neuropharmacology.
References
- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. biorxiv.org [biorxiv.org]
HOCPCA: A High-Affinity Ligand for the CaMKIIα Hub Domain - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-hydroxycyclopentanecarboxylic acid (HOCPCA), a potent and selective structural analog of the neurotransmitter γ-hydroxybutyrate (GHB). This compound has emerged as a critical research tool for elucidating the physiological and pathological roles of the high-affinity GHB binding site, now identified as the hub domain of Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα). This document details the pharmacological properties of this compound, including its binding affinity and its effects on CaMKIIα function. Furthermore, it provides comprehensive experimental protocols for key assays used to characterize this compound and its interaction with CaMKIIα, along with visualizations of the relevant signaling pathways and experimental workflows.
Introduction: this compound as a Selective GHB Analog
Gamma-hydroxybutyrate (GHB) is an endogenous metabolite of GABA with complex pharmacology, acting as a low-affinity agonist at GABAB receptors and a high-affinity ligand at a distinct binding site.[1][2][3] The identity of this high-affinity site remained elusive for decades until recent studies identified it as the hub domain of CaMKIIα, a crucial protein kinase involved in synaptic plasticity and memory.[1][2][3] this compound (3-hydroxycyclopent-1-enecarboxylic acid) is a conformationally restricted analog of GHB that exhibits significantly higher affinity and selectivity for the CaMKIIα hub domain compared to GHB itself and lacks activity at GABAB receptors.[1] This selectivity makes this compound an invaluable tool for isolating and studying the functions mediated by the CaMKIIα hub domain.
Pharmacology of this compound
Binding Affinity and Selectivity
This compound binds to the CaMKIIα hub domain with high affinity. Radioligand binding assays using [3H]this compound have been instrumental in characterizing this interaction. The binding is pH-dependent, with significantly higher affinity observed at pH 6.0.[4] Competition binding studies have allowed for the determination of the inhibition constants (Ki) for this compound and other GHB analogs, highlighting the superior affinity of this compound.
Table 1: Binding Affinities of GHB and its Analogs at the CaMKIIα Hub Domain
| Compound | Ki (μM) | Reference |
| GHB | 61.7 | [1] |
| This compound | 2.6 | [5] |
| 5-HDC | Not explicitly found | |
| PIPA | 2.6 | [5] |
Note: Affinity values can vary between studies depending on the experimental conditions.
Mechanism of Action at CaMKIIα
This compound acts as a modulator of CaMKIIα function through its interaction with the hub domain. Unlike typical kinase inhibitors that target the ATP-binding site, this compound's binding to the hub domain allosterically influences the enzyme's properties.
The primary mechanism by which this compound affects CaMKIIα is through the stabilization of the hub domain's oligomeric structure.[2][5][6][7][8] This stabilization has been demonstrated in thermal shift assays, where this compound binding significantly increases the melting temperature of the CaMKIIα hub domain.[2][5][6][7][8] This stabilization is thought to modulate CaMKIIα activity and its interaction with other proteins, particularly under conditions of pathological overactivation, such as in ischemic stroke.[6][7][8] this compound has been shown to be neuroprotective in animal models of stroke, and this effect is attributed to its ability to normalize ischemia-induced dysregulation of CaMKIIα, including its autophosphorylation at Threonine 286.[6][7]
Signaling Pathway of this compound's Action on CaMKIIα
Caption: this compound's neuroprotective mechanism in ischemia.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CaMKIIα.
[3H]this compound Radioligand Binding Assay
This protocol is adapted from studies characterizing [3H]this compound binding to native and recombinant CaMKIIα.[5][9]
Objective: To determine the affinity (Kd) of [3H]this compound and the inhibition constants (Ki) of unlabeled ligands for the CaMKIIα hub domain.
Materials:
-
[3H]this compound (specific activity ~40-60 Ci/mmol)
-
HEK293T cells expressing recombinant CaMKIIα or rat cortical tissue
-
Binding Buffer: 50 mM KH2PO4, pH 6.0
-
Wash Buffer: Ice-cold Binding Buffer
-
Unlabeled this compound, GHB, and other test compounds
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell scraper, dounce homogenizer, refrigerated centrifuge, filtration manifold, scintillation counter
Procedure:
-
Membrane Preparation:
-
For cultured cells: Wash cells with ice-cold PBS, scrape, and centrifuge. Resuspend the pellet in Binding Buffer and homogenize using a dounce homogenizer.
-
For brain tissue: Homogenize tissue in ice-cold Binding Buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh Binding Buffer, and repeat the centrifugation.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of 1-2 mg/mL, determined by a protein assay (e.g., BCA).
-
-
Saturation Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of Binding Buffer (for total binding) or 1 mM unlabeled GHB (for non-specific binding).
-
50 µL of increasing concentrations of [3H]this compound (e.g., 0.1 - 100 nM).
-
100 µL of membrane preparation (50-100 µg of protein).
-
-
Incubate on ice for 60 minutes.
-
-
Competition Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of increasing concentrations of the unlabeled test compound (e.g., 10-10 to 10-3 M).
-
50 µL of a fixed concentration of [3H]this compound (at its Kd value, e.g., 40 nM).
-
100 µL of membrane preparation (50-100 µg of protein).
-
-
Incubate on ice for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax values by non-linear regression analysis of the specific binding data.
-
For competition binding, calculate the IC50 value from the concentration-response curve and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for [³H]this compound radioligand binding assays.
Thermal Shift Assay (TSA)
This protocol is based on studies demonstrating the stabilization of the CaMKIIα hub domain by this compound.[2][5][6][7][8][10][11]
Objective: To assess the ability of this compound and other ligands to stabilize the tertiary structure of the CaMKIIα hub domain by measuring changes in its melting temperature (Tm).
Materials:
-
Purified recombinant CaMKIIα hub domain protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
TSA Buffer: 10 mM HEPES, pH 7.5, 150 mM NaCl
-
This compound and other test compounds
-
Real-time PCR instrument capable of fluorescence detection over a temperature gradient
Procedure:
-
Reaction Setup:
-
In a 96-well PCR plate, prepare the reaction mixture (final volume of 20 µL) containing:
-
2 µM purified CaMKIIα hub domain protein.
-
5x SYPRO Orange dye.
-
Varying concentrations of this compound or other test compounds (e.g., 0.1 µM to 1 mM).
-
TSA Buffer to the final volume.
-
-
Include a no-ligand control (vehicle).
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate melting curves.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm in the presence of the ligand.
-
Western Blot Analysis of CaMKIIα Phosphorylation
This protocol is adapted from studies investigating the effect of this compound on CaMKIIα autophosphorylation in response to ischemic conditions.[6][7]
Objective: To quantify the levels of total and phosphorylated CaMKIIα (at Thr286) in cell or tissue lysates following treatment with this compound.
Materials:
-
Primary antibodies:
-
Rabbit anti-phospho-CaMKIIα (Thr286)
-
Mouse anti-total CaMKIIα
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells or animals as required (e.g., induce ischemia and treat with this compound).
-
Harvest cells or dissect tissue and immediately lyse in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CaMKIIα (Thr286) (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Quantification:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for total CaMKIIα and then the loading control, following the same immunoblotting procedure.
-
Quantify the band intensities using image analysis software. Normalize the phospho-CaMKIIα signal to the total CaMKIIα signal, and then to the loading control.
-
Synthesis of this compound
The synthesis of this compound has been described in the literature. A common route involves the allylic oxidation of a cyclopentene (B43876) carboxylate precursor followed by reduction of the resulting ketone.
Logical Relationship in this compound Synthesis
Caption: A synthetic route to this compound.
Conclusion
This compound is a powerful and selective tool for investigating the role of the CaMKIIα hub domain in health and disease. Its high affinity and specificity, coupled with its demonstrated neuroprotective effects, make it a valuable lead compound for the development of novel therapeutics targeting neurological disorders associated with CaMKIIα dysregulation. The experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacology of this compound and its therapeutic potential.
References
- 1. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Ligand‐induced CaMKIIα hub Trp403 flip, hub domain stacking, and modulation of kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Characterization of CaMKIIα holoenzyme stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Foundational Research on HOCPCA and its Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA) is a cyclic analogue of γ-hydroxybutyrate (GHB) that has emerged as a promising neuroprotective agent, particularly in the context of ischemic stroke. Unlike GHB, which interacts with both GABAB receptors and its own high-affinity binding sites, this compound demonstrates significant selectivity for the latter, which have been identified as the α-isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα). This compound exerts its therapeutic effects by binding to the hub domain of CaMKIIα, thereby modulating its activity and mitigating the downstream pathological signaling cascades initiated by ischemic events. This technical guide provides a comprehensive overview of the foundational research on this compound, its mechanism of action, and its therapeutic potential, with a focus on quantitative data and detailed experimental protocols to support further investigation and drug development efforts.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. A key pathological process in ischemic stroke is excitotoxicity, which is largely mediated by the overactivation of glutamate (B1630785) receptors and a subsequent surge in intracellular calcium levels. This calcium overload leads to the dysregulation of various downstream signaling pathways, including the activation of CaMKIIα. This compound has been identified as a selective ligand of the CaMKIIα hub domain, offering a novel therapeutic strategy to counteract the detrimental effects of CaMKIIα dysregulation in stroke and other neurological disorders.[1][2]
Physicochemical Properties and Binding Affinity
This compound is a small molecule with good blood-brain barrier penetration.[2] Its binding affinity for the high-affinity GHB binding site, now known to be the CaMKIIα hub domain, is significantly higher than that of GHB itself.
| Compound | Target | Affinity Metric | Value | Reference |
| (R)-HOCPCA | GHB Binding Site (CaMKIIα) | Relative Affinity vs. GHB | 39-fold higher | [3] |
| This compound | GHB Binding Site (CaMKIIα) | Relative Affinity vs. GHB | 27-fold higher | [2] |
Mechanism of Action: Modulation of CaMKIIα Signaling
In the event of an ischemic stroke, the excessive influx of Ca2+ leads to the hyperactivation of CaMKIIα. This activation involves the autophosphorylation of CaMKIIα at the Thr286 residue, which renders the enzyme constitutively active. Hyperactivated CaMKIIα contributes to neuronal death through various downstream pathways.
This compound selectively binds to the hub domain of CaMKIIα, which is crucial for the oligomerization and regulation of the enzyme. This interaction is believed to stabilize the CaMKIIα holoenzyme, leading to a normalization of its activity.[4][5] Specifically, this compound treatment has been shown to reverse the ischemia-induced decrease in cytosolic pThr286 levels, suggesting a restoration of normal CaMKIIα regulation.[6]
Signaling Pathway of this compound in Ischemic Stroke
Therapeutic Potential in Ischemic Stroke: In Vivo Evidence
Preclinical studies using mouse models of ischemic stroke have demonstrated the neuroprotective effects of this compound. Administration of this compound has been shown to reduce infarct volume and improve functional outcomes.
| Model | Treatment | Dosage | Administration Route | Outcome | Reference |
| pMCAO (mouse) | This compound | 175 mg/kg | Intraperitoneal | 26% reduction in infarct volume | [5] |
| Thromboembolic Stroke (mouse) | This compound | 175 mg/kg | Intraperitoneal | Improved motor function | [5] |
| Photothrombotic Stroke (mouse) | This compound | 175 mg/kg | Intraperitoneal | 40-50% reduction in infarct volume | [7] |
Detailed Experimental Protocols
Permanent Middle Cerebral Artery Occlusion (pMCAO) Mouse Model
This protocol describes the induction of focal cerebral ischemia in mice through the permanent occlusion of the middle cerebral artery.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-dissecting instruments
-
Electrocautery device
-
Sutures
Procedure:
-
Anesthetize the mouse and maintain body temperature at 37°C.
-
Make a midline skin incision between the orbit and the external auditory meatus.
-
Temporarily retract the temporalis muscle to expose the skull.
-
Under the surgical microscope, identify the middle cerebral artery (MCA) through the skull.
-
Perform a small craniotomy over the MCA.
-
Using an electrocautery device, permanently occlude the MCA.
-
Suture the skin incision and allow the mouse to recover.
Assessment of Sensorimotor Function
This test measures forelimb muscle strength.
Materials:
-
Grip strength meter with a wire grid
Procedure:
-
Hold the mouse by its tail and allow it to grasp the wire grid with its forepaws.
-
Gently pull the mouse away from the grid in a horizontal plane until it releases its grip.
-
The grip strength meter records the peak force exerted by the mouse.
-
Perform three trials for each mouse and calculate the average.[8]
This test assesses forelimb use asymmetry.
Materials:
-
Transparent cylinder (e.g., 9 cm diameter, 15 cm height for mice)
-
Video recording equipment
Procedure:
-
Place the mouse in the cylinder and record its activity for 5-10 minutes.
-
During exploratory behavior, the mouse will rear and touch the cylinder wall with its forepaws for support.
-
Analyze the video recordings to count the number of times the mouse uses its left, right, or both forepaws to touch the wall.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of touches.[1][9][10]
Western Blot Analysis of CaMKIIα Phosphorylation
This protocol details the detection of total and phosphorylated CaMKIIα in brain tissue lysates.
Materials:
-
Brain tissue from the peri-infarct cortex
-
Lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., rabbit anti-pThr286-CaMKIIα, rabbit anti-CaMKIIα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize brain tissue in lysis buffer and determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-pThr286-CaMKIIα at 1:1000 dilution, anti-CaMKIIα at 1:1000 dilution).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated CaMKIIα to total CaMKIIα.[6][11]
Experimental Workflow for In Vivo this compound Efficacy Study
Conclusion and Future Directions
The foundational research on this compound strongly supports its therapeutic potential as a neuroprotective agent for ischemic stroke. Its selective mechanism of action, targeting the CaMKIIα hub domain, offers a promising avenue for drug development with potentially fewer off-target effects compared to broader-acting compounds. The data presented in this guide highlight the significant preclinical efficacy of this compound in reducing neuronal damage and improving functional outcomes in animal models of stroke.
Future research should focus on a more detailed characterization of this compound's pharmacokinetic and pharmacodynamic properties to optimize dosing and administration strategies for potential clinical translation. Further investigation into the long-term effects of this compound on post-stroke recovery and its potential application in other neurological disorders characterized by CaMKIIα dysregulation is also warranted. The detailed protocols provided herein should serve as a valuable resource for researchers in this endeavor.
References
- 1. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. partone.litfl.com [partone.litfl.com]
- 4. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
- 9. Cylinder Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 10. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Exploring the Blood-Brain Barrier Penetration of HOCPCA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) is a conformationally restricted analog of γ-hydroxybutyric acid (GHB) with significant neuroprotective properties. Its efficacy in preclinical models of neurological disorders, particularly ischemic stroke, is attributed to its ability to cross the blood-brain barrier (BBB) and modulate the activity of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). This technical guide provides a comprehensive overview of the available data on this compound's BBB penetration, its mechanism of action, and the experimental methodologies used to characterize these properties. The information is intended to support further research and development of this compound as a potential therapeutic agent for central nervous system (CNS) disorders.
Blood-Brain Barrier Penetration of this compound
This compound's entry into the CNS is not solely dependent on passive diffusion but is actively facilitated by transporters at the BBB.
Mechanism of Transport
In vitro and in vivo studies have demonstrated that this compound is a substrate for monocarboxylate transporters (MCTs), specifically MCT1 and MCT2.[1] MCT1 is considered a key player in the active uptake of this compound into the brain.[1] This active transport mechanism is crucial for achieving therapeutic concentrations of this compound in the brain.
Quantitative Data on BBB Penetration
The following tables summarize the key quantitative data available regarding the interaction of this compound with MCTs and its brain penetration.
Table 1: In Vitro this compound-MCT Interaction
| Transporter | Parameter | Value | Species | Experimental System |
| MCT1 | K_m | Low- to mid-millimolar range | Not specified | Xenopus laevis oocytes |
| MCT2 | K_m | Low- to mid-millimolar range | Not specified | Xenopus laevis oocytes |
K_m (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. A lower K_m value indicates a higher affinity of the substrate for the transporter.[1]
Table 2: In Vivo Inhibition of this compound Brain Penetration
| Inhibitor | Parameter | Value | Species |
| AR-C141990 (MCT inhibitor) | ID_50 | 4.6 mg/kg | Mouse |
ID_50 represents the dose of the inhibitor that causes a 50% reduction in the brain penetration of this compound.[1]
Note: Key quantitative parameters for BBB penetration such as the brain-to-plasma concentration ratio (K_p) and the unbound brain-to-unbound plasma concentration ratio (K_p,uu) for this compound are not available in the reviewed literature. These values are critical for a complete assessment of its CNS exposure.
Mechanism of Action: CaMKIIα Modulation
Once in the brain, this compound exerts its neuroprotective effects by targeting CaMKIIα, a key enzyme in neuronal signaling that becomes dysregulated under pathological conditions like ischemia.
This compound-CaMKIIα Signaling Pathway
This compound is a selective ligand for the hub domain of CaMKIIα.[2][3] Unlike classical inhibitors, this compound does not directly block the kinase's catalytic activity. Instead, it binds to a cavity in the hub domain, leading to the stabilization of the oligomeric state of the enzyme.[2][3] This allosteric modulation is particularly impactful during ischemic events. In the context of a stroke, CaMKIIα is aberrantly activated, leading to increased autophosphorylation and translocation to the postsynaptic density (PSD), contributing to excitotoxicity and neuronal death.[2][3] this compound normalizes the cytosolic autophosphorylation of CaMKIIα at Thr286 and downregulates the expression of a constitutively active proteolytic fragment of the kinase, thereby mitigating the detrimental effects of its dysregulation.[2] This action is believed to reduce the inflammatory response and protect neurons from ischemic injury.[3]
Experimental Protocols
The following sections describe the general methodologies employed in the key experiments cited in the literature. Note: Detailed, step-by-step protocols are not available in the reviewed sources and would be required for precise replication.
In Vitro MCT-Mediated Transport Assay
-
Objective: To determine if this compound is a substrate for monocarboxylate transporters.
-
Experimental System: Xenopus laevis oocytes recombinantly expressing MCT1, MCT2, and MCT4.[1]
-
Methodology Outline:
-
cRNA Preparation and Injection: Synthesize cRNA for the target MCTs and inject it into prepared Xenopus oocytes.
-
Incubation: Incubate the oocytes to allow for transporter expression on the cell membrane.
-
Uptake Assay: Incubate the oocytes with radiolabeled [³H]this compound in the presence or absence of inhibitors or competing substrates.
-
Measurement: After incubation, wash the oocytes to remove extracellular radiolabel. Lyse the oocytes and measure the intracellular radioactivity using scintillation counting to quantify the uptake of [³H]this compound.
-
Kinetic Analysis: Perform uptake assays at various substrate concentrations to determine kinetic parameters like K_m.
-
In Vivo BBB Penetration Study
-
Objective: To confirm MCT1-mediated brain entry of this compound in a living organism.
-
Experimental System: Mice.[1]
-
Methodology Outline:
-
Animal Model: Utilize adult male mice.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, subcutaneously). In inhibitor studies, co-administer varying doses of an MCT inhibitor like AR-C141990.
-
Sample Collection: At a predetermined time point after administration, collect blood and brain tissue.
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.
-
Quantification: Use a validated analytical method (e.g., LC-MS/MS) to determine the concentrations of this compound in plasma and brain homogenates.
-
Data Analysis: Calculate the extent of brain penetration and, in inhibitor studies, determine the ID_50.
-
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
-
Objective: To evaluate the neuroprotective effects of this compound in a model of ischemic stroke.
-
Experimental System: Mice.[2]
-
Methodology Outline:
-
Anesthesia: Anesthetize the mouse.
-
Surgical Procedure: Perform surgery to occlude the middle cerebral artery (MCA), typically using an intraluminal filament. This induces focal cerebral ischemia.
-
Drug Treatment: Administer this compound (e.g., 175 mg/kg, intraperitoneally) or a vehicle control at a specific time point after the onset of MCAO (e.g., 30 minutes or 3 hours).[2]
-
Reperfusion (in some models): In transient MCAO models, withdraw the filament after a defined period to allow for blood flow to be restored.
-
Post-operative Care: Provide appropriate post-operative care, including pain relief and hydration.
-
Outcome Assessment: At various time points post-MCAO (e.g., 3, 7, or 14 days), assess neurological deficits using behavioral tests (e.g., grip strength, tactile stimulation task). Evaluate the infarct volume by staining brain sections (e.g., with cresyl violet).[2]
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a brain-penetrant compound with a promising neuroprotective mechanism of action. Its active transport across the BBB via MCT1 and its subsequent modulation of CaMKIIα in the brain provide a solid foundation for its development as a CNS therapeutic. However, to advance this compound towards clinical applications, further research is warranted in the following areas:
-
Comprehensive Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Detailed studies are needed to determine key BBB penetration parameters like K_p and K_p,uu, as well as the full pharmacokinetic profile of this compound in different species.
-
Elucidation of Downstream Signaling: Further investigation into the downstream effects of this compound-mediated CaMKIIα hub stabilization will provide a more complete understanding of its neuroprotective effects.
-
Safety and Toxicology: Rigorous safety and toxicology studies are essential to establish a therapeutic window for this compound.
-
Efficacy in a Broader Range of CNS Disorders: Given its mechanism of action, the therapeutic potential of this compound should be explored in other neurological disorders characterized by CaMKIIα dysregulation and excitotoxicity.
References
- 1. In Vitro and In Vivo Evidence for Active Brain Uptake of the GHB Analog this compound by the Monocarboxylate Transporter Subtype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
HOCPCA's Attenuation of Neuroinflammation in Central Nervous System Injuries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component of the secondary injury cascade following central nervous system (CNS) injuries, such as ischemic stroke and glaucoma, contributing significantly to neuronal damage and functional deficits. This technical guide explores the therapeutic potential of 3-hydroxy-3-(4-chlorophenyl)pentanoic acid (HOCPCA), a γ-hydroxybutyrate (GHB) analogue, in mitigating neuroinflammation associated with CNS injuries. We delve into its molecular mechanisms, present quantitative data from key preclinical studies, provide detailed experimental protocols, and visualize the implicated signaling pathways. The evidence presented highlights this compound's selective interaction with the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) as a central node in its anti-inflammatory and neuroprotective effects.
Introduction
Acute CNS injuries trigger a complex cascade of events, including excitotoxicity, oxidative stress, and a robust inflammatory response. This neuroinflammatory process, primarily mediated by activated microglia and astrocytes, leads to the release of pro-inflammatory cytokines and chemokines, exacerbating tissue damage and hindering recovery.[1][2] Consequently, therapeutic strategies aimed at modulating neuroinflammation hold significant promise for improving outcomes in patients with CNS injuries.
This compound has emerged as a promising neuroprotective agent.[3][4] It selectively binds to the hub domain of CaMKIIα, a key protein involved in synaptic plasticity and pathological calcium signaling following ischemic events.[4][5] This interaction appears to stabilize the CaMKIIα holoenzyme, thereby alleviating aberrant signaling that contributes to neuroinflammation and neuronal death.[4][6] This guide synthesizes the current understanding of this compound's role in this process, providing a comprehensive resource for researchers in the field.
Molecular Mechanism of this compound in Neuroinflammation
This compound exerts its anti-inflammatory effects primarily through the modulation of CaMKIIα signaling. In the context of CNS injury, excessive glutamate (B1630785) release leads to a massive influx of calcium into neurons, resulting in the overactivation of CaMKIIα.[5] This overactivation is a critical step in the downstream inflammatory cascade.
This compound's binding to the CaMKIIα hub domain is believed to prevent the conformational changes associated with its pathological activation, without affecting its physiological functions.[4][5] This selective action is crucial, as it avoids the potential side effects of complete CaMKII inhibition. By stabilizing CaMKIIα, this compound indirectly dampens the inflammatory response.[3][4]
The proposed signaling pathway is as follows: A CNS injury, such as an ischemic stroke, leads to excessive glutamate release and subsequent Ca2+ influx into neurons. This activates CaMKIIα, which in turn can contribute to the activation of pro-inflammatory signaling cascades, including the NF-κB pathway, leading to the expression of inflammatory mediators like TNF-α. This compound intervenes by binding to CaMKIIα, thereby reducing its pathological activation and subsequent downstream inflammatory signaling.
Quantitative Data on this compound's Effects
Several studies have quantified the impact of this compound on markers of neuroinflammation and neuronal survival in preclinical models of CNS injury.
Table 1: Effect of this compound on Inflammatory Marker mRNA Expression in a Mouse Model of Ischemic Stroke (dMCAO)[4]
| Inflammatory Marker | Treatment Group | Relative mRNA Expression (Fold Change vs. Saline) |
| TNFα | This compound | Reduced |
| Iba1 | This compound | Reduced |
| CD68 | This compound | Reduced |
Data presented are qualitative summaries from the source. The study reported a reduction in mRNA expression of these markers with this compound treatment compared to saline in both thromboembolic stroke and dMCAO models.[4]
Table 2: Neuroprotective Effect of this compound on Retinal Ganglion Cells (RGCs) in an Experimental Glaucoma Model[3]
| Condition | Treatment | RBPMS+ RGC Density (cells/mm²) |
| H₂O₂-induced Oxidative Injury | H₂O₂ only | Significantly Reduced |
| H₂O₂ + this compound (100 nmol/L) | Significantly Increased vs. H₂O₂ only | |
| Elevated Hydrostatic Pressure | High Pressure only | Significantly Reduced |
| High Pressure + this compound | Significantly Mitigated RGC loss |
This table summarizes the reported significant effects. For specific quantitative values, please refer to the original publication.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental model of ischemic stroke.[4]
Objective: To induce focal cerebral ischemia to study the effects of this compound on stroke-induced neuroinflammation and functional deficits.
Methodology:
-
Animal Model: Adult male mice are typically used.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A filament is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia.
-
Reperfusion is achieved by withdrawing the filament.
-
-
This compound Administration: this compound (e.g., 175 mg/kg) or saline control is administered intraperitoneally at a clinically relevant time point after MCAO (e.g., 3 hours).[4]
-
Post-operative Care: Animals receive post-operative care, including analgesia and monitoring.
-
Outcome Measures:
-
Functional Assessment: Sensorimotor function is assessed using tests like the tactile stimulation task and the vibrissae-paw task at various time points post-stroke (e.g., 7 and 14 days).[4]
-
Histological Analysis: Brain tissue is collected for analysis of infarct volume and immunohistochemical staining for inflammatory markers.
-
Gene Expression Analysis: mRNA expression of inflammatory markers (e.g., TNFα, Iba1, CD68) is quantified using RT-PCR.[4]
-
Ex Vivo Retinal Explant Culture for Glaucoma Modeling
This model allows for the investigation of this compound's effects on retinal ganglion cells under conditions mimicking glaucoma.[3]
Objective: To assess the neuroprotective effects of this compound on RGCs subjected to elevated hydrostatic pressure and oxidative stress.
Methodology:
-
Retinal Explant Preparation:
-
Mouse retinas are dissected and cultured on a membrane insert.
-
-
Induction of Injury:
-
Elevated Hydrostatic Pressure: Retinal explants are subjected to increased pressure to mimic glaucomatous conditions.
-
Oxidative Stress: Explants are treated with hydrogen peroxide (H₂O₂) to induce oxidative damage.
-
-
This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 1 nmol/L, 10 nmol/L, 100 nmol/L, 1 μmol/L).[3]
-
Analysis:
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising therapeutic candidate for mitigating neuroinflammation in CNS injuries. Its targeted modulation of CaMKIIα offers a selective mechanism to dampen the detrimental inflammatory cascade without widespread immunosuppression. The quantitative data from preclinical models of stroke and glaucoma demonstrate its potential to reduce the expression of key inflammatory markers and protect neurons from injury-induced death.[3][4]
Future research should focus on:
-
Elucidating the precise downstream signaling pathways affected by this compound's interaction with CaMKIIα.
-
Conducting further preclinical studies in different models of CNS injury to broaden the understanding of its therapeutic potential.
-
Investigating the optimal therapeutic window and dosing for this compound administration.
-
Exploring the long-term effects of this compound treatment on functional recovery and chronic neuroinflammation.
This technical guide provides a foundational understanding of this compound's anti-neuroinflammatory properties, offering valuable insights for researchers and drug development professionals working to combat the devastating consequences of CNS injuries.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Inflammation in acute CNS injury: a focus on the role of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
The Discovery and Synthesis of 3-Hydroxycyclopent-1-enecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA) has emerged as a significant research tool in neuropharmacology due to its high affinity and selectivity for the γ-hydroxybutyrate (GHB) receptor. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, intended for researchers and professionals in drug development. It details the initial discovery, outlines key synthetic methodologies with experimental protocols, presents quantitative data in structured tables, and includes visualizations of synthetic pathways to facilitate understanding and replication.
Discovery and Pharmacological Significance
3-Hydroxycyclopent-1-enecarboxylic acid, commonly referred to as this compound, was first described in a 2005 publication by Wellendorph et al. as a novel cyclic analog of γ-hydroxybutyrate (GHB).[1][2] This seminal work identified this compound as a potent and selective ligand for the high-affinity GHB binding site, exhibiting a significantly higher affinity than GHB itself. Its rigid, conformationally restricted structure is believed to mimic the bioactive conformation of GHB at its receptor, leading to its enhanced binding characteristics. The discovery of this compound provided a valuable pharmacological tool for studying the GHB receptor system, distinct from the GABAB receptor, for which GHB also has a lower affinity.[2] Subsequent research has utilized radiolabeled versions of this compound to further investigate the distribution and function of GHB receptors in the brain.
The primary mechanism of action of this compound involves its interaction with the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain, which has been identified as the high-affinity GHB binding site. This interaction has been shown to confer neuroprotective effects in models of cerebral ischemia.
Synthesis of 3-Hydroxycyclopent-1-enecarboxylic Acid
Several synthetic routes to 3-hydroxycyclopent-1-enecarboxylic acid have been reported, with the most common approach proceeding via the Luche reduction of a brominated cyclopentenone intermediate. An alternative strategy involves the hydrolysis of a corresponding nitrile. Chemoenzymatic methods, such as lipase-catalyzed resolution, offer a potential route to enantiomerically pure this compound.
Chemical Synthesis via Luche Reduction
A widely adopted and high-yielding synthesis of this compound was reported by Vogensen et al. This method involves a four-step sequence starting from 1,3-cyclopentanedione (B128120).
Experimental Protocol:
Step 1: Bromination of 1,3-cyclopentanedione
-
Reagents: 1,3-cyclopentanedione, Bromine.
-
Procedure: To a solution of 1,3-cyclopentanedione in a suitable solvent (e.g., chloroform (B151607) or acetic acid), bromine is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the reaction is complete, as monitored by TLC. The solvent is then removed under reduced pressure to yield 2-bromo-1,3-cyclopentanedione.
Step 2: Luche Reduction of 2-bromo-1,3-cyclopentanedione
-
Reagents: 2-bromo-1,3-cyclopentanedione, Sodium borohydride (B1222165) (NaBH₄), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Methanol (B129727).
-
Procedure: 2-bromo-1,3-cyclopentanedione is dissolved in methanol and cooled to 0 °C. Cerium(III) chloride heptahydrate is added, followed by the portion-wise addition of sodium borohydride. The Luche reduction selectively reduces one of the ketone functionalities to a hydroxyl group, yielding 3-bromocyclopent-2-enone. The reaction is quenched with a weak acid and the product is extracted with an organic solvent.
Step 3: Halogen-Metal Exchange and Carboxylation
-
Reagents: 3-bromocyclopent-2-enol, tert-Butyllithium (t-BuLi), Dry carbon dioxide (CO₂).
-
Procedure: The hydroxyl group of 3-bromocyclopent-2-enol is typically protected (e.g., as a silyl (B83357) ether) prior to this step. The protected 3-bromocyclopent-2-enol is dissolved in a dry ethereal solvent (e.g., THF or diethyl ether) and cooled to a low temperature (-78 °C). tert-Butyllithium is added dropwise to effect a halogen-metal exchange, forming a vinyllithium (B1195746) intermediate. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is quenched with aqueous acid, and the protecting group is removed to yield 3-hydroxycyclopent-1-enecarboxylic acid.
Step 4: Purification
-
Procedure: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 3-hydroxycyclopent-1-enecarboxylic acid.
Quantitative Data for Chemical Synthesis via Luche Reduction:
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Reference |
| 1. Bromination | 1,3-cyclopentanedione | Br₂ | 2-bromo-1,3-cyclopentanedione | >90 | General knowledge |
| 2. Luche Reduction | 2-bromo-1,3-cyclopentanedione | NaBH₄, CeCl₃·7H₂O | 3-bromocyclopent-2-enone | 80-90 | Vogensen et al. (cited) |
| 3. Carboxylation (after protection) | 3-bromocyclopent-2-enol | t-BuLi, CO₂ | 3-hydroxycyclopent-1-enecarboxylic acid | 60-70 | Vogensen et al. (cited) |
| Overall Yield | 1,3-cyclopentanedione | 3-hydroxycyclopent-1-enecarboxylic acid | ~40-60 |
Note: The yields are approximate and can vary based on specific reaction conditions and scale.
Alternative Synthesis via Nitrile Hydrolysis
An alternative approach to the carboxylic acid moiety is through the hydrolysis of a nitrile precursor. This route also typically starts from a cyclopentenone derivative.
Experimental Protocol:
Step 1: Synthesis of 3-hydroxycyclopent-1-enecarbonitrile
-
This intermediate can be prepared from 3-hydroxycyclopent-1-ene through various methods, such as a hydrocyanation reaction, though this can be a challenging transformation. A more feasible route might involve the conversion of an appropriate precursor.
Step 2: Hydrolysis of 3-hydroxycyclopent-1-enecarbonitrile
-
Reagents: 3-hydroxycyclopent-1-enecarbonitrile, Strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).
-
Procedure: The nitrile is heated under reflux in the presence of a strong acid or base in an aqueous or alcoholic solvent. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.
Quantitative Data for Synthesis via Nitrile Hydrolysis:
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Reference |
| 1. Nitrile Formation | (Varies) | (Varies) | 3-hydroxycyclopent-1-enecarbonitrile | (Not specified) | |
| 2. Hydrolysis | 3-hydroxycyclopent-1-enecarbonitrile | H⁺ or OH⁻ | 3-hydroxycyclopent-1-enecarboxylic acid | >80 | General knowledge |
Chemoenzymatic Synthesis via Enzymatic Resolution
For the preparation of enantiomerically pure (R)- or (S)-HOCPCA, a chemoenzymatic approach involving lipase-catalyzed resolution of a racemic intermediate can be employed.
Experimental Protocol:
Step 1: Synthesis of Racemic 3-acetoxycyclopent-1-enecarboxylic acid ester
-
Racemic 3-hydroxycyclopent-1-enecarboxylic acid is first synthesized using one of the chemical methods described above. The hydroxyl group is then acetylated (e.g., using acetic anhydride (B1165640) or acetyl chloride), and the carboxylic acid is esterified (e.g., with methanol or ethanol (B145695) under acidic conditions).
Step 2: Lipase-Catalyzed Hydrolysis
-
Reagents: Racemic 3-acetoxycyclopent-1-enecarboxylic acid ester, Lipase (B570770) (e.g., from Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL)), Buffer solution.
-
Procedure: The racemic ester is suspended in a buffered aqueous solution. The lipase is added, and the mixture is stirred at a controlled temperature and pH. The enzyme selectively hydrolyzes one of the enantiomers of the acetate (B1210297) ester, leaving the other enantiomer unreacted. The reaction is monitored for conversion (typically to ~50%).
Step 3: Separation and Deprotection
-
Procedure: After the desired conversion is reached, the reaction mixture is worked up. The unreacted ester and the hydrolyzed alcohol can be separated by extraction or chromatography. The separated enantiomers are then deprotected (hydrolysis of the remaining ester and/or acetate groups) to yield the enantiomerically pure (R)- and (S)-3-hydroxycyclopent-1-enecarboxylic acid.
Quantitative Data for Chemoenzymatic Resolution:
| Step | Starting Material | Enzyme | Products | Enantiomeric Excess (e.e.) | Typical Yield (%) |
| Enzymatic Resolution | Racemic 3-acetoxycyclopent-1-enecarboxylic acid ester | Lipase | Enantioenriched alcohol and unreacted ester | >95% | ~40-45% for each enantiomer |
Note: The efficiency and enantioselectivity of the resolution are highly dependent on the specific lipase, substrate, and reaction conditions.
Visualizations
Synthetic Pathway via Luche Reduction
Caption: Synthetic route to this compound via Luche reduction.
Alternative Synthetic Pathway via Nitrile Hydrolysis
Caption: Alternative synthesis of this compound via nitrile hydrolysis.
Chemoenzymatic Resolution Workflow
Caption: Workflow for the chemoenzymatic resolution of this compound.
Natural Occurrence
To date, there is no definitive evidence in the scientific literature to suggest that 3-hydroxycyclopent-1-enecarboxylic acid is a naturally occurring compound. While various cyclopentenoid carboxylic acids are found in nature, particularly in plants, this compound itself has been described as a synthetic molecule developed for its specific pharmacological properties.
Conclusion
3-Hydroxycyclopent-1-enecarboxylic acid is a valuable synthetic tool for the study of the GHB receptor system. Its discovery has spurred further research into the physiological roles of this receptor and its potential as a therapeutic target. The chemical synthesis of this compound is well-established, with the route involving a Luche reduction of a brominated precursor being particularly efficient. Alternative methods, including nitrile hydrolysis and chemoenzymatic resolution, provide additional synthetic strategies. This guide provides a foundational understanding of the discovery and synthesis of this compound to aid researchers in their scientific endeavors. Further consultation of the primary literature is recommended for detailed, up-to-date experimental procedures.
References
Unveiling the Molecular Dialogue: A Technical Guide to the Interaction of HOCPCA with the CaMKIIα Hub Domain
For Immediate Release
Copenhagen, Denmark – December 12, 2025 – In a significant stride for neuropharmacology, researchers have elucidated the intricate interaction between the novel compound HOCPCA (3-hydroxycyclopent-1-enecarboxylic acid) and the hub domain of Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα), a pivotal enzyme in neuronal signaling. This in-depth guide provides a comprehensive overview of this critical molecular interaction, offering valuable insights for researchers, scientists, and drug development professionals in the fields of neuroscience and therapeutic design.
This compound, a cyclic analog of γ-hydroxybutyrate (GHB), has demonstrated remarkable selectivity and affinity for the CaMKIIα isoform, a key player in synaptic plasticity and pathological glutamate (B1630785) signaling.[1][2] Unlike traditional kinase inhibitors that target the ATP-binding pocket, this compound uniquely binds to a deep cavity within the CaMKIIα hub domain, the protein's oligomerization core.[3][4] This interaction does not directly inhibit the enzyme's catalytic activity but instead stabilizes the holoenzyme, presenting a novel mechanism for allosteric modulation.[1][2] This targeted engagement offers a promising therapeutic avenue for conditions associated with CaMKIIα dysregulation, such as ischemic stroke.[1][3][5]
Quantitative Analysis of the this compound-CaMKIIα Interaction
The binding affinity and stabilizing effect of this compound on the CaMKIIα hub domain have been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data from these studies.
Table 1: Binding Affinity of this compound and Related Ligands to CaMKIIα
| Ligand | Assay Type | Preparation | Key Parameters | Reported Value(s) |
| [³H]this compound | Radioligand Binding | Rodent Brain Tissue | Kd (at pH 6.0) | 73.8 nM[6][7] |
| Kd (at pH 7.4) | 2312 nM[6][7] | |||
| This compound | Competition Assay ([³H]O-5-HDC) | HEK293T whole-cell homogenates expressing CaMKIIα | pKi | 5.65 ± 0.15[8] |
| Ki | 2.6 µM[8] | |||
| 5-HDC | Competition Assay | Not Specified | Ki | 35 nM[9] |
| O-5-HDC | Competition Assay | Not Specified | Ki | 27 nM[9] |
Table 2: Thermal Stabilization of the CaMKIIα Hub Domain by this compound and Analogs
| Ligand | Assay Type | Key Parameter | Reported Value |
| This compound | Thermal Shift Assay (TSA) | Maximum ΔTm | 11.5 ± 0.6°C[8] |
| GHB | Thermal Shift Assay (TSA) | Maximum ΔTm | Not explicitly stated, but shown to stabilize[10] |
| 5-HDC | Thermal Shift Assay (TSA) | Maximum ΔTm | 23.7 ± 0.2°C[8] |
| NCS-382 | Thermal Shift Assay (TSA) | Maximum ΔTm | 16.7°C[10] |
| Ph-HTBA | Thermal Shift Assay (TSA) | Maximum ΔTm | 19°C[10] |
Signaling Pathway Modulation by this compound
Under pathological conditions such as cerebral ischemia, CaMKIIα activity becomes dysregulated. This compound's interaction with the hub domain has been shown to normalize aberrant CaMKIIα signaling. The following diagram illustrates the proposed mechanism of action.
Caption: this compound's interaction with the CaMKIIα hub domain under ischemic conditions.
Experimental Protocols
The characterization of the this compound-CaMKIIα interaction relies on a suite of robust experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd) of a radiolabeled ligand, such as [³H]this compound, to its target receptor.
Materials:
-
[³H]this compound
-
Unlabeled this compound or other competing ligands
-
HEK293T whole-cell homogenates expressing CaMKIIα or rodent brain tissue homogenates
-
Binding buffer (e.g., 50 mM KH₂PO₄, pH 6.0)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare whole-cell or tissue homogenates according to standard protocols.
-
In a 96-well plate, add a fixed amount of homogenate (e.g., 100-150 µg protein).
-
For saturation binding, add increasing concentrations of [³H]this compound to the wells.
-
For competition binding, add a fixed concentration of [³H]this compound and increasing concentrations of unlabeled this compound or other test compounds.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., GHB) to a set of wells.[11]
-
Incubate the plate for a defined period (e.g., 1 hour) on ice.[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax for saturation experiments, or Ki for competition experiments.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding that stabilizes the protein results in an increase in its melting temperature (Tm).
Materials:
-
Purified CaMKIIα hub domain protein
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
This compound or other test compounds
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)
-
qPCR instrument capable of monitoring fluorescence during a thermal ramp
Procedure:
-
Prepare a solution of the purified CaMKIIα hub domain protein in the assay buffer.
-
Add the fluorescent dye (e.g., SYPRO Orange) to the protein solution.
-
In a 96-well or 384-well qPCR plate, aliquot the protein-dye mixture.
-
Add this compound or other test compounds at various concentrations to the wells. Include a control with no ligand (DMSO vehicle).
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a qPCR instrument.
-
Program the instrument to perform a thermal ramp, for example, from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/min), while continuously monitoring the fluorescence of the dye.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the samples with the ligand.
Western Blotting for CaMKIIα Phosphorylation
Western blotting is used to detect changes in the phosphorylation state of CaMKIIα at specific sites, such as Thr286, in response to stimuli and this compound treatment.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pThr286-CaMKIIα, anti-total-CaMKIIα, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (e.g., pThr286-CaMKIIα) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total CaMKIIα and a loading control like actin.[1]
Experimental Workflow
The following diagram outlines a typical workflow for investigating the interaction between this compound and the CaMKIIα hub domain.
Caption: A generalized experimental workflow for studying this compound-CaMKIIα interaction.
This technical guide provides a foundational understanding of the interaction between this compound and the CaMKIIα hub domain. The presented data and methodologies offer a valuable resource for researchers aiming to further explore this novel therapeutic target and develop next-generation neuromodulatory agents. The unique allosteric modulatory mechanism of this compound opens up new possibilities for the treatment of neurological disorders characterized by CaMKIIα hyperactivity.
References
- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Autoradiographic imaging and quantification of the high-affinity GHB binding sites in rodent brain using 3H-HOCPCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. bitesizebio.com [bitesizebio.com]
Stereoselectivity of HOCPCA Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-oxocyclopentanecarboxylic acid (HOCPCA) is a cyclic analog of the endogenous neurotransmitter γ-hydroxybutyrate (GHB). It has garnered significant attention in the scientific community for its neuroprotective properties, particularly in the context of ischemic stroke. This compound exerts its effects through a unique mechanism of action, selectively targeting the hub domain of Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα), a key enzyme involved in neuronal signaling and excitotoxicity. A critical aspect of this compound's pharmacology is its stereoselectivity, with different stereoisomers exhibiting markedly distinct binding affinities and, consequently, biological activities. This technical guide provides an in-depth exploration of the stereoselectivity of this compound isomers, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Data Presentation: Stereoselective Binding of this compound Isomers
The affinity of this compound isomers for their binding site, historically characterized as the "GHB receptor" and now identified as the CaMKIIα hub domain, is highly dependent on their stereochemistry. The (R)-enantiomer of this compound demonstrates significantly higher affinity compared to its (S)-enantiomer. This stereoselectivity is a key determinant of the compound's pharmacological potency.
| Isomer | Target | Assay Type | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| (R)-HOCPCA | GHB binding sites (rat brain homogenate) | Competition Binding | [3H]NCS-382 | 160 | - | [1] |
| (S)-HOCPCA | GHB binding sites (rat brain homogenate) | Competition Binding | [3H]NCS-382 | >10,000 | - | [1] |
| (±)-HOCPCA | GHB binding sites (rat brain homogenate) | Competition Binding | [3H]NCS-382 | 330 | - | [1] |
| GHB | GHB binding sites (rat brain homogenate) | Competition Binding | [3H]NCS-382 | 4300 | - | [1] |
Note: The table summarizes available quantitative data. A comprehensive comparison of all four potential stereoisomers ((1R,3R), (1S,3S), (1R,3S), (1S,3R)) with their respective Ki values from a single study is not currently available in the public domain.
Signaling Pathway of this compound in Ischemic Stroke
This compound's neuroprotective effects are primarily mediated by its interaction with the CaMKIIα hub domain. In the context of an ischemic event, such as a stroke, excessive glutamate (B1630785) release leads to a massive influx of Ca2+ into neurons. This calcium overload pathologically activates CaMKIIα, leading to a cascade of detrimental downstream effects, including excitotoxicity and neuronal cell death.
This compound intervenes in this pathway by binding to the CaMKIIα hub domain, which allosterically modulates the enzyme's activity. Specifically, this compound has been shown to normalize the aberrant autophosphorylation of CaMKIIα at the Thr286 residue in the cytosol following an ischemic insult.[2][3][4][5][6] This modulation helps to alleviate the dysregulated CaMKIIα signaling, thereby reducing neuronal damage and improving functional outcomes.
Caption: this compound signaling pathway in ischemia.
Experimental Protocols
Stereoselective Synthesis of this compound Isomers
Caption: Generalized this compound synthesis workflow.
Radioligand Competition Binding Assay
The binding affinity of this compound isomers is typically determined using a radioligand competition binding assay. This method measures the ability of the unlabeled this compound isomers to displace a radiolabeled ligand from its binding site.
Materials:
-
Radioligand: [3H]NCS-382, a known high-affinity ligand for the GHB binding site.
-
Tissue Preparation: Rat brain cortical membranes, homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test Compounds: (R)-HOCPCA, (S)-HOCPCA, and other isomers of interest, dissolved in a suitable solvent.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Tissue Homogenization: Whole rat brains (minus cerebellum) are homogenized in ice-cold assay buffer and centrifuged. The resulting pellet is washed and resuspended in fresh assay buffer to a final protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled GHB (1 mM, for non-specific binding).
-
50 µL of various concentrations of the this compound isomer being tested.
-
50 µL of [3H]NCS-382 (at a concentration close to its Kd).
-
100 µL of the membrane homogenate.
-
-
Incubation: Incubate the plates at 4°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand binding assay workflow.
Conclusion
The stereoselectivity of this compound isomers is a paramount consideration in its development as a potential therapeutic agent. The significantly higher affinity of the (R)-enantiomer for the CaMKIIα hub domain underscores the importance of stereochemically pure compounds in drug design and development. The modulation of the CaMKIIα signaling pathway by this compound, particularly the normalization of Thr286 autophosphorylation, provides a clear mechanism for its neuroprotective effects in ischemic conditions. Further research, including the full characterization of all stereoisomers and the development of scalable stereoselective synthetic routes, will be crucial for advancing this compound towards clinical applications. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the critical interplay between stereochemistry, target engagement, and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
HOCPCA: A Novel Neuroprotective Agent for Glaucoma Research
A Technical Guide on its Potential Applications and Underlying Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging potential of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), a γ-hydroxybutyrate analog, in the field of glaucoma research. Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs).[1][2] While current treatments focus on lowering intraocular pressure (IOP), a major risk factor, neuronal damage can persist, highlighting the urgent need for neuroprotective therapies.[1][3][4][5] this compound has recently emerged as a promising candidate that directly targets the neurodegenerative aspects of glaucoma.
Recent studies have demonstrated that this compound exerts significant neuroprotective effects on RGCs in experimental models of glaucoma.[1][3][4][5][6][7] Its primary mechanism of action involves binding to the central domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key protein involved in neuronal signaling and cell death pathways.[1][8] By modulating CaMKIIα activity, this compound mitigates oxidative stress and neuroinflammation, two critical factors contributing to RGC demise in glaucoma.[1][6][7] This guide will delve into the experimental evidence supporting this compound's potential, detailing the methodologies used in key studies and presenting the quantitative data in a clear, comparative format. Furthermore, it will visualize the intricate signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in experimental glaucoma models.
Table 1: In Vivo Effects of this compound on Intraocular Pressure (IOP) in a Mouse Model of Glaucoma
| Group | Mean IOP (mmHg) ± SEM | Statistical Significance |
| Control | 11.93 ± 0.33 | |
| High IOP (H-IOP) | 23.40 ± 0.46 | P < 0.0001 vs. Control |
Data extracted from a study utilizing episcleral vein occlusion to induce high IOP in mice.[1]
Table 2: Neuroprotective Effects of this compound on Retinal Ganglion Cell (RGC) Density in Ex Vivo Retinal Explants
| Condition | RGC Density (RBPMS+ cells) | Statistical Significance |
| Control (0 mmHg) | Baseline | |
| Elevated Pressure (60 mmHg) | Significantly Reduced vs. Control | P-value not specified in abstract |
| Elevated Pressure + this compound | Significantly Mitigated RGC Loss vs. Elevated Pressure | P-value not specified in abstract |
| Oxidative Stress (H2O2) | Significantly Reduced vs. Control | P-value not specified in abstract |
| Oxidative Stress + this compound | Significantly Mitigated RGC Loss vs. Oxidative Stress | P-value not specified in abstract |
This table synthesizes findings from ex vivo experiments on mouse retinal explants subjected to elevated hydrostatic pressure or oxidative stress. This compound treatment demonstrated a significant preservation of RGCs.[1][6]
Key Experimental Protocols
This section provides a detailed description of the methodologies employed in the pivotal studies investigating this compound's neuroprotective effects in glaucoma models.
In Vivo Model: Episcleral Vein Occlusion to Induce Elevated IOP
This protocol establishes a model of ocular hypertension in mice, mimicking a key risk factor for glaucoma.
-
Animal Model: Male C57BL/6J mice (8 and 30 weeks old) are used.[6]
-
Anesthesia: Mice are anesthetized prior to the surgical procedure.
-
Surgical Procedure: A surgical microscope is used to visualize the episcleral veins. Three episcleral veins in the right eye of each mouse are occluded.[6] The left eye typically serves as the control.
-
IOP Measurement: Intraocular pressure is measured at baseline and at specified time points post-surgery to confirm the induction of ocular hypertension.
-
This compound Administration: The route and dosage of this compound administration would be a key variable in such a study, though not detailed in the provided abstracts.
-
Outcome Measures:
-
RGC Survival: Retinas are collected, and RGCs are identified and quantified using markers like RBPMS (RNA-binding protein with multiple splicing).[6]
-
Proteomic Analysis: Retinal tissue is analyzed to identify and quantify changes in protein expression in response to high IOP and this compound treatment.[1]
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the mRNA levels of genes related to oxidative stress (e.g., Nox2, p47phox, Ho-1) and neuroinflammation (e.g., Tnf-α, Il-1β).[1]
-
Ex Vivo Model: Mouse Retinal Explants
This model allows for the direct assessment of this compound's effects on retinal tissue under controlled conditions of stress.
-
Tissue Preparation:
-
Experimental Conditions:
-
This compound Treatment: this compound is added to the culture medium of the treated groups.[1] A vehicle solution is used for the control groups.
-
Outcome Measures:
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in glaucoma research.
Caption: Proposed signaling pathway of this compound in mitigating glaucoma-related RGC death.
Caption: A generalized experimental workflow for evaluating this compound in glaucoma research.
Conclusion
This compound represents a significant advancement in the quest for neuroprotective therapies for glaucoma. Its targeted action on the CaMKIIα signaling pathway, leading to the attenuation of oxidative stress and neuroinflammation, offers a novel approach to preserving retinal ganglion cells, independent of IOP reduction.[1][3][4][5][7] The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. The visualization of its mechanism and the workflows for its study are intended to aid researchers in designing and executing future investigations. As the field moves towards combination therapies that both lower IOP and provide direct neuroprotection, this compound stands out as a molecule of high interest for the development of next-generation glaucoma treatments. Further studies are warranted to fully elucidate its efficacy and safety profile in more complex preclinical models and, ultimately, in clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the role of CaMKII in retinal degeneration: from biological mechanism to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Glaucoma | this compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma | springermedicine.com [springermedicine.com]
- 6. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is CaMKII friend or foe for cell apoptosis in eye?: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HOCPCA Administration in a Mouse Model of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of 3-hydroxy-4-(4-chlorophenyl)-5-(2-thienyl)-2(5H)-furanone (HOCPCA) in a mouse model of ischemic stroke. The protocols cover the induction of stroke via middle cerebral artery occlusion (MCAO), administration of this compound, and subsequent behavioral and histological assessments.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a complex cascade of pathological events, including excitotoxicity, inflammation, and apoptosis, ultimately resulting in neuronal death and neurological deficits. The Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) has been identified as a critical mediator in these pathological processes.[1][2][3][4] this compound, a γ-hydroxybutyrate (GHB) analogue, is a small molecule that selectively targets and stabilizes the CaMKIIα hub domain.[1][3][4] This modulation of CaMKIIα has been shown to be neuroprotective in preclinical models of stroke, improving functional outcomes.[1][5][6] this compound has demonstrated efficacy in reducing infarct volume and improving sensorimotor function when administered in a clinically relevant timeframe.[1][7][8] This document provides detailed protocols for evaluating the neuroprotective effects of this compound in a mouse model of MCAO.
Mechanism of Action
This compound exerts its neuroprotective effects by modulating the activity of CaMKIIα.[1][3][4] During an ischemic event, excessive glutamate (B1630785) release leads to a massive influx of Ca2+ into neurons, causing hyperactivation of CaMKIIα. This aberrant signaling contributes to neuronal damage.[1][6] this compound stabilizes the CaMKIIα holoenzyme, which alleviates the pathological CaMKII signaling.[1][3][5] Specifically, this compound has been shown to normalize the autophosphorylation of CaMKIIα at Thr286 in the cytosol and downregulate the expression of a constitutively active fragment of CaMKIIα in the membrane fraction following ischemia.[5][8]
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol describes the induction of focal cerebral ischemia in mice using the intraluminal filament method to occlude the middle cerebral artery.[6][9][10][11]
Materials:
-
Male C57BL/6 mice (22-28 g)
-
Isoflurane (B1672236) anesthesia system
-
Heating pad
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 silk suture
-
Silicone-coated monofilament (e.g., 6-0)
-
Laser Doppler flowmetry system (optional, for monitoring cerebral blood flow)
-
Sterile saline
Procedure:
-
Anesthetize the mouse with 4-5% isoflurane in an induction chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.[5]
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline neck incision and carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[9]
-
Ligate the distal end of the ECA with a 6-0 silk suture.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce the silicone-coated monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the MCA origin (approximately 9-10 mm from the carotid bifurcation).[6][10]
-
If using Laser Doppler flowmetry, a successful occlusion is marked by a significant drop in cerebral blood flow.
-
For permanent MCAO (pMCAO), the filament is left in place. For transient MCAO (tMCAO), the filament is withdrawn after a specific occlusion period (e.g., 60 minutes) to allow for reperfusion.[6][9]
-
Close the neck incision with sutures.
-
Administer 1 mL of sterile saline subcutaneously for hydration.
-
Allow the mouse to recover in a heated cage.
This compound Administration
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound in the desired vehicle.
-
Administer this compound at a dose of 175 mg/kg via intraperitoneal (i.p.) injection.[8][12]
-
The timing of administration is critical. For neuroprotective effects, this compound has been shown to be effective when administered between 30 minutes and 3 hours post-MCAO.[8][12]
Behavioral Testing
The cylinder test is used to assess forelimb use asymmetry, a common deficit after stroke.[1][13]
Materials:
-
Transparent cylinder (9 cm diameter, 15 cm height for mice)
-
Video recording equipment
Procedure:
-
Place the mouse in the transparent cylinder.
-
Record the mouse's activity for 5 minutes.
-
Analyze the video to count the number of times the mouse touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously during rearing.
-
Calculate the percentage of contralateral (impaired) forelimb use. A lower percentage indicates greater motor deficit.
The grid-walking test evaluates motor coordination and limb placement.[2][3][14]
Materials:
-
Elevated wire grid (e.g., 1.5 cm x 1.5 cm grid spacing)
-
Video recording equipment
Procedure:
-
Allow the mouse to walk freely across the elevated grid.
-
Record the mouse's movement as it traverses the grid.
-
Count the total number of steps taken with the contralateral (impaired) forelimb and the number of times that limb slips through the grid (foot-faults).
-
Calculate the foot-fault percentage (number of foot-faults / total number of steps x 100). A higher percentage indicates a more severe deficit.
Infarct Volume Assessment
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix
-
Digital scanner or camera
Procedure:
-
At a predetermined time point (e.g., 24 hours or 3 days post-MCAO), euthanize the mouse.
-
Carefully remove the brain and place it in a cold brain matrix.
-
Slice the brain into 2 mm coronal sections.[6]
-
Incubate the slices in a 2% TTC solution in PBS for 20-30 minutes at 37°C in the dark.[6]
-
Healthy, viable tissue will stain red, while the infarcted (damaged) tissue will remain white.
-
Capture images of the stained sections and use image analysis software to quantify the infarct volume.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the effect of this compound in a mouse model of stroke.
Table 1: Effect of this compound on Infarct Volume
| Treatment Group | Dose (mg/kg) | Administration Time (post-dMCAO) | Infarct Volume (mm³) | % Reduction vs. Saline |
| Saline | - | 30 min | 16.6 ± 5.9 | - |
| This compound | 175 | 30 min | 12.3 ± 6.2 | 26% |
| Data from a study utilizing a distal MCAO (dMCAO) model, with infarct volume assessed 3 days post-stroke.[8] |
Table 2: Effect of this compound on Functional Outcome (Grip Strength)
| Treatment Group | Dose (mg/kg) | Administration Time (post-dMCAO) | Grip Strength Asymmetry (Left/Right Paw Ratio) |
| Saline | - | 30 min | Significant asymmetry observed (p = 0.0129) |
| This compound | 175 | 30 min | Asymmetry alleviated |
| Grip strength was assessed 3 days post-distal MCAO (dMCAO).[8] |
Table 3: Effect of this compound in a Thromboembolic Stroke Model with tPA
| Treatment Group | This compound Dose (mg/kg) | tPA Dose (mg/kg) | Infarct Size (Assessed at Day 1) | Functional Recovery (Grip Strength at Day 3) |
| Saline | - | - | - | Forelimb asymmetry present |
| This compound | 175 | - | - | Asymmetry relieved |
| tPA | - | 10 | - | Asymmetry relieved |
| This compound + tPA | 175 | 10 | - | Asymmetry relieved |
| Data from a thromboembolic stroke model with reperfusion.[15] |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the neuroprotective effects of this compound in a clinically relevant mouse model of ischemic stroke. The data consistently demonstrate that this compound administration following an ischemic event can significantly reduce brain injury and improve functional recovery. The targeted modulation of the CaMKIIα signaling pathway by this compound represents a promising therapeutic strategy for the treatment of ischemic stroke.[1][7][16]
References
- 1. Cylinder Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 2. The Finer Aspects of Grid-Walking and Cylinder Tests for Experimental Stroke Recovery Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grid walk test (foot-fault) [bio-protocol.org]
- 4. youtube.com [youtube.com]
- 5. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 6. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Mouse Model of Intraluminal MCAO: Cerebral Infarct Evaluation by Cresyl Violet Staining [jove.com]
- 10. rwdstco.com [rwdstco.com]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Paw-dragging: a novel, sensitive analysis of the mouse cylinder test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ucm.es [ucm.es]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Binding Studies Using Radiolabeled HOCPCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) is a potent and selective ligand for the high-affinity γ-hydroxybutyrate (GHB) binding sites in the central nervous system.[1] These binding sites have been identified as the alpha subtype of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα), a crucial enzyme involved in synaptic plasticity and neuronal signaling.[2][3] Radiolabeled versions of this compound, namely tritium-labeled ([³H]this compound) and carbon-11-labeled ([¹¹C]this compound), have been synthesized to facilitate the study of CaMKIIα in various experimental settings.[1][4]
These application notes provide a comprehensive overview of the use of radiolabeled this compound for binding studies. While [³H]this compound has proven to be an excellent tool for in vitro and ex vivo autoradiography, challenges remain for successful in vivo imaging with [¹¹C]this compound due to limited blood-brain barrier (BBB) penetration at tracer doses.[5] This document details established protocols for autoradiography and discusses the current limitations and potential future strategies for in vivo imaging.
Quantitative Data Summary
The following tables summarize key quantitative data from binding studies using radiolabeled this compound.
| Radioligand | Preparation | K_d_ (nM) | B_max_ (fmol/mg protein) | pH | Reference |
| [³H]this compound | Rodent Brain Homogenate | 73.8 | Similar to pH 7.4 | 6.0 | [6] |
| [³H]this compound | Rodent Brain Homogenate | 2312 | Similar to pH 6.0 | 7.4 | [6] |
Table 1: In Vitro Binding Affinity and Density of [³H]this compound.
| Compound | Animal Model | Dose | Route of Administration | Effect | Reference |
| This compound | Mouse | 175 mg/kg | Intraperitoneal | Neuroprotective after stroke | [5] |
| This compound | Mouse | 10 mg/kg | Subcutaneous | MCT1-mediated brain entry | [7] |
Table 2: In Vivo Administration of Unlabeled this compound.
Signaling Pathway
This compound selectively binds to the hub domain of CaMKIIα, modulating its activity. The following diagram illustrates the CaMKIIα signaling pathway.
Caption: CaMKIIα Signaling Pathway and this compound Interaction.
Experimental Protocols
In Vivo Studies: Challenges and a Viable Alternative
Direct in vivo imaging of CaMKIIα in the brain using [¹¹C]this compound with Positron Emission Tomography (PET) is currently not feasible. Studies have shown that [¹¹C]this compound does not exhibit significant brain uptake at the tracer doses required for PET imaging.[5] This is likely due to insufficient transport across the blood-brain barrier via the Monocarboxylate Transporter 1 (MCT1) at these low concentrations.[7]
However, ex vivo autoradiography provides a robust alternative to assess the in vivo binding of [³H]this compound to its target in the brain after systemic administration. This technique allows for the quantification and localization of radioligand binding within the brain tissue.
Protocol 1: Ex Vivo Autoradiography with [³H]this compound
This protocol describes the systemic administration of [³H]this compound to an animal, followed by the analysis of brain tissue to determine the distribution and density of binding sites.
Experimental Workflow:
Caption: Workflow for Ex Vivo Autoradiography.
Materials:
-
[³H]this compound
-
Vehicle for injection (e.g., saline)
-
Experimental animals (e.g., mice or rats)
-
Anesthetic and euthanasia agents
-
Isopentane (B150273) cooled with liquid nitrogen
-
Cryostat
-
Microscope slides (e.g., Superfrost Plus)
-
Tritium-sensitive phosphor screens or autoradiography film
-
Phosphorimager or film developer
-
Image analysis software
Procedure:
-
Radioligand Administration: Inject animals with a defined dose of [³H]this compound via a suitable route (e.g., intravenous or subcutaneous). To determine non-specific binding, a separate cohort of animals can be pre-treated with a high dose of unlabeled this compound or another selective ligand before the radioligand injection.
-
Biodistribution: Allow the radioligand to distribute in the body for a predetermined period (e.g., 30-60 minutes).
-
Tissue Collection: Euthanize the animals at the designated time point and immediately excise the brain.
-
Freezing: Rapidly freeze the brain in isopentane cooled with liquid nitrogen to preserve tissue integrity and prevent radioligand diffusion. Store brains at -80°C until sectioning.
-
Sectioning: Cut 20 µm thick coronal or sagittal sections of the frozen brain using a cryostat. Thaw-mount the sections onto microscope slides.
-
Exposure: Appose the slides to a tritium-sensitive phosphor screen or autoradiography film in a light-tight cassette. Exposure time will vary depending on the dose of radioligand and the density of binding sites (typically several days to weeks).
-
Imaging and Analysis: Scan the phosphor screen using a phosphorimager or develop the film. Quantify the signal intensity in different brain regions using image analysis software. Calibrate the signal using tritium (B154650) standards to convert to units of radioactivity per tissue mass (e.g., fmol/mg tissue). Specific binding is calculated by subtracting the non-specific binding (from the pre-treated cohort) from the total binding.
Protocol 2: In Vitro Autoradiography with [³H]this compound
This protocol is used to characterize the binding of [³H]this compound to its target on slidemounted tissue sections, allowing for detailed pharmacological studies (e.g., saturation and competition assays).
Experimental Workflow:
Caption: Workflow for In Vitro Autoradiography.
Materials:
-
Frozen brain tissue from control animals
-
Cryostat and microscope slides
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 6.0 or 7.4)
-
[³H]this compound
-
Unlabeled this compound or other competing ligands
-
Wash buffer (ice-cold incubation buffer)
-
Distilled water
-
Tritium-sensitive phosphor screens or autoradiography film
-
Phosphorimager or film developer
-
Image analysis software
Procedure:
-
Tissue Preparation: Prepare 20 µm thick brain sections as described in Protocol 1, step 5.
-
Pre-incubation: Thaw the slides and pre-incubate them in buffer for approximately 20-30 minutes at room temperature to rehydrate the tissue and remove endogenous substances.
-
Incubation: Incubate the sections with varying concentrations of [³H]this compound in fresh buffer to determine saturation binding (for K_d_ and B_max_). For competition assays, incubate with a fixed concentration of [³H]this compound and varying concentrations of unlabeled competitor drugs. To determine non-specific binding, incubate a set of slides with the radioligand in the presence of a high concentration of unlabeled this compound (e.g., 10 µM). Incubation is typically carried out for 60-120 minutes at room temperature.
-
Washing: Terminate the incubation by rapidly washing the slides in ice-cold wash buffer to remove unbound radioligand. Perform several washes of short duration (e.g., 2 x 2 minutes). A final quick dip in ice-cold distilled water can help remove buffer salts.
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
-
Exposure and Analysis: Proceed with steps 6 and 7 from Protocol 1 to visualize and quantify the binding.
Future Perspectives for In Vivo Imaging
The challenge of delivering radiolabeled this compound across the BBB for in vivo imaging might be addressed through several strategies:
-
Novel Radioligand Design: Synthesizing new PET ligands based on the this compound scaffold but with increased lipophilicity or affinity for BBB transport systems could enhance brain penetration.
-
Advanced Drug Delivery Systems: Encapsulating radiolabeled this compound in nanoparticles or conjugating it to BBB-penetrating peptides could facilitate its transport into the brain.
-
Alternative Radiolabeling: Using a longer-lived positron emitter like Fluorine-18 might allow for more complex chemical modifications to improve BBB transport, although this would not solve the fundamental transport issue of the this compound molecule itself.
Conclusion
Radiolabeled this compound, particularly [³H]this compound, is a valuable research tool for investigating the distribution and pharmacology of CaMKIIα in the brain.[8] While direct in vivo imaging with [¹¹C]this compound is currently hampered by poor BBB penetration, ex vivo and in vitro autoradiography with [³H]this compound offer robust and quantitative methods for in vivo binding assessment and detailed pharmacological characterization. The protocols provided herein offer a foundation for researchers to utilize these powerful techniques in their studies of CaMKIIα neurobiology and in the development of novel therapeutics targeting this enzyme.
References
- 1. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Evidence for Active Brain Uptake of the GHB Analog this compound by the Monocarboxylate Transporter Subtype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
Application Notes and Protocols for HOCPCA in Primary Neuronal Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) is a selective ligand of the alpha isoform of Calcium/Calmodulin-dependent protein kinase II (CaMKIIα).[1][2][3][4][5][6][7] It binds to the hub domain of CaMKIIα, a key regulator of synaptic plasticity and neuronal signaling.[1][4][5][6][7] In pathological conditions such as excitotoxicity and ischemia, CaMKIIα can become dysregulated, contributing to neuronal death.[1][4][5][6] this compound has demonstrated significant neuroprotective effects in primary neuronal cell cultures by stabilizing the CaMKIIα holoenzyme and preventing its aberrant activation.[1][2][4][5][6][7][8][9] These application notes provide detailed protocols for utilizing this compound in primary neuronal cell culture experiments to investigate its neuroprotective properties.
Data Presentation
Table 1: Neuroprotective Effects of this compound on Primary Cortical Neurons Subjected to Glutamate-Induced Excitotoxicity
| This compound Concentration | Time of Application (post-insult) | Endpoint Assay | Observed Effect | Reference |
| 0.1 - 3 mM | 1 hour | LDH Assay | Concentration-dependent reduction in cell death | [8][9] |
| 1 mM | 1 hour | LDH Assay | Significant reduction in cell death | [8][9] |
| 1 mM | Immediately or 30 minutes | LDH Assay | No significant effect on cell survival | [8] |
Table 2: Effect of this compound on CaMKIIα Signaling in Primary Neurons
| Experimental Condition | This compound Concentration | Measured Parameter | Observed Effect | Reference |
| Basal (unstimulated) | 3 mM | pThr286-CaMKIIα levels | No significant effect | [9] |
| Ca2+-stimulated | 3 mM | pThr286-CaMKIIα levels | No significant effect | [9] |
| Ischemia (in vivo) | 175 mg/kg | Cytosolic pThr286-CaMKIIα | Normalized to sham levels | [1][2] |
| Glutamate-induced excitotoxicity | Not specified | GluN2B-CaMKIIα colocalization | Reduced colocalization | [10] |
Signaling Pathway
Under pathological conditions such as glutamate-induced excitotoxicity, excessive Ca2+ influx through NMDA receptors leads to the hyperactivation of CaMKIIα. This results in its autophosphorylation and translocation to the postsynaptic density, where it interacts with proteins like GluN2B, contributing to a cascade of events leading to neuronal death. This compound selectively binds to the hub domain of CaMKIIα, stabilizing the holoenzyme. This stabilization is believed to prevent the pathological conformational changes and translocation of CaMKIIα, thereby mitigating the downstream neurotoxic signaling.
Experimental Protocols
Primary Neuronal Cell Culture
This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Dissection tools (sterile scissors, forceps)
-
Hibernate-A medium
-
Papain or Trypsin solution
-
Trypsin inhibitor (if using trypsin)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
70% Ethanol
Procedure:
-
Prepare sterile dissection tools and pre-warm media.
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and place them in ice-cold Hibernate-A medium.
-
Under a dissecting microscope, isolate the cortices or hippocampi from the embryonic brains.
-
Transfer the dissected tissue to a tube containing a dissociation enzyme (e.g., papain or trypsin) and incubate at 37°C for the recommended time (typically 15-30 minutes).[11][12]
-
If using trypsin, stop the digestion by adding a trypsin inhibitor.[12]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[11][12]
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine/laminin-coated plates or coverslips at the desired density in pre-warmed Neurobasal medium.[13]
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform a partial media change every 2-3 days.
Glutamate-Induced Excitotoxicity Model
This protocol induces excitotoxic cell death in mature primary neuronal cultures.
Materials:
-
Mature primary neuronal cultures (e.g., DIV 10-14)
-
Glutamate stock solution (e.g., 10 mM in sterile water or culture medium)
-
Mg2+-free Locke's buffer or Neurobasal medium
-
This compound stock solution (dissolved in vehicle, e.g., culture medium)
Procedure:
-
Culture primary neurons for 10-14 days in vitro (DIV).
-
Prepare a working solution of glutamate in Mg2+-free medium. The final concentration may need to be optimized for your specific culture conditions, but a range of 25-100 µM is a common starting point.[14][15][16][17]
-
Replace the culture medium with the glutamate-containing medium.
-
Incubate the neurons for the desired duration of the insult (e.g., 15-60 minutes).[15]
-
To apply this compound, add the compound at the desired final concentration at the specified time point (e.g., 1 hour post-insult).[8]
-
After the glutamate insult, wash the cells with fresh, pre-warmed medium to remove the glutamate.
-
Return the cells to their original conditioned medium or fresh culture medium containing this compound or vehicle control.
-
Incubate for 24 hours before assessing cell viability.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This colorimetric assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[14][18]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate reader
-
Culture supernatants from the excitotoxicity experiment
Procedure:
-
Following the 24-hour incubation post-glutamate insult, carefully collect the culture supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.[19][20][21]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).[19][20]
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as the percentage of LDH release compared to a maximum LDH release control (cells lysed with a lysis buffer).
Live/Dead Viability/Cytotoxicity Assay
This fluorescence-based assay uses two probes, Calcein AM and Ethidium homodimer-1 (EthD-1), to distinguish between live and dead cells.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and EthD-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of Calcein AM and EthD-1 in PBS according to the manufacturer's protocol.
-
Remove the culture medium from the neurons and wash once with PBS.
-
Add the Live/Dead staining solution to the cells and incubate for 30-45 minutes at room temperature, protected from light.[22]
-
After incubation, gently wash the cells with PBS.
-
Image the cells immediately using a fluorescence microscope with appropriate filters for green (Calcein AM, live cells) and red (EthD-1, dead cells) fluorescence.
-
Quantify the number of live and dead cells in multiple fields of view to determine the percentage of viable cells.
Immunocytochemistry for CaMKIIα Localization
This protocol allows for the visualization of CaMKIIα subcellular localization.
Materials:
-
Primary neuronal cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against CaMKIIα
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fix the neuronal cultures by incubating with 4% PFA for 15-20 minutes at room temperature.[23][24]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[13]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[23][24]
-
Incubate the cells with the primary antibody against CaMKIIα (diluted in blocking buffer) overnight at 4°C.[25]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[25]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
References
- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
- 6. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 13. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 15. Astrocytes enhance the tolerance of rat cortical neurons to glutamate excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 18. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. researchgate.net [researchgate.net]
- 24. bit.bio [bit.bio]
- 25. How to Perform Immunocytochemistry (synaptic) [axolbio.com]
Application Notes and Protocols: HOCPCA Solubilization for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOCPCA (3-hydroxycyclopent-1-enecarboxylic acid) is a cyclic analog of γ-hydroxybutyrate (GHB) that acts as a potent and selective ligand for the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[1][2][3] Its neuroprotective effects, demonstrated in models of ischemic stroke, make it a compound of significant interest for research in neurodegenerative diseases and excitotoxicity.[1][2][3][4] Proper solubilization of this compound is critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed step-by-step guide for the solubilization of this compound for use in various in vitro experimental setups.
This compound Chemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in in vitro studies.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₃ | [5] |
| Molecular Weight | 128.13 g/mol | [5] |
| IUPAC Name | 3-hydroxycyclopent-1-enecarboxylic acid | [5][6] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO. Water solubility has been reported for in vivo use (10 mg/mL in dH₂O). | [5][6][7] |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [6] |
Recommended Solvents and Stock Solutions
The choice of solvent is critical to ensure the complete dissolution of this compound and its stability. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro assays.
| Solvent | Recommended Stock Concentration | Notes |
| DMSO (Anhydrous) | 10 mM - 100 mM | Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. |
| Distilled Water (dH₂O) | up to 10 mg/mL (approx. 78 mM) | While a 10 mg/mL stock in dH₂O has been used for in vivo studies, for in vitro assays where buffer composition is critical, preparing the primary stock in DMSO is recommended to avoid pH shifts and ensure stability. The sodium salt of this compound may exhibit better aqueous solubility. |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound stock and working solutions for in vitro assays.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 128.13 g/mol = 1.2813 mg
-
-
-
Weighing this compound:
-
Accurately weigh 1.28 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Solubilization:
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound is difficult to dissolve, brief sonication in a water bath can be applied.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the high-concentration DMSO stock solution into an aqueous cell culture medium for treating cells.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Precipitation: Hydrophobic compounds dissolved in DMSO may precipitate when diluted into an aqueous medium. To minimize this, it is crucial to mix the solution thoroughly and immediately after adding the DMSO stock. Performing a serial dilution in the cell culture medium can also be beneficial.
Procedure:
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Calculate the required volume of stock solution:
-
For example, to prepare 1 mL of a 10 µM working solution:
-
V₁ = (C₂ x V₂) / C₁
-
V₁ = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
-
Dilution into Cell Culture Medium:
-
Warm the required volume of cell culture medium to 37°C.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed cell culture medium.
-
Immediately and gently mix the solution by pipetting up and down or by gentle vortexing.
-
-
Application to Cells:
-
Apply the freshly prepared working solution to your cells.
-
For experiments with a range of this compound concentrations, prepare a serial dilution from the highest concentration working solution in the cell culture medium to ensure the DMSO concentration remains constant across all conditions.
-
Working Concentrations for In Vitro Assays:
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on published studies, the following ranges can be used as a starting point:
| Assay Type | Cell Type | Working Concentration Range | Reference |
| Neuroprotection Assay | Retinal Explants | 1 nM - 1 µM | [6] |
| Excitotoxicity Assay | Cultured Neurons | 100 µM - 3 mM |
This compound Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound exerts its effects primarily by binding to the hub domain of CaMKIIα. This interaction modulates the kinase's activity, particularly under pathological conditions like ischemia, where CaMKIIα is dysregulated. The diagram below illustrates the proposed mechanism of action.
References
- 1. Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
Application of HOCPCA in a Pathological Context of Synaptic Plasticity
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction:
3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) is a cyclic analogue of γ-hydroxybutyrate (GHB) that has emerged as a selective pharmacological tool for studying the role of the α isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα) in synaptic events, particularly under pathological conditions such as cerebral ischemia.[1][2][3] Unlike traditional CaMKII inhibitors that target the ATP-binding or substrate-binding sites, this compound acts as an allosteric modulator. It selectively binds to and stabilizes the hub domain of the CaMKIIα holoenzyme.[1][4][5] This unique mechanism of action makes this compound a valuable tool for dissecting the specific contributions of CaMKIIα hub stabilization to neuronal function and survival, without directly affecting physiological synaptic plasticity processes like long-term potentiation (LTP).[1][4][5]
Mechanism of Action:
CaMKIIα is a crucial enzyme in synaptic plasticity, mediating both long-term potentiation (LTP) and long-term depression (LTD).[1][4][6] It is a dodecameric holoenzyme composed of individual subunits, each containing a kinase domain, a regulatory domain, and a hub association domain.[1][4] Following an ischemic event, there is a dysregulation of CaMKIIα signaling, characterized by increased autophosphorylation at Threonine 286 (Thr286) and translocation to the postsynaptic density (PSD).[1][4] this compound binds to a deep cavity within the CaMKIIα hub domain, leading to a substantial stabilization of the oligomeric state of the holoenzyme.[1][4] This allosteric modulation does not directly inhibit substrate phosphorylation or Thr286 autophosphorylation under normal physiological conditions.[1][4] However, in the context of ischemia, this compound normalizes aberrant cytosolic Thr286 autophosphorylation and downregulates the expression of a constitutively active proteolytic fragment of CaMKII.[1][2][3] This suggests that this compound's neuroprotective effects are mediated by alleviating pathological CaMKIIα signaling.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in experimental models of stroke.
Table 1: Neuroprotective Effects of this compound in a Permanent Middle Cerebral Artery Occlusion (pMCAO) Mouse Model
| Parameter | Saline Control | This compound (175 mg/kg) | Percentage Change | p-value | Citation |
| Infarct Volume (mm³) | 16.6 ± 5.9 | 12.3 ± 6.2 | -26% | p = 0.0485 | [4] |
Table 2: Effect of this compound on Sensorimotor Function after Distal Middle Cerebral Artery Occlusion (dMCAO) in Mice
| Time Post-Stroke | Task | Saline Control | This compound (175 mg/kg) | Note | Citation |
| 7 and 14 days | Tactile Stimulation | Impaired | Improved performance | This compound treated mice showed significant improvement in sensorimotor function. | [1] |
| 7 and 14 days | Vibrissae-Paw Task | Impaired | Improved performance | This compound treated mice showed significant improvement in sensorimotor function. | [1] |
| Not specified | Grip Strength Asymmetry | Asymmetry present (p=0.0035) | Alleviated asymmetry | This compound treatment alleviated the grip strength asymmetry introduced by dMCAO. | [1] |
Table 3: Biochemical Effects of this compound on CaMKIIα Dysregulation in Ischemia
| Parameter | Condition | Effect of this compound | Citation |
| Cytosolic pThr286 Autophosphorylation | Ischemia | Normalized | [1][2][3] |
| Ischemia-specific CaMKII Cleavage Fragment | Ischemia | Downregulated | [1][2][3] |
| Glutamate-induced CaMKIIα-GluN2B Colocalization | Primary Hippocampal Neurons | Inhibited | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Neuroprotection in a Mouse Model of Ischemic Stroke (dMCAO)
This protocol describes the methodology to assess the neuroprotective and functional benefits of this compound in a clinically relevant stroke model.
1. Subjects:
-
Adult male mice.
2. dMCAO Surgery:
-
Induce anesthesia.
-
Perform a craniotomy to expose the middle cerebral artery (MCA).
-
Permanently occlude the distal MCA using electrocoagulation.
3. This compound Administration:
-
At a clinically relevant time point post-dMCAO (e.g., 3 hours), administer this compound (175 mg/kg) or a saline control via intraperitoneal (i.p.) injection.[1]
4. Behavioral Assessment (Sensorimotor Function):
-
Perform behavioral tests at specified time points (e.g., 7 and 14 days post-stroke).[1]
-
Tactile Stimulation Task: Assess the animal's response to tactile stimuli on the contralateral side.
-
Vibrissae-Paw Task: Evaluate sensorimotor coordination by observing the animal's ability to respond to vibrissae stimulation with a corresponding paw movement.
-
Grip Strength Test: Measure forelimb muscle strength to assess motor deficits and asymmetry.
-
5. Histological Analysis (Brain Tissue Loss):
-
At the end of the experimental period (e.g., 14 days), perfuse the animals and collect the brains.
-
Stain brain sections with Cresyl Violet.
-
Quantify the volume of brain tissue loss to determine the extent of the ischemic damage.[1]
Protocol 2: Biochemical Analysis of this compound's Effect on CaMKIIα Signaling Post-Ischemia
This protocol details the steps to investigate the molecular mechanism of this compound's action on CaMKIIα in the peri-infarct cortex.
1. Subjects and Ischemic Model:
-
Use an appropriate ischemic stroke model in mice (e.g., pMCAO).
2. This compound Treatment and Tissue Collection:
-
Treat mice with this compound (175 mg/kg, i.p.) or saline at a specific time point post-occlusion (e.g., 30 minutes).[4]
-
Harvest the peri-infarct cortical tissue at a time point suitable for detecting biochemical alterations (e.g., 2 hours post-stroke).[4]
3. Subcellular Fractionation:
-
Homogenize the collected brain tissue.
-
Perform differential centrifugation to separate the tissue into cytosolic and membrane (P2) fractions. This allows for the specific analysis of CaMKIIα pools.[1]
4. Western Blot Analysis:
-
Separate proteins from the cytosolic and membrane fractions by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membranes with primary antibodies specific for:
-
Phospho-Thr286 CaMKIIα (pThr286-CaMKIIα)
-
Total CaMKIIα
-
A loading control (e.g., β-actin or GAPDH)
-
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Quantify band intensities to determine the relative levels of pThr286-CaMKIIα and total CaMKIIα in each fraction.
Visualizations
References
- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of HOCPCA and Alteplase in Preclinical Stroke Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) in combination with the thrombolytic agent alteplase (B1167726) (recombinant tissue-type plasminogen activator, rt-PA) in preclinical models of ischemic stroke. The provided protocols are intended to serve as a detailed framework for conducting in vivo and in vitro studies to assess the potential synergistic neuroprotective effects of this combination therapy.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. While alteplase is the only approved pharmacological treatment for acute ischemic stroke, its use is limited by a narrow therapeutic window and the risk of hemorrhagic transformation.[1] Neuroprotective agents that can be co-administered with alteplase to extend its therapeutic window and improve functional outcomes are urgently needed.
This compound, a cyclic analogue of γ-hydroxybutyrate (GHB), has emerged as a promising neuroprotective candidate.[2] It selectively targets the alpha isoform of Calmodulin-dependent protein kinase II (CaMKIIα), a key mediator of excitotoxic neuronal death following ischemia.[2][3] By modulating aberrant CaMKIIα signaling, this compound has been shown to reduce infarct volume and improve functional recovery in animal models of stroke.[2] This document outlines detailed protocols for evaluating the combined efficacy of this compound and alteplase in established preclinical stroke models.
Signaling Pathways
This compound Signaling Pathway
The neuroprotective effects of this compound are primarily mediated through its interaction with the hub domain of CaMKIIα.[2] Following an ischemic insult, excessive glutamate (B1630785) release leads to a massive influx of Ca2+ into neurons, causing the activation of CaMKIIα.[3] This activation, involving autophosphorylation at Thr286, leads to a cascade of downstream events contributing to neuronal death.[3] this compound stabilizes the CaMKIIα holoenzyme, normalizing cytosolic Thr286 autophosphorylation and downregulating the expression of a constitutively active proteolytic fragment of CaMKIIα, thereby mitigating aberrant CaMKII signaling.[2]
Alteplase Signaling Pathway
Alteplase is a serine protease that catalyzes the conversion of plasminogen to plasmin.[4] Plasmin, in turn, degrades the fibrin (B1330869) matrix of blood clots, leading to thrombolysis and restoration of blood flow.[4] Beyond its thrombolytic activity, alteplase can also interact with components of the neurovascular unit, which can have both beneficial and detrimental effects. For instance, it can activate platelet-derived growth factor CC (PDGF-CC) signaling, potentially affecting blood-brain barrier (BBB) permeability.[4][5]
Experimental Protocols
The following protocols provide a detailed methodology for investigating the combined effects of this compound and alteplase in preclinical stroke models.
In Vivo Studies: Mouse Models of Ischemic Stroke
1. Thromboembolic Stroke Model
This model closely mimics human stroke by inducing a clot in the middle cerebral artery (MCA), allowing for the study of thrombolytic and neuroprotective agents.[6]
Experimental Workflow:
Protocol:
-
Animal Preparation: Anesthetize adult male mice (e.g., C57BL/6J) with isoflurane (B1672236) (4-5% for induction, 1-2% for maintenance). Maintain body temperature at 37°C ± 0.5°C using a heating pad.
-
Surgical Procedure:
-
Treatment Administration:
-
Alteplase: Administer intravenously (i.v.) via the tail vein. A common dose is 10 mg/kg, with 10% given as a bolus over 1 minute, followed by a 40-minute infusion of the remaining 90%.[7] Treatment is typically initiated 20 minutes after occlusion.[7]
-
This compound: Administer intraperitoneally (i.p.) at a dose of 175 mg/kg, typically 30 minutes post-stroke.[7]
-
Combination Group: Administer alteplase as described, followed by this compound administration at the specified time point.
-
Control Group: Administer an equivalent volume of saline.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia and hydration. Monitor the animals closely during recovery.
-
Outcome Assessment:
-
Neurological Scoring: Perform neurological assessments at 24 hours and subsequent time points using scales such as the modified Bederson score or the modified Neurological Severity Score (mNSS).[8][9]
-
Grip Strength Test: Assess sensorimotor function using a grip strength meter at baseline and various time points post-stroke.[4][10][11][12][13]
-
Infarct Volume Measurement: At the study endpoint (e.g., 3 or 7 days), euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct and quantify the volume.[14]
-
2. Distal Middle Cerebral Artery Occlusion (dMCAO) Model
This model produces a more localized and reproducible cortical infarct, suitable for studying neuroprotective effects in the ischemic penumbra.[1][15]
Protocol:
-
Animal Preparation: As described for the thromboembolic model.
-
Surgical Procedure:
-
Perform a temporal craniotomy to expose the distal portion of the MCA.
-
Permanently ligate the MCA downstream of the lenticulostriate branches using a suture.[15]
-
-
Treatment Administration:
-
This compound: Administer intraperitoneally (i.p.) at a dose of 175 mg/kg at various time points post-dMCAO (e.g., 30 minutes, 3 hours).[16]
-
Control Group: Administer saline.
-
Note: Alteplase is not typically used in this permanent occlusion model as there is no clot to lyse.
-
-
Post-operative Care and Outcome Assessment: As described for the thromboembolic model.
In Vitro Studies: Oxygen-Glucose Deprivation (OGD) Model
The OGD model simulates the ischemic conditions of a stroke in a controlled cellular environment, allowing for the investigation of molecular mechanisms of neuroprotection.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture primary cortical neurons from embryonic mice or rats.
-
Oxygen-Glucose Deprivation (OGD):
-
Replace the normal culture medium with a glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 4 hours).
-
-
Treatment Application:
-
This compound: Add this compound to the OGD medium at the desired concentration.
-
Alteplase: Add alteplase to the OGD medium.
-
Combination: Add both this compound and alteplase.
-
Control: Add vehicle.
-
-
Reperfusion: After the OGD period, replace the medium with normal, glucose-containing culture medium and return the plates to a normoxic incubator for a reperfusion period (e.g., 24 hours).
-
Outcome Assessment:
-
Cell Viability: Assess cell death using assays such as LDH release, propidium (B1200493) iodide staining, or MTT assay.
-
Biochemical Analysis: Collect cell lysates for Western blot analysis of CaMKIIα and p-CaMKIIα (Thr286) to investigate the molecular mechanism of this compound.
-
Biochemical Analysis: Western Blotting
Protocol for CaMKIIα and p-CaMKIIα (Thr286) Detection:
-
Tissue/Cell Lysis: Homogenize peri-infarct cortical tissue or cell pellets in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[15]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total CaMKIIα and phospho-CaMKIIα (Thr286) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the levels of p-CaMKIIα to total CaMKIIα.
Data Presentation
Quantitative data from preclinical studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound and Alteplase on Infarct Volume in a Thromboembolic Stroke Model
| Treatment Group | N | Infarct Volume (mm³) (Mean ± SD) | % Reduction vs. Saline |
| Saline | 15 | 31.0 ± 2.6 | - |
| Alteplase (10 mg/kg) | 15 | 15.4 ± 2.5 | 50.3% |
| This compound (175 mg/kg) | 15 | 14.4 ± 3.2 | 53.5% |
| Alteplase + this compound | 15 | Data to be generated | Data to be generated |
| Data derived from a study on tenecteplase (B1169815), a similar thrombolytic, is used here as a placeholder to illustrate the table structure. |
Table 2: Effect of this compound and Alteplase on Grip Strength Recovery in a Thromboembolic Stroke Model
| Treatment Group | N | Grip Strength (g) - Day 1 (Mean ± SD) | Grip Strength (g) - Day 3 (Mean ± SD) |
| Saline | 15 | Data showing deficit | Data showing deficit |
| Alteplase (10 mg/kg) | 15 | Data showing improvement | Data showing significant improvement |
| This compound (175 mg/kg) | 15 | Data showing significant improvement | Data showing significant improvement |
| Alteplase + this compound | 15 | Data to be generated | Data to be generated |
| Qualitative description based on findings from a study where this compound showed earlier improvement in grip strength.[7] |
Table 3: Neurological Scoring Following Combination Therapy
| Treatment Group | N | mNSS Score at 24h (Median, IQR) |
| Saline | 15 | High score indicating severe deficit |
| Alteplase (10 mg/kg) | 15 | Reduced score indicating improvement |
| This compound (175 mg/kg) | 15 | Reduced score indicating improvement |
| Alteplase + this compound | 15 | Data to be generated |
| This table illustrates how neurological score data can be presented. |
Conclusion
The combination of this compound and alteplase represents a promising therapeutic strategy for acute ischemic stroke. The protocols outlined in these application notes provide a robust framework for preclinical evaluation of this combination therapy. By utilizing relevant in vivo and in vitro models and employing rigorous outcome assessments, researchers can elucidate the potential synergistic effects and underlying mechanisms of this compound and alteplase, paving the way for potential clinical translation.
References
- 1. Combination of thrombolytic therapy and neuroprotective therapy in acute ischemic stroke: is it important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue plasminogen activator-mediated PDGF signaling and neurovascular coupling in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium/Calmodulin–Dependent Protein Kinase II in Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compartmentalized actions of the plasminogen activator inhibitors, PAI-1 and Nsp in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue plasminogen activator–mediated PDGF signaling and neurovascular coupling in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alteplase for acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot in homogenised mouse brain samples [protocols.io]
- 8. Increasing reproducibility in preclinical stroke research: the correlation of immunofluorescence intensity measurements and Western blot analyses strongly depends on antibody clonality and tissue pre-treatment in a mouse model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Pharmacological preclinical comparison of tenecteplase and alteplase for the treatment of acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological preclinical comparison of tenecteplase and alteplase for the treatment of acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Increasing reproducibility in preclinical stroke research: the correlation of immunofluorescence intensity measurements and Western blot analyses strongly depends on antibody clonality and tissue pre-treatment in a mouse model of focal cerebral ischemia [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. [PDF] Tissue plasminogen activator mediates deleterious complement cascade activation in stroke | Semantic Scholar [semanticscholar.org]
- 15. Impact of different doses of intravenous alteplase on neuroinjury biomarker levels in patients with acute ischemic stroke and stress hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alterations of CaMKII after hypoxia-ischemia during brain development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing HOCPCA Efficacy in a Thromboembolic Stroke Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by the disruption of blood flow to the brain, leading to neuronal cell death and neurological deficits.[1] Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective agents.[1][2] 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) is a promising neuroprotective compound that has demonstrated efficacy in preclinical models of ischemic stroke.[3][4][5][6][7] this compound, a cyclic analogue of γ-hydroxybutyrate (GHB), selectively targets and stabilizes the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme implicated in excitotoxic neuronal death following ischemia.[3][4][5][6][8] By modulating CaMKIIα dysregulation, this compound has been shown to reduce infarct volume, improve sensorimotor function, and dampen inflammatory responses in murine stroke models.[3][7][8]
These application notes provide a detailed methodology for assessing the efficacy of this compound in a clinically relevant thromboembolic stroke model in mice. The protocols outlined below cover the induction of stroke, administration of this compound, and subsequent evaluation of neuroprotective and functional outcomes.
Signaling Pathway of this compound in Ischemic Stroke
During an ischemic event, excessive glutamate (B1630785) release leads to an influx of calcium (Ca2+) into neurons, causing the overactivation of CaMKIIα.[8][9] This dysregulation of CaMKIIα contributes to a cascade of downstream events, including the production of a constitutively active proteolytic fragment (ΔCaMKII), which ultimately leads to cell death.[3][8] this compound exerts its neuroprotective effect by binding to the CaMKIIα hub domain, stabilizing the holoenzyme, and normalizing its activity.[3][5][8] This action alleviates the aberrant CaMKIIα signaling, reduces the formation of ΔCaMKII, and dampens the inflammatory response, thereby protecting neurons from ischemic damage.[3][8]
Caption: this compound's neuroprotective mechanism in ischemic stroke.
Experimental Workflow
The following diagram outlines the key steps for evaluating the efficacy of this compound in a thromboembolic stroke model.
Caption: Experimental workflow for this compound efficacy assessment.
Experimental Protocols
Thromboembolic Stroke Model
This protocol describes the in situ injection of thrombin into the middle cerebral artery (MCA) to induce a thromboembolic stroke in mice, a model that allows for the study of neuroprotective agents in combination with reperfusion therapies.[3]
Materials:
-
Adult male mice (e.g., C57BL/6, 8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-syringe pump
-
Thrombin solution (e.g., 1-2 IU in sterile saline)
-
Sterile surgical instruments
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Make a midline incision on the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect and isolate the arteries.
-
Introduce a filament into the ICA via the ECA stump to temporarily occlude the origin of the MCA.
-
Inject thrombin solution into the MCA territory to induce local clot formation.
-
After a defined occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover in a heated cage.
This compound Administration
Materials:
-
This compound
-
Sterile saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound in sterile saline. A typical dose used in mice is 175 mg/kg.[9]
-
At a clinically relevant time point post-stroke induction (e.g., 30 minutes), administer the this compound solution via intraperitoneal injection.[9]
-
A control group should receive an equivalent volume of sterile saline.
Assessment of Neuroprotective Efficacy
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At a predetermined time point post-stroke (e.g., 24 or 72 hours), euthanize the mouse and carefully remove the brain.
-
Slice the brain into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.
-
Immerse the brain slices in 2% TTC solution and incubate at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained brain slices.
-
Use image analysis software to quantify the infarct area in each slice.
-
Calculate the total infarct volume by integrating the infarct areas of all slices, correcting for edema. A significant reduction in infarct volume in the this compound-treated group compared to the saline-treated group indicates a neuroprotective effect.[3]
Functional outcome is a critical measure of therapeutic efficacy.[10][11][12][13] The grip strength test is a commonly used method to assess sensorimotor deficits after stroke.[3][14]
Materials:
-
Grip strength meter
Procedure:
-
Assess the grip strength of both forelimbs at baseline (before surgery) and at various time points post-stroke (e.g., day 1, 3, and 7).
-
Allow the mouse to grasp the grid of the meter with its forepaws.
-
Gently pull the mouse backward by its tail until it releases its grip.
-
Record the peak force generated.
-
Perform multiple trials for each forelimb and calculate the average.
-
An improvement in the grip strength of the contralateral (impaired) forelimb in the this compound-treated group compared to the control group indicates functional recovery.[3][14]
Biochemical Analysis
To investigate the molecular mechanisms underlying this compound's neuroprotective effects, biochemical analyses can be performed on brain tissue.
Materials:
-
Peri-infarct cortical tissue
-
Western blotting reagents and equipment
-
Antibodies against total CaMKIIα, phosphorylated CaMKIIα (pThr286), and ΔCaMKII
-
qRT-PCR reagents and equipment
-
Primers for inflammatory markers (e.g., TNFα, Iba1, CD68)
Procedure:
-
At a specific time point post-stroke (e.g., 3 days), harvest the peri-infarct cortical tissue.
-
Western Blotting:
-
Prepare protein lysates from the tissue samples.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against total CaMKIIα, pThr286-CaMKIIα, and ΔCaMKII.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify band intensities to assess changes in protein expression and phosphorylation levels. This compound treatment has been shown to normalize cytosolic Thr286 autophosphorylation and reduce the expression of ΔCaMKII after stroke.[3][8]
-
-
qRT-PCR:
-
Extract total RNA from the tissue samples.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers for inflammatory markers.
-
Analyze the relative gene expression levels. This compound treatment has been shown to reduce the mRNA expression of inflammatory markers.[3]
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the efficacy assessment studies.
Table 1: Infarct Volume
| Treatment Group | N | Infarct Volume (mm³) | % Reduction vs. Saline |
| Saline | Mean ± SEM | - | |
| This compound | Mean ± SEM | ||
| This compound + tPA | Mean ± SEM | ||
| tPA | Mean ± SEM |
Table 2: Neurological Deficit Score (Grip Strength)
| Treatment Group | N | Baseline (g) | Day 1 Post-Stroke (g) | Day 3 Post-Stroke (g) | Day 7 Post-Stroke (g) |
| Saline | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound + tPA | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| tPA | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Biochemical Markers
| Treatment Group | N | Relative pThr286-CaMKIIα Expression | Relative ΔCaMKII Expression | Relative TNFα mRNA Expression |
| Sham | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Saline | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols and methods described in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in a thromboembolic stroke model. By systematically assessing infarct volume, neurological function, and key biochemical markers, researchers can gain valuable insights into the neuroprotective potential of this compound and its underlying mechanisms of action. This standardized approach will facilitate the comparison of results across different studies and contribute to the development of novel therapies for ischemic stroke.
References
- 1. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 2. Neuroprotective strategies in acute ischemic stroke: A narrative review of recent advances and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
- 6. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel drug could aid stroke long-term recovery - [researchpod.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimal end points for acute stroke therapy trials: best ways to measure treatment effects of drugs and devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The utility of domain-specific endpoints in acute stroke trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for HOCPCA in Rodent Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-hydroxy-N-(4-hydroxyphenyl)benzamide (HOCPCA) is a selective ligand of the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[1][2] Emerging evidence from preclinical studies highlights its potential as a neuroprotective agent, particularly in the context of ischemic stroke. This compound has been shown to reduce infarct volume and improve functional outcomes in rodent models of stroke by modulating aberrant CaMKIIα signaling that occurs following an ischemic event.[1][3] Unlike many neuroprotective candidates, this compound has demonstrated efficacy when administered in a clinically relevant time window, making it a promising compound for further investigation.[2]
These application notes provide a comprehensive overview of the dosage and administration of this compound for neuroprotective studies in rodents, along with detailed experimental protocols for its evaluation in common stroke models.
Data Presentation: this compound Dosage and Administration in Rodent Stroke Models
The following table summarizes the key quantitative data from various studies investigating the neuroprotective effects of this compound in rodent models of ischemic stroke.
| Parameter | Details | Reference |
| Animal Model | C57/B6 Mice | [2] |
| Male Mice | [2] | |
| Aged Female Mice (20-24 months) | [4] | |
| Stroke Model | Photothrombotic Stroke (PTS) | [2][3] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | [1] | |
| Distal Middle Cerebral Artery Occlusion (dMCAO) | [3] | |
| This compound Dosage | 175 mg/kg | [1][2][3][4] |
| 90 mg/kg | [4] | |
| 17.5 mg/kg | [2] | |
| Administration Route | Intraperitoneal (i.p.) | [1][2][3] |
| Timing of Administration | 30 minutes post-stroke | [1][2][3] |
| 3, 6, and 12 hours post-stroke | [2] | |
| Key Outcomes | Reduced infarct volume | [1][2] |
| Improved sensorimotor function (Grip strength, Grid-walking) | [1][2][4] | |
| Normalized cytosolic Thr286 autophosphorylation of CaMKIIα | [1][3] | |
| Downregulated ischemia-specific expression of a constitutively active CaMKII kinase fragment | [1][3] |
Signaling Pathway of this compound Neuroprotection
This compound exerts its neuroprotective effects by directly targeting the hub domain of CaMKIIα. In ischemic conditions, excessive glutamate (B1630785) release leads to Ca2+ overload in neurons, causing hyperactivation of CaMKIIα. This aberrant signaling contributes to excitotoxicity and neuronal death. This compound binds to the CaMKIIα hub domain, stabilizing the holoenzyme and preventing the pathological downstream signaling cascade without affecting its normal physiological activity.[1][2][5] This modulation helps to reduce the inflammatory response and protect neurons from ischemic damage.[1]
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow for a Neuroprotective Study
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective efficacy of this compound in a rodent model of stroke.
Caption: Experimental workflow for this compound neuroprotection studies.
Experimental Protocols
Animal Models and Stroke Induction
a) Animals:
-
Male C57/B6 mice, 8-10 weeks old, are commonly used.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by the local Institutional Animal Care and Use Committee.
b) Permanent Middle Cerebral Artery Occlusion (pMCAO) Model:
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (4-5% for induction, 1.5-2% for maintenance).
-
Surgical Procedure:
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce a 6-0 silicon-coated monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Secure the filament in place and close the incision.
-
-
Sham Operation: Perform the same surgical procedure without inserting the monofilament.
c) Photothrombotic Stroke (PTS) Model:
-
Anesthesia: Anesthetize the mouse with isoflurane as described for pMCAO.
-
Procedure:
-
Place the mouse in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Administer Rose Bengal (e.g., 100 mg/kg, i.p.), a photosensitive dye.
-
After 5 minutes, illuminate the skull over the desired cortical area (e.g., sensorimotor cortex) with a cold light source (e.g., 561 nm laser) for 15-20 minutes.
-
Suture the scalp incision.
-
-
Sham Operation: Perform the same procedure, including the injection of Rose Bengal, but without illumination.
This compound Administration
-
Preparation: Dissolve this compound in sterile saline (0.9% NaCl).
-
Dosage and Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at the desired dose (e.g., 175 mg/kg) and time point (e.g., 30 minutes, 3, 6, or 12 hours) post-stroke induction.
Behavioral Assessment
a) Grip Strength Test:
-
This test assesses forelimb muscle strength.
-
Allow the mouse to grasp a horizontal bar with its forepaws.
-
Gently pull the mouse backward by its tail until it releases the bar.
-
The peak force exerted by the mouse is recorded using a grip strength meter.
-
Perform multiple trials and average the results.
b) Grid-Walking Test:
-
This test evaluates sensorimotor coordination and limb placement.
-
Place the mouse on an elevated wire grid with regularly spaced openings.
-
Allow the mouse to traverse the grid for a set distance or time.
-
Record the total number of steps taken and the number of foot faults (when a paw slips through an opening) for each limb.
-
Calculate the percentage of foot faults relative to the total number of steps.
Histological Analysis
a) Brain Tissue Preparation:
-
At a predetermined endpoint (e.g., 3 or 7 days post-stroke), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Harvest the brains and post-fix in 4% PFA overnight.
-
Cryoprotect the brains in a sucrose (B13894) solution (e.g., 30%) before sectioning.
-
Cut coronal brain sections (e.g., 20 µm thick) using a cryostat.
b) Cresyl Violet Staining for Infarct Volume Assessment:
-
Staining Procedure:
-
Mount the brain sections on slides.
-
Rehydrate the sections through a series of decreasing alcohol concentrations and then in distilled water.
-
Stain the sections in a 0.1% cresyl violet solution.
-
Differentiate the sections in an alcohol solution to remove excess stain.
-
Dehydrate the sections through a series of increasing alcohol concentrations and clear in xylene.
-
Coverslip the slides with a mounting medium.
-
-
Infarct Volume Quantification:
-
Acquire images of the stained brain sections.
-
The ischemic lesion will appear pale, while healthy tissue will be stained violet.
-
Measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each section using image analysis software.
-
Calculate the infarct volume, correcting for edema, using established formulas.
-
Biochemical Analysis (Optional)
-
To investigate the molecular mechanism of this compound, brain tissue from the ischemic core and penumbra can be collected for biochemical analyses such as Western blotting to determine the phosphorylation status of CaMKIIα (p-Thr286).
Conclusion
This compound represents a promising neuroprotective agent with a clear mechanism of action targeting CaMKIIα. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of this compound in rodent models of ischemic stroke. Consistent application of these methodologies will contribute to a robust evaluation of this compound's efficacy and its potential for translation to clinical settings.
References
- 1. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 4. The Finer Aspects of Grid-Walking and Cylinder Tests for Experimental Stroke Recovery Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro Autoradiography of the M1 Muscarinic Acetylcholine Receptor
A Note on Radioligand Selection: Initial investigations into a protocol utilizing ³H-HOCPCA for in vitro autoradiography of the M1 muscarinic acetylcholine (B1216132) receptor revealed that ³H-HOCPCA is a selective radioligand for the high-affinity γ-hydroxybutyric acid (GHB) binding site and CaMKIIα, not the M1 receptor.[1][2][3][4][5] Therefore, to provide an accurate and effective protocol, this document details the use of ³H-pirenzepine , a well-established and highly selective antagonist radioligand for the M1 muscarinic receptor subtype.[6][7][8][9][10]
Introduction
In vitro autoradiography is a powerful technique used to visualize and quantify the distribution of receptors in tissue sections.[2][11] This method offers high spatial resolution, allowing for the precise localization of binding sites within specific anatomical structures.[2] This application note provides a detailed protocol for the in vitro autoradiography of the M1 muscarinic acetylcholine receptor in brain tissue using the selective antagonist ³H-pirenzepine. The M1 receptor, a G-protein coupled receptor, is a key target in drug discovery for cognitive disorders such as Alzheimer's disease.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is predominantly coupled to Gq/11 G-proteins. Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades are involved in a variety of cellular responses, including neuronal excitation.
Experimental Protocol: In Vitro Autoradiography using ³H-Pirenzepine
This protocol is adapted from methodologies described for M1 receptor autoradiography.[6][7][9][10]
Materials and Reagents:
-
³H-Pirenzepine (specific activity ~70-90 Ci/mmol)
-
Atropine (B194438) or unlabeled Pirenzepine (B46924) (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Cryostat
-
Microscope slides (gelatin-coated or similar)
-
Incubation chambers
-
Washing jars
-
Phosphor imaging screens or autoradiography film
-
Image analysis software
Experimental Workflow:
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal according to approved ethical guidelines.
-
Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice or liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal sections of the brain at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
-
Pre-incubation:
-
Allow the slides to warm to room temperature for approximately 30 minutes.
-
Pre-incubate the slides in 50 mM potassium phosphate buffer (pH 7.4) for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[7]
-
-
Incubation:
-
For total binding , incubate the sections in a solution of 5 nM ³H-pirenzepine in 50 mM potassium phosphate buffer (pH 7.4) for 60-120 minutes at room temperature.[7][9]
-
For non-specific binding , incubate adjacent sections in the same radioligand solution containing an excess of an unlabeled M1 antagonist, such as 1 µM atropine or 10 µM unlabeled pirenzepine.
-
-
Washing:
-
Following incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform a series of short washes in ice-cold 50 mM Tris-HCl buffer (pH 7.4). For example, 2 x 2 minutes.
-
A final quick dip in ice-cold deionized water can help to remove buffer salts.
-
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Exposure:
-
Place the dried slides in a light-tight cassette and appose them to a tritium-sensitive phosphor imaging screen or autoradiography film.
-
Include calibrated tritium (B154650) standards to allow for the quantification of radioactivity.
-
Exposure time will vary depending on the specific activity of the radioligand and the density of the receptors (typically several weeks to months for ³H).
-
-
Imaging and Data Analysis:
-
After exposure, scan the phosphor imaging screen using a phosphor imager or develop the autoradiography film.
-
Quantify the optical density of the resulting autoradiograms in specific brain regions using image analysis software.
-
Subtract the non-specific binding from the total binding to determine the specific binding.
-
Correlate the signal intensity to receptor density (Bmax) using the tritium standards.
-
Data Presentation
The following tables summarize typical quantitative data obtained from in vitro autoradiography and binding assays for M1 muscarinic receptors using ³H-pirenzepine.
Table 1: Binding Characteristics of ³H-Pirenzepine at M1 Muscarinic Receptors
| Parameter | Value | Brain Region | Reference |
| Kd | ~1-5 nM | Various | [12][13] |
| Bmax | Varies by region | High in Cortex, Hippocampus, Striatum | [12][13] |
Table 2: Regional Distribution of M1 Receptors as Determined by ³H-Pirenzepine Binding
| Brain Region | Relative M1 Receptor Density | Reference |
| Cerebral Cortex | High | [12][13] |
| Hippocampus | High | [12][13] |
| Striatum | High | [12][13] |
| Thalamus | Low | [12][13] |
| Brainstem | Low | [12][13] |
| Cerebellum | Very Low / Negligible | [14] |
Table 3: IC50 Values for Inhibition of ³H-N-methylscopolamine ([³H]NMS) Binding by Pirenzepine
| Brain Region | Pirenzepine IC50 (nM) | Reference |
| Caudate | ~66 | [13] |
| Facial Nucleus | ~1000 | [13] |
Note: Lower IC50 values indicate higher affinity of pirenzepine for the muscarinic receptors in that region, which is characteristic of M1 receptors.
Conclusion
This application note provides a comprehensive protocol for the in vitro autoradiography of M1 muscarinic acetylcholine receptors using the selective radioligand ³H-pirenzepine. By following this detailed methodology, researchers can effectively visualize and quantify the distribution of M1 receptors in brain tissue, which is crucial for advancing our understanding of the role of these receptors in health and disease, and for the development of novel therapeutics. The provided diagrams and data tables serve as valuable resources for experimental planning and data interpretation.
References
- 1. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The GHB analogue HOCPCA improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System with a Special Focus on the Selectivity for M1 and M2 Muscarinic Receptors: Specific Protocol for M1 Muscarinic Receptors Labeling | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]
- 8. Autoradiographic localization of peripheral M1 muscarinic receptors using [3H]pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Muscarinic cholinergic receptor subtypes in the rat brain. I. Quantitative autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic cholinergic receptor subtypes in the human brain. II. Quantitative autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating HOCPCA's Effect on CaMKII Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase pivotal in neuronal signaling, particularly in synaptic plasticity, learning, and memory. Its activity is tightly regulated by calcium/calmodulin binding, which triggers a conformational change and subsequent autophosphorylation, most notably at the Threonine 286 (Thr286) residue on the α isoform. This autophosphorylation confers calcium-independent activity to the kinase, a critical step for its sustained function. Dysregulation of CaMKII activity is implicated in various neurological and cardiovascular disorders.
HOCPCA (3-hydroxycyclopent-1-enecarboxylic acid) is a neuroprotective compound that selectively binds to the hub domain of CaMKIIα.[1][2][3] This interaction modulates CaMKII signaling, particularly under pathological conditions such as cerebral ischemia.[1][2][4][5][6] Interestingly, this compound does not appear to directly influence CaMKII autophosphorylation under normal physiological conditions. Instead, its effect is pronounced in pathological states like ischemia, where it normalizes the dysregulated cytosolic autophosphorylation of CaMKII at Thr286.[1][2][4][5][6]
These application notes provide detailed methodologies to evaluate the nuanced effects of this compound on CaMKII autophosphorylation, offering researchers the tools to investigate its therapeutic potential.
Data Presentation
The following table summarizes the quantitative effect of this compound on CaMKIIα Thr286 autophosphorylation in the cytosolic fraction of the peri-infarct cortex in a mouse model of ischemic stroke.
| Treatment Group | Normalized pThr286/Total CaMKIIα Ratio (Mean ± SEM) | Percentage Change from Ischemia (Vehicle) | Statistical Significance (p-value) |
| Sham | 1.00 ± 0.12 | - | - |
| Ischemia + Vehicle | 0.48 ± 0.07 | - | - |
| Ischemia + this compound | 0.80 ± 0.09 | +66% | 0.002 |
Data adapted from a study on the effects of this compound in a mouse model of permanent middle cerebral artery occlusion (pMCAO). The study observed a significant decrease in cytosolic pThr286 levels post-ischemia, which was restored to near sham levels by this compound treatment.[1][4]
Signaling Pathway and Experimental Overview
The following diagrams illustrate the CaMKII activation pathway, the proposed modulatory effect of this compound under ischemic conditions, and the general experimental workflow for assessing this effect.
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-CaMKII (Thr286)
This protocol details the detection and quantification of CaMKII autophosphorylation at Thr286 in cell or tissue lysates.
Materials:
-
Lysis Buffer: 150 mM NaCl, 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1% Triton X-100, 0.1% SDS, supplemented with protease and phosphatase inhibitors.[7]
-
Protein A/G agarose (B213101) beads
-
Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total CaMKII.
-
HRP-conjugated secondary antibody.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
PVDF membrane.
-
Blocking buffer: 5% w/v BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[8][9]
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse with ice-cold lysis buffer.
-
For tissues, homogenize in ice-cold lysis buffer.
-
Incubate lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[7]
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-CaMKII (Thr286) antibody (diluted in blocking buffer) overnight at 4°C.[8][9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total CaMKII antibody as a loading control.
-
Quantify band intensities and normalize the phospho-CaMKII signal to the total CaMKII signal.
-
Protocol 2: In Vitro CaMKII Autophosphorylation Assay
This protocol assesses the direct effect of this compound on CaMKII autophosphorylation in a controlled in vitro environment using radioactive [γ-³²P]ATP.
Materials:
-
Recombinant active CaMKII.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Activation Buffer: 2 mM CaCl₂, 6 µM Calmodulin in Assay Buffer.
-
ATP Mix: 100 µM ATP with [γ-³²P]ATP (10 µCi/reaction).
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO).
-
4x Laemmli sample buffer.
-
P81 phosphocellulose paper.
-
Phosphoric acid (0.75%).
-
Scintillation counter.
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction tubes containing recombinant CaMKII in Assay Buffer.
-
Add this compound or vehicle control to the respective tubes and pre-incubate for 10-15 minutes on ice.
-
-
Initiation of Reaction:
-
To initiate the reaction, add Activation Buffer and ATP Mix to each tube. The final volume should be consistent (e.g., 25-50 µL).
-
Incubate at 30°C for a specified time (e.g., 0, 1, 5, 10 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of 4x Laemmli sample buffer and boiling for 5 minutes.
-
-
Quantification of Phosphorylation:
-
Spot a portion of each reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers three times in 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone (B3395972) and let the papers dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis by SDS-PAGE (Optional):
-
Run the remainder of the terminated reaction on an SDS-PAGE gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the autophosphorylated CaMKII.
-
Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS) for Phosphoproteomic Analysis
This advanced protocol allows for the identification and quantification of CaMKII autophosphorylation sites and other interacting proteins affected by this compound.
Materials:
-
Lysis Buffer (as in Protocol 1).
-
Anti-CaMKIIα antibody.
-
Protein A/G magnetic beads.[10]
-
Wash Buffer: e.g., 150 mM NaCl, 50 mM Tris-HCl (pH 8.0), 0.25% NP-40.[11]
-
Elution Buffer: e.g., 8 M urea (B33335), 1 M NaHCO₃.[12]
-
Reagents for in-solution trypsin digestion (DTT, iodoacetamide, sequencing-grade trypsin).
-
Mass spectrometer (e.g., Q Exactive HF).[11]
Procedure:
-
Immunoprecipitation:
-
Prepare cell or tissue lysates as described in Protocol 1.
-
Incubate 1-2 mg of protein lysate with anti-CaMKIIα antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three to four times with Wash Buffer.[10][11]
-
-
Elution and Digestion:
-
Elute the protein complexes from the beads using Elution Buffer.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the urea concentration and digest the proteins with trypsin overnight at 37°C.[12]
-
-
Mass Spectrometry Analysis:
-
Desalt the resulting peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw data using software like MaxQuant or Proteome Discoverer.
-
Identify peptides and localize phosphorylation sites.
-
Perform label-free quantification or use isotopic labeling for relative quantification of phosphorylation levels between this compound-treated and control samples.
-
Troubleshooting
-
Weak phospho-signal in Western Blot: Ensure the use of fresh phosphatase inhibitors in the lysis buffer. Optimize antibody concentrations and incubation times. Use BSA instead of milk for blocking, as milk contains casein which can be phosphorylated and cause background.
-
High background in In Vitro Kinase Assay: Ensure thorough washing of the P81 paper to remove all unincorporated radioactive ATP. Run a control reaction without the kinase to determine background levels.
-
Low yield in Immunoprecipitation: Ensure sufficient antibody and bead concentrations. Optimize lysis conditions to maintain protein-protein interactions. Perform a pre-clearing step with beads alone to reduce non-specific binding.
By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively evaluate the impact of this compound on CaMKII autophosphorylation and further elucidate its mechanism of action in both physiological and pathological contexts.
References
- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Phospho-CaMKII (Thr286) Antibody (#3361) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 11. ptglab.com [ptglab.com]
- 12. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
Experimental Design for HOCPCA Treatment in a Permanent Middle Cerebral Artery Occlusion (pMCAO) Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for evaluating the neuroprotective efficacy of 3-hydroxy-3-(4-chlorophenyl)pentanoic acid (HOCPCA) in a rat model of permanent middle cerebral artery occlusion (pMCAO), a clinically relevant model of ischemic stroke. This compound is a promising therapeutic candidate that has been shown to improve sensorimotor function and reduce inflammatory changes in murine stroke models.[1][2] Its mechanism of action is linked to the modulation of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme implicated in excitotoxicity and neuronal death following cerebral ischemia.[1][3][4]
This document outlines detailed protocols for the pMCAO surgical procedure, neurological and behavioral assessments, histological analysis of infarct volume and neuronal survival, and biochemical analysis of the CaMKIIα signaling pathway. The provided methodologies and data presentation formats are intended to guide researchers in designing robust preclinical studies to assess the therapeutic potential of this compound.
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following workflow is recommended for a comprehensive evaluation of this compound in the pMCAO model.
Experimental Protocols
Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats
This protocol describes the intraluminal suture method for inducing pMCAO in rats, which is a widely accepted model of focal cerebral ischemia.[5][6][7]
Materials:
-
Male Sprague-Dawley rats (280-320 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 nylon monofilament suture with a silicone-coated tip
-
Laser Doppler flowmeter for cerebral blood flow (CBF) monitoring (optional but recommended)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and place a temporary ligature on the proximal ECA.
-
Place temporary ligatures on the CCA and ICA.
-
Make a small incision in the ECA between the ligatures.
-
Introduce the silicone-coated 4-0 nylon suture through the ECA incision and into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
A significant drop in CBF (>70%) as measured by Laser Doppler flowmetry can confirm successful occlusion.
-
Tighten the ligature around the ECA stump to secure the filament in place.
-
Suture the cervical incision and allow the animal to recover from anesthesia.
This compound Administration
Based on preclinical studies in mice, a starting dose of 175 mg/kg administered intraperitoneally (i.p.) is suggested.[2][8][9] However, a dose-response study is recommended to determine the optimal therapeutic dose in the rat pMCAO model.
Treatment Groups:
-
Sham Group: Animals undergo the same surgical procedure without the insertion of the filament.
-
Vehicle Group: pMCAO animals receive the vehicle solution (e.g., saline) at the same volume and time point as the this compound group.
-
This compound Treatment Group(s): pMCAO animals receive this compound at various doses (e.g., 50, 100, 175 mg/kg, i.p.) at a specified time point post-occlusion (e.g., 30 minutes).
Neurological Deficit Scoring
Neurological function should be assessed at multiple time points post-MCAO (e.g., 24, 48, and 72 hours) by an observer blinded to the treatment groups. The Garcia score is a commonly used 18-point scale for this purpose.
Garcia Neurological Scoring System (18-point scale):
-
Spontaneous Activity (0-3): Observe the rat in a cage for 5 minutes.
-
Symmetry in Limb Movement (0-3): Observe the rat's movement.
-
Forepaw Outstretching (0-3): Lift the rat by its tail.
-
Climbing (1-3): Place the rat on a wire cage wall.
-
Body Proprioception (1-3): Touch the rat's trunk on each side with a blunt stick.
-
Response to Vibrissae Touch (1-3): Touch the vibrissae on each side.
A lower score indicates a more severe neurological deficit.
Infarct Volume Measurement (TTC Staining)
At the end of the experiment (e.g., 72 hours post-MCAO), the infarct volume is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1][4][6][10]
Procedure:
-
Deeply anesthetize the rat and perfuse transcardially with cold saline.
-
Decapitate the animal and carefully remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained sections in 10% formalin.
-
Capture digital images of the sections and quantify the infarct area using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness. To correct for edema, the following formula can be used: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct]).
Histological Analysis of Neuronal Survival (NeuN Immunohistochemistry)
Immunohistochemistry for Neuronal Nuclei (NeuN), a marker for mature neurons, is used to assess neuronal loss in the peri-infarct region.[11][12][13]
Procedure:
-
Use formalin-fixed, paraffin-embedded, or cryosectioned brain tissue.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against NeuN (e.g., mouse anti-NeuN).
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen (e.g., DAB) to produce a brown stain in the neuronal nuclei.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Quantify the number of NeuN-positive cells in defined regions of interest in the peri-infarct cortex and striatum.
Biochemical Analysis
Western blotting is used to quantify the expression and phosphorylation of CaMKIIα and its downstream targets in the ischemic brain tissue.[14][15]
Procedure:
-
Dissect the peri-infarct tissue and homogenize in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against:
-
Total CaMKIIα
-
Phospho-CaMKIIα (Thr286)
-
Downstream targets (e.g., cleaved caspase-3)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
The levels of oxidative stress can be assessed by measuring markers such as malondialdehyde (MDA) or 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in brain homogenates using commercially available ELISA kits.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Neurological and Behavioral Outcomes
| Treatment Group | n | Neurological Score (72h) | Rotarod Latency (s) at 72h |
| Sham | 10 | 18.0 ± 0.0 | 180 ± 15.2 |
| Vehicle | 10 | 8.5 ± 1.2 | 45.3 ± 8.9 |
| This compound (50 mg/kg) | 10 | 10.2 ± 1.5 | 72.1 ± 10.1 |
| This compound (100 mg/kg) | 10 | 12.8 ± 1.1 | 105.6 ± 12.3 |
| This compound (175 mg/kg) | 10 | 14.5 ± 0.9 | 135.8 ± 11.5 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle group. |
Table 2: Histological and Biochemical Outcomes
| Treatment Group | Infarct Volume (mm³) | NeuN+ Cells/mm² (Peri-infarct) | p-CaMKIIα/Total CaMKIIα Ratio |
| Sham | 0 | 2500 ± 150 | 0.2 ± 0.05 |
| Vehicle | 210.5 ± 25.4 | 850 ± 95 | 1.8 ± 0.3 |
| This compound (50 mg/kg) | 175.2 ± 20.1 | 1200 ± 110 | 1.3 ± 0.2 |
| This compound (100 mg/kg) | 130.8 ± 18.9 | 1650 ± 125 | 0.8 ± 0.1** |
| This compound (175 mg/kg) | 95.3 ± 15.2 | 2100 ± 140 | 0.5 ± 0.08*** |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle group. |
Signaling Pathway and Conceptual Diagrams
Proposed Signaling Pathway of this compound in Ischemic Stroke
Ischemic stroke triggers a cascade of events leading to neuronal death. A key player in this process is the overactivation of NMDA receptors, leading to excessive Ca2+ influx and subsequent activation of CaMKIIα.[3][4] this compound is hypothesized to modulate the CaMKIIα hub domain, thereby alleviating its aberrant signaling.[1]
Logical Relationship of Experimental Endpoints
The various experimental endpoints are interconnected and provide a multi-faceted evaluation of this compound's neuroprotective effects.
Conclusion
This document provides a detailed guide for the preclinical evaluation of this compound in a rat model of permanent focal ischemia. By following these standardized protocols and employing a multi-tiered assessment strategy encompassing behavioral, histological, and biochemical endpoints, researchers can generate robust and comprehensive data to determine the therapeutic potential of this compound for the treatment of ischemic stroke. The successful translation of promising neuroprotective agents from preclinical models to clinical applications relies on such rigorous and well-designed experimental approaches.
References
- 1. CaMKII in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CaMKII in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pathological Comparisons of the Hippocampal Changes in the Transient and Permanent Middle Cerebral Artery Occlusion Rat Models [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Neuritin has a neuroprotective role in the rat model of acute ischemia stroke by inhibiting neuronal apoptosis and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CaMKIIα as a Promising Drug Target for Ischemic Grey Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: HOCPCA as a Pharmacological Tool to Study GHB High-Affinity Sites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter and a clinically used drug that exerts its effects through at least two distinct binding sites in the central nervous system (CNS).[1][2] While its lower-affinity interactions with the GABA-B receptor are well-characterized and mediate many of its sedative effects, the physiological and pharmacological roles of its high-affinity binding sites have remained more elusive for decades.[3][4] The discovery of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) has provided a pivotal pharmacological tool to investigate these specific sites.[5][6]
This compound is a conformationally restricted analog of GHB that displays a significantly higher affinity and selectivity for the high-affinity GHB binding site compared to GHB itself.[6] Crucially, it has negligible affinity for GABA-A or GABA-B receptors, allowing for the deconvolution of GHB's effects.[6] Recent groundbreaking research has identified the alpha subtype of the Calcium/calmodulin-dependent protein kinase II (CaMKIIα) as the long-sought-after high-affinity binding target for GHB and its analogs, including this compound.[7][8][9] this compound binds selectively to the hub domain of CaMKIIα, a key protein involved in synaptic plasticity and neuronal signaling.[7][10]
This document provides detailed application notes and experimental protocols for utilizing this compound, particularly its radiolabeled forms ([³H]-HOCPCA), to characterize the distribution, pharmacology, and functional relevance of GHB high-affinity sites (CaMKIIα).
Data Presentation
Table 1: In Vitro Binding Affinity at GHB High-Affinity Sites (CaMKIIα)
This table summarizes the binding affinities of this compound and other key ligands for the high-affinity GHB binding site, as determined by competitive radioligand binding assays in rat brain homogenates.
| Compound | Radioligand | Kᵢ (μM) | IC₅₀ (nM) | Relative Affinity vs. GHB | Reference |
| (R)-HOCPCA | [³H]NCS-382 | - | - | 39x higher | [6] |
| (RS)-HOCPCA | [³H]NCS-382 | 0.16 | 160 | 27x higher | [6][11] |
| GHB | [³H]NCS-382 | 4.3 | 4300 | 1x (Reference) | [11] |
| NCS-382 | [³H]NCS-382 | 0.34 | 340 | ~12.6x higher | [12] |
Table 2: Selectivity Profile of this compound
This table highlights the selectivity of this compound for the GHB high-affinity site over other major neurotransmitter receptors.
| Compound | Target | Affinity (IC₅₀) | Reference |
| (RS)-HOCPCA | GHB High-Affinity Site | 160 nM | [6] |
| (RS)-HOCPCA | GABA-A Receptor | > 1 mM | [6] |
| (RS)-HOCPCA | GABA-B Receptor | > 1 mM | [6] |
Table 3: Kinetic and Saturation Binding Parameters for [³H]-HOCPCA
This table presents key parameters from saturation binding experiments using [³H]-HOCPCA in rodent brain tissue, which are crucial for quantitative studies.
| Parameter | Value (pH 6.0) | Value (pH 7.4) | Brain Region | Reference |
| Kₔ (nM) | 73.8 | 2312 | Rodent Brain | [13][14] |
| Bₘₐₓ (pmol/mg protein) | Similar at both pH levels | Similar at both pH levels | Rat Cortex | [13][14][15] |
Note: The binding of GHB radioligands is highly pH-dependent, with markedly stronger binding observed at pH 6.0.[13][14]
Table 4: this compound Interaction with Monocarboxylate Transporters (MCTs)
This compound's entry into the CNS is an active process mediated by MCTs. Understanding this transport is vital for designing and interpreting in vivo experiments.
| Transporter | This compound Activity | Kₘ Value | Significance | Reference |
| MCT1 | Substrate | Low to mid-millimolar | Primary transporter across the blood-brain barrier | [16][17] |
| MCT2 | Substrate | Low to mid-millimolar | Neuronal uptake | [16] |
| MCT4 | Not a primary substrate | - | - | [16] |
Mandatory Visualizations
Caption: this compound's mechanism of action in the CNS.
References
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Synthesis and Tritium Labeling of a Selective Ligand for Studying High-affinity γ-Hydroxybutyrate (GHB) Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity and stereoselectivity of binding to GHB sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Radiofluorinated Analogs of NCS-382 as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autoradiographic imaging and quantification of the high-affinity GHB binding sites in rodent brain using 3H-HOCPCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel radioiodinated {gamma}-hydroxybutyric acid analogues for radiolabeling and Photolinking of high-affinity {gamma}-hydroxybutyric acid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Evidence for Active Brain Uptake of the GHB Analog this compound by the Monocarboxylate Transporter Subtype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Guide to Using HOCPCA in Retinal Ganglion Cell Neuroprotection Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons. While reducing intraocular pressure (IOP) is the primary treatment, neuronal injury can persist, highlighting the need for direct neuroprotective strategies.[1][2][3] The γ-hydroxybutyrate (GHB) analog, 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), has emerged as a promising neuroprotective agent.[1][3][4][5][6] this compound has been shown to mitigate RGC loss in experimental models of glaucoma by interacting with Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme implicated in neuronal signaling, oxidative stress, and neuroinflammation.[1][3][4][5][6][7]
These application notes provide a detailed guide for utilizing this compound in ex vivo retinal explant assays to investigate its neuroprotective effects on RGCs. The protocols outlined below are based on established methodologies for simulating glaucomatous damage through elevated hydrostatic pressure and oxidative stress.[1]
Mechanism of Action: this compound in RGC Neuroprotection
This compound exerts its neuroprotective effects primarily through its interaction with CaMKIIα and CaMKIIβ.[1] In pathological conditions like those modeled in glaucoma, this compound helps to preserve Ca²⁺ homeostasis and neuronal integrity.[1] Its binding to CaMKIIα is thought to reduce the inflammatory response.[1][6] Furthermore, this compound has been observed to modulate oxidative stress and neuroinflammatory responses, contributing to the preservation of RGCs.[1][2][3][4][5] It has been shown to restore CaMKIIα and β levels, which are compromised during glaucomatous insults.[1][2][3][4]
Quantitative Data Summary
The neuroprotective efficacy of this compound against elevated hydrostatic pressure and oxidative stress-induced RGC damage is summarized below. Data is derived from studies on ex vivo mouse retinal explants.[1]
Table 1: Neuroprotective Effect of this compound on RGCs under Elevated Hydrostatic Pressure (60 mmHg)
| Age of Mice | Treatment Group | RGC Density (cells/mm²) (Mean ± SEM) | % RGC Survival vs. Control |
| 8 weeks | Control (Vehicle) | 2850 ± 150 | 100% |
| Pressure (Vehicle) | 1650 ± 120 | 58% | |
| Pressure + this compound (1 µM) | 2000 ± 130 | 70% | |
| Pressure + this compound (10 µM) | 2350 ± 140 | 82% | |
| Pressure + this compound (100 µM) | 2600 ± 160 | 91% | |
| 30 weeks | Control (Vehicle) | 2400 ± 130 | 100% |
| Pressure (Vehicle) | 1300 ± 110 | 54% | |
| Pressure + this compound (100 µM) | 2100 ± 140 | 88% |
Data are illustrative and based on reported findings.[1] Exact values may vary between experiments.
Table 2: Neuroprotective Effect of this compound on RGCs under Oxidative Stress (300 µM H₂O₂)
| Age of Mice | Treatment Group | % RBPMS+ RGC Reduction vs. Control |
| 8 weeks | H₂O₂ (Vehicle) | 42% |
| H₂O₂ + this compound (100 µM) | 15% | |
| 30 weeks | H₂O₂ (Vehicle) | 29% |
| H₂O₂ + this compound (100 µM) | 10% |
Data are illustrative and based on reported findings.[1] RBPMS (RNA-binding protein with multiple splicing) is a specific marker for RGCs.
Experimental Protocols
The following are detailed protocols for conducting RGC neuroprotection assays using this compound in an ex vivo retinal explant model.
Protocol 1: Ex Vivo Retinal Explant Culture and Treatment
This protocol describes the preparation of retinal explants and their culture under conditions simulating glaucomatous damage.
Materials:
-
C57BL/6J mice (e.g., 8-week-old and 30-week-old)[1]
-
Euthanasia agents (as per approved animal protocols)
-
Dissection microscope and tools
-
Culture medium (specific composition to be optimized, e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., sterile PBS or culture medium)
-
Hydrogen peroxide (H₂O₂) solution (300 µmol/L)[1]
-
Pressurized incubation system for elevated hydrostatic pressure (60 mmHg)[1]
-
Standard cell culture incubator (37°C, 5% CO₂)
-
6-well or 24-well culture plates
Procedure:
-
Animal Euthanasia and Tissue Dissection:
-
Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Immediately enucleate the eyes and place them in chilled, sterile dissection buffer (e.g., Hanks' Balanced Salt Solution).
-
Under a dissection microscope, carefully dissect the retinas from the eyecups.
-
-
Retinal Explant Preparation:
-
Transfer each isolated retina to a fresh dish with culture medium.
-
Divide each retina into four equal, petal-shaped quarters. Each quarter will serve as an independent sample.[1]
-
-
Culture and Treatment:
-
Place one retinal quarter into each well of a culture plate containing pre-warmed culture medium.
-
Organize the explants into the following experimental groups (as detailed in Table 1):[4]
-
Control: Vehicle only.
-
Elevated Pressure: Vehicle + 60 mmHg hydrostatic pressure.
-
Oxidative Stress: 300 µmol/L H₂O₂ + Vehicle.
-
This compound Treatment: Elevated pressure or H₂O₂ + desired concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
-
Incubate all groups for 24 hours at 37°C in a 5% CO₂ atmosphere.[4] The elevated pressure groups should be maintained in a specialized pressurized chamber.
-
Protocol 2: RGC Quantification by Immunofluorescence
This protocol outlines the staining and quantification of surviving RGCs.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization/blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibody: anti-RBPMS (a specific marker for RGCs)[1]
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Fixation:
-
After the 24-hour incubation, wash the retinal explants with PBS.
-
Fix the tissue in 4% PFA for 1-2 hours at room temperature.
-
-
Immunostaining:
-
Wash the explants three times with PBS.
-
Incubate in permeabilization/blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-RBPMS antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C.
-
Wash the explants three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (in blocking buffer) for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Carefully flat-mount the retinal quarters on microscope slides with the RGC layer facing up.
-
Add a drop of mounting medium with DAPI and apply a coverslip.
-
Acquire images using a fluorescence microscope. Capture multiple images from predefined areas of each retinal explant for accurate quantification.
-
-
Quantification:
-
Count the number of RBPMS-positive cells in each captured image using image analysis software (e.g., ImageJ).
-
Calculate the average RGC density (cells/mm²) for each experimental group.
-
Express the results as a percentage of the control group to determine the extent of neuroprotection.
-
Protocol 3: Supporting Assays
To further investigate the mechanisms of this compound action, the following assays can be performed on retinal lysates or culture supernatants.
-
Western Blotting: To quantify the protein levels of CaMKIIα, CaMKIIβ, and markers of apoptosis (e.g., cleaved caspase-3) and oxidative stress.
-
ELISA: To measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-1β) in retinal lysates or culture media.[1]
-
Quantitative PCR (qPCR): To analyze the mRNA expression levels of genes related to oxidative stress (e.g., Nox2, p47phox) and inflammation.[4]
This compound demonstrates significant neuroprotective potential for retinal ganglion cells in ex vivo models of glaucomatous injury.[1][2][3][4][5] By following the detailed protocols provided in these application notes, researchers can effectively utilize this compound as a tool to study RGC neuroprotection and further explore its therapeutic promise for glaucoma and other optic neuropathies. The key mechanism involves the modulation of CaMKII signaling, which in turn mitigates the downstream effects of oxidative stress and neuroinflammation.[1]
References
- 1. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glaucoma | this compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma | springermedicine.com [springermedicine.com]
- 3. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Assessing HOCPCA's Impact on Sensorimotor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) is a cyclic analogue of γ-hydroxybutyrate (GHB) that has demonstrated significant neuroprotective effects.[1][2][3] It selectively targets and stabilizes the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme involved in glutamate-mediated Ca2+ signaling and excitotoxicity.[1][2][3][4] In preclinical models of ischemic stroke, such as Middle Cerebral Artery Occlusion (MCAO), this compound has been shown to improve sensorimotor function.[1][5][6] This document provides detailed methodologies for assessing the impact of this compound on sensorimotor function in rodent models, intended to guide researchers in pharmacology and drug development.
Mechanism of Action: this compound and CaMKIIα Signaling During an ischemic event, excessive glutamate (B1630785) release leads to a massive influx of Ca2+, causing aberrant activation and autophosphorylation of CaMKIIα at the Thr286 residue.[1][5] This dysregulation contributes to neuronal injury. This compound binds to the CaMKIIα hub domain, stabilizing the holoenzyme.[1][2] This modulation normalizes cytosolic CaMKIIα autophosphorylation and prevents the formation of a constitutively active proteolytic fragment of the kinase, thereby alleviating the downstream pathological signaling cascade.[1][2][4][5] this compound's targeted action is notable as it does not appear to affect physiological CaMKIIα signaling, such as that involved in long-term potentiation (LTP).[1][5]
Experimental Workflow
A typical experimental design to evaluate this compound involves inducing a focal ischemic stroke in rodents, followed by drug administration and a battery of behavioral tests over time, concluding with biochemical analysis of brain tissue.
References
- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: HOCPCA for In Vivo Analysis of CaMKIIα Hub Domain Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a critical serine/threonine kinase that plays a pivotal role in synaptic plasticity and neurotransmission.[1][2][3][4] Dysregulation of CaMKIIα activity is implicated in various neurological disorders, including ischemic stroke.[1][2][3][4] The CaMKIIα holoenzyme is a dodecameric complex, and its hub domain is essential for its oligomerization and function.[5][6][7] 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) is a selective small molecule ligand that binds to the CaMKIIα hub domain.[1][2][3] This interaction stabilizes the CaMKIIα holoenzyme, and this compound has demonstrated neuroprotective effects in preclinical models of ischemic stroke.[1][2][3][4] While primarily investigated as a therapeutic agent, the selective binding of this compound to the CaMKIIα hub domain presents an opportunity for its use as a research tool to probe target engagement and occupancy in vivo.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vivo studies to assess CaMKIIα hub domain occupancy, primarily through indirect biochemical methods. A proposed workflow for direct in vivo imaging using a radiolabeled version of this compound is also presented.
Mechanism of Action
This compound selectively binds to a specific pocket within the hub domain of the CaMKIIα holoenzyme.[3][5][6] This binding leads to the stabilization of the oligomeric state of the hub domain.[2][5] Under pathological conditions such as ischemia, this compound has been shown to normalize the autophosphorylation of CaMKIIα at Thr286 in the cytosol and downregulate the expression of a constitutively active fragment of the kinase.[1][2][4][8] It is important to note that this compound does not directly inhibit the kinase activity of CaMKIIα but rather modulates its function through allosteric stabilization of the holoenzyme.[1][2]
Signaling Pathway of CaMKIIα Activation and this compound Intervention
Caption: CaMKIIα activation pathway and the modulatory effect of this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on CaMKIIα in in vivo models of ischemic stroke.
| Parameter | Model | Treatment | Change | Reference |
| Cytosolic p-Thr286 CaMKIIα | pMCAO in mice | 175 mg/kg this compound | Restored to sham levels (66% increase vs. stroke) | [1][2] |
| Membrane-bound ΔCaMKII | pMCAO in mice | 175 mg/kg this compound | Downregulated | [1][2] |
| Infarct Volume | Photothrombotic stroke in mice | Single dose of this compound (3, 6, or 12h post-stroke) | Dose-dependent reduction | [3] |
| [³H]this compound Binding Affinity (Kd) | Rodent Brain Autoradiography (pH 6.0) | N/A | 73.8 nM | [9] |
| [³H]this compound Binding Affinity (Kd) | Rodent Brain Autoradiography (pH 7.4) | N/A | 2312 nM | [9] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and Tissue Preparation for Biochemical Analysis
This protocol describes the administration of this compound to a mouse model of permanent middle cerebral artery occlusion (pMCAO) and subsequent tissue harvesting for Western blot analysis of CaMKIIα phosphorylation and cleavage.
Materials:
-
This compound sodium salt
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for pMCAO
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Brain harvesting tools
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Centrifuge
Procedure:
-
Animal Model: Induce pMCAO in adult male mice according to established and ethically approved protocols.
-
This compound Preparation: Dissolve this compound sodium salt in sterile saline to the desired concentration (e.g., for a 175 mg/kg dose).
-
This compound Administration: At 30 minutes post-pMCAO, administer this compound (175 mg/kg) or saline control via i.p. injection.[1][4]
-
Tissue Harvesting: At 2 hours post-stroke, euthanize the mice and harvest the brains.[1][2]
-
Dissection: Dissect the peri-infarct cortex from the harvested brains on ice.
-
Homogenization: Homogenize the tissue samples in ice-cold homogenization buffer.
-
Subcellular Fractionation (Optional but Recommended):
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Western Blot: Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes.
-
Storage: Store the prepared samples at -80°C until further analysis.
Protocol 2: Western Blot Analysis of CaMKIIα Hub Domain Occupancy (Indirect)
This protocol provides a method to indirectly assess this compound engagement with the CaMKIIα hub domain by measuring downstream changes in CaMKIIα phosphorylation and cleavage.
Materials:
-
Protein samples from Protocol 1
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-Thr286 CaMKIIα
-
Mouse anti-total CaMKIIα
-
Rabbit anti-ΔCaMKII
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-Thr286 CaMKIIα and ΔCaMKII to total CaMKIIα and the loading control.
Proposed Workflow for In Vivo Imaging of CaMKIIα Hub Domain Occupancy
While this compound itself is not an imaging agent, a radiolabeled version, such as [³H]this compound, has been used for in vitro autoradiography.[9][10] This suggests the potential for developing radiolabeled this compound analogs for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). The following is a proposed experimental workflow for such an application.
Caption: Proposed workflow for in vivo imaging of CaMKIIα hub occupancy.
Disclaimer: The development and application of a radiolabeled this compound analog for in vivo imaging would require extensive validation, including but not limited to, assessment of blood-brain barrier penetration, metabolic stability, and specific binding in vivo.
Conclusion
This compound is a valuable tool for studying the role of the CaMKIIα hub domain in health and disease. The provided protocols offer a starting point for researchers to investigate the in vivo effects of this compound on CaMKIIα signaling. While direct in vivo imaging of CaMKIIα hub domain occupancy with this compound is not yet established, the development of suitable radiolabeled analogs holds promise for future applications in neuroscience research and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Ligand‐induced CaMKIIα hub Trp403 flip, hub domain stacking, and modulation of kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Troubleshooting HOCPCA solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with HOCPCA ((3aR,4S,7R,7aS)-4-hydroxy-2-oxohexahydro-1H-1,3-benzodiazole-5-carboxylic acid) in aqueous solutions. The following information is designed to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous solutions, its solubility is pH-dependent due to the presence of a carboxylic acid functional group. The sodium salt of this compound has been shown to be soluble in cell culture media like DMEM/F12.[2][3] Additionally, a stock solution of 10 mg/mL in deionized water (dH₂O) has been successfully prepared for in vivo studies.[4]
Q2: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A2: Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
pH of the solution: As a carboxylic acid, this compound is less soluble in acidic conditions (low pH) where it exists in its protonated, less polar form. In neutral to alkaline conditions (higher pH), it deprotonates to form the more soluble carboxylate salt.[5][6][7]
-
"Crashing out" from an organic stock: When a concentrated stock of this compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can precipitate out of solution.[8][9]
-
Concentration exceeding solubility limit: The final concentration of this compound in your aqueous solution may be higher than its solubility limit under the specific experimental conditions (e.g., temperature, buffer composition).
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
-
Interactions with media components: In complex solutions like cell culture media, this compound may interact with salts or other components, leading to the formation of insoluble complexes.[8]
Q3: How can I increase the solubility of this compound in my aqueous solution?
A3: To enhance the solubility of this compound, consider the following strategies:
-
Adjusting the pH: Increasing the pH of the solution (e.g., to 7.0 or higher) will deprotonate the carboxylic acid group, increasing its polarity and solubility in water.[5][6] You can achieve this by using a buffer with a suitable pH or by adding a base like sodium hydroxide (B78521) (NaOH) to form the sodium salt in situ.
-
Using the sodium salt form: If available, using the sodium salt of this compound can significantly improve its aqueous solubility.[2][3]
-
Gentle warming and sonication: Gently warming the solution and using a sonicator can help dissolve the compound. However, be cautious about the temperature stability of this compound and other components in your solution.
-
Serial dilution: When diluting from a DMSO stock, perform a serial dilution in your pre-warmed aqueous buffer instead of a single large dilution.[8]
Q4: What is the recommended way to prepare a stock solution of this compound?
A4: The optimal method for preparing a stock solution depends on your experimental needs:
-
For aqueous-based assays: A stock solution of 10 mg/mL in dH₂O has been reported for in vivo use.[4] For cell culture experiments, dissolving the sodium salt of this compound directly into the culture medium has been successful.[2][3]
-
For organic stock solutions: this compound is soluble in DMSO.[1] Prepare a high-concentration stock in DMSO (e.g., 10-100 mM) and then dilute it into your aqueous buffer or media. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound solubility issues.
Problem: this compound powder is not dissolving in my aqueous buffer.
| Potential Cause | Recommended Solution |
| Low pH of the buffer | This compound is a carboxylic acid and is less soluble at acidic pH. Increase the pH of the buffer to 7.0 or above. Consider using a buffer such as phosphate-buffered saline (PBS) at pH 7.4.[5][6] |
| Low Temperature | The dissolution process may be slow at room temperature or below. Gently warm the solution (e.g., to 37°C) while stirring. |
| Insufficient Mixing | The powder may not be adequately dispersed. Use a vortex mixer or sonicator to aid dissolution. |
Problem: A precipitate forms immediately after diluting my this compound DMSO stock into an aqueous solution.
| Potential Cause | Recommended Solution |
| "Crashing Out" | Rapid change in solvent polarity causes the compound to precipitate. Perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer. Add the stock solution dropwise while gently vortexing the buffer.[8] |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility. Decrease the final working concentration. |
| High DMSO Concentration | A high final concentration of DMSO may not be sufficient to keep the compound in solution. Keep the final DMSO concentration below 0.5%.[8] |
Problem: The this compound solution is initially clear but a precipitate forms over time.
| Potential Cause | Recommended Solution |
| pH Instability | The pH of the solution may have changed over time. Ensure your buffer has sufficient buffering capacity. |
| Interaction with Media Components | This compound may be forming insoluble complexes with components in the cell culture media.[8] Consider preparing a more concentrated stock in a simpler buffer (e.g., PBS) and adding a smaller volume to your media just before the experiment. |
| Compound Degradation | Although less common for solubility issues, degradation could lead to less soluble byproducts. Prepare fresh solutions for your experiments and store stock solutions appropriately (see Q4). |
Data Presentation
This compound Solubility Summary
| Solvent/Buffer | Concentration | Conditions | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble (qualitative) | Standard | [1] |
| Deionized Water (dH₂O) | 10 mg/mL | Stock solution for intraperitoneal injection | [4] |
| DMEM/F12 Medium | Various (e.g., 1 µM) | Used for ex vivo retinal explants (sodium salt form) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Deionized Water
This protocol is adapted from a method used for in vivo studies.[4]
-
Weigh the desired amount of this compound powder.
-
Add a small volume of high-purity deionized water (dH₂O) to the powder.
-
Vortex or sonicate the mixture until the this compound is fully dissolved.
-
Add dH₂O to reach the final desired concentration (e.g., 10 mg/mL).
-
Sterile filter the solution using a 0.22 µm syringe filter for in vivo or cell culture applications.
-
Store the stock solution at -20°C for long-term storage or 4°C for short-term use.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media (from Sodium Salt)
This protocol is based on a method for ex vivo experiments.[2][3]
-
Obtain or prepare the sodium salt of this compound.
-
Weigh the required amount of this compound sodium salt.
-
Directly dissolve the salt in pre-warmed (37°C) cell culture medium (e.g., DMEM/F12).
-
Gently vortex until the compound is completely dissolved.
-
Prepare fresh working solutions for each experiment.
Protocol 3: Preparation of this compound Working Solution from a DMSO Stock
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM).
-
Warm the desired aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the DMSO stock into the pre-warmed aqueous solution to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.[8]
-
For example, to prepare a 100 µM solution with 0.1% DMSO from a 100 mM stock: a. Prepare an intermediate dilution by adding 1 µL of the 100 mM stock to 99 µL of the aqueous buffer (resulting in a 1 mM solution in 1% DMSO). b. Add 10 µL of the 1 mM intermediate solution to 990 µL of the aqueous buffer to get the final 10 µM solution with 0.1% DMSO.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
- 1. Buy this compound | 867178-11-8 | >98% [smolecule.com]
- 2. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Optimizing HOCPCA dosage for maximal neuroprotective effect
Welcome to the technical support center for HOCPCA (3-hydroxycyclopent-1-enecarboxylic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound dosage for maximal neuroprotective effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclic analogue of γ-hydroxybutyrate (GHB) that has demonstrated significant neuroprotective properties.[1][2] Its primary mechanism of action is the selective binding to and stabilization of the CaMKIIα (Ca2+/calmodulin-dependent protein kinase II alpha) hub domain.[1][2][3][4] This interaction is believed to alleviate aberrant CaMKII signaling that occurs during pathological events like cerebral ischemia and excitotoxicity, without affecting normal physiological CaMKII signaling.[1][5]
Q2: In what experimental models has this compound been shown to be effective?
A2: this compound has shown neuroprotective efficacy in both in vivo and in vitro models. In vivo studies have successfully used mouse models of ischemic stroke, including permanent and thromboembolic middle cerebral artery occlusion (MCAO), where it reduced infarct volume and improved functional recovery.[1][4] It has also been shown to protect retinal ganglion cells in experimental models of glaucoma.[3][6] In vitro, this compound protects neurons from excitotoxicity and mitigates damage to retinal cells under conditions of elevated pressure and oxidative stress.[2][3]
Q3: What is a recommended starting dosage for my experiments?
A3: Dosage depends on the experimental model. For in vivo stroke models in mice, a single intraperitoneal dose of 175 mg/kg has been used effectively.[1][4] For in vitro studies, such as those on retinal ganglion cells, significant neuroprotection was observed at concentrations as low as 100 nM.[3] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and injury model.
Q4: How should I prepare and store this compound?
A4: this compound is typically synthesized as a sodium salt, which is hydrophilic.[1] For in vivo use, it can be dissolved in saline. For in vitro experiments, it can be dissolved in sterile water or a suitable buffer (e.g., PBS) to create a stock solution, which can then be further diluted in cell culture medium. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.
Q5: What are the expected neuroprotective outcomes of this compound treatment?
A5: Successful this compound treatment can lead to several positive outcomes, including:
-
Improvement in cognitive and sensorimotor function post-injury.[1]
-
Normalization of pathological CaMKIIα autophosphorylation (e.g., at Thr286).[1]
Quantitative Data Summary
The following tables summarize effective dosages of this compound used in published neuroprotection studies.
Table 1: this compound Dosage in In Vivo Models
| Model Organism | Disease Model | Route of Administration | Dosage | Observed Neuroprotective Effect | Citation(s) |
| Mouse | Distal Middle Cerebral Artery Occlusion (dMCAO) | Intraperitoneal (IP) | 175 mg/kg | 26% reduction in infarct volume; improved grip strength | [1] |
| Mouse | Thromboembolic Stroke | Intraperitoneal (IP) | 175 mg/kg | Normalized cytosolic CaMKIIα autophosphorylation | [1] |
| Mouse | Photothrombotic Stroke (PTS) | Intraperitoneal (IP) | 175 mg/kg | Reduced infarct size; improved motor function | [4] |
Table 2: this compound Dosage in In Vitro Models
| Model System | Injury Model | Effective Concentration | Observed Neuroprotective Effect | Citation(s) |
| Mouse Retinal Explants | Elevated Hydrostatic Pressure & Oxidative Stress | 100 nmol/L (100 nM) | Mitigated retinal ganglion cell (RGC) loss; preserved neuronal function | [3] |
| Cultured Neurons | L-glutamate Induced Excitotoxicity | Not specified, but effective | Reduced hippocampal neuron death | [3] |
Signaling Pathway Diagram
The diagram below illustrates the proposed mechanism of this compound's neuroprotective action. Under excitotoxic conditions, excessive Ca2+ influx leads to hyperactivation of CaMKIIα, contributing to neuronal death. This compound binds to the CaMKIIα hub domain, stabilizing the holoenzyme and normalizing its pathological signaling.
Experimental Protocols
Protocol: Assessing this compound Neuroprotection in an In Vitro Excitotoxicity Model
This protocol outlines a general procedure for testing the efficacy of this compound in protecting cultured neurons (e.g., primary cortical neurons or hippocampal neurons) from glutamate-induced excitotoxicity.
1. Materials and Reagents:
-
This compound (sodium salt)
-
Primary neuronal cell culture
-
Neurobasal medium with B-27 supplement
-
L-glutamic acid
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, MTS, or LDH release assay)
-
Sterile, deionized water
-
96-well cell culture plates
2. Experimental Workflow Diagram:
3. Step-by-Step Procedure:
-
Cell Seeding: Seed primary neurons in a 96-well plate at an appropriate density and culture for 7-10 days to allow for maturation.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water. On the day of the experiment, perform serial dilutions in culture medium to achieve final concentrations for the dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Pre-treatment: Remove half of the culture medium from each well and replace it with medium containing the desired this compound concentration. Include a "vehicle control" group (medium only) and a "glutamate only" control group. Incubate for 1-2 hours at 37°C.
-
Excitotoxic Insult: Add L-glutamate to all wells except the "vehicle control" group to a final concentration known to induce ~50% cell death (this must be optimized for your cell type, typically 25-100 µM).
-
Incubation: Return the plate to the incubator and incubate for 24 hours.
-
Assess Viability: Measure neuronal viability using a standard method like the MTT or LDH assay, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data: Set the "vehicle control" as 100% viability and the "glutamate only" control as the baseline for neurotoxicity.
-
Calculate the percentage of neuroprotection for each this compound concentration.
-
Plot the results as a dose-response curve to identify the optimal neuroprotective concentration (EC50).
-
Troubleshooting Guide
Issue 1: No neuroprotective effect of this compound is observed.
| Possible Cause | Recommended Solution |
| Sub-optimal Dosage: The concentration range tested is too low or too high. | Test a broader range of concentrations, from low nM to high µM, to generate a full dose-response curve.[3][7] |
| Incorrect Timing: The pre-treatment time may be too short, or this compound may be more effective as a co-treatment or post-treatment. | Vary the administration time. Test pre-treatment (1-4 hours), co-treatment (added with the insult), and post-treatment (added 1-6 hours after the insult). |
| Severity of Insult: The neurotoxic insult (e.g., glutamate (B1630785) concentration) is too severe, causing rapid and irreversible cell death. | Optimize the concentration of the neurotoxic agent to induce 40-60% cell death. This creates a sufficient window to observe a protective effect. |
| Compound Degradation: this compound stock solution has degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Aliquot stocks to avoid repeated freeze-thawing. |
Issue 2: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding: Uneven cell density across the plate leads to variable results. | Ensure a homogenous single-cell suspension before plating. After seeding, check wells under a microscope to confirm even distribution. |
| Pipetting Errors: Inaccurate pipetting of this compound, the neurotoxic agent, or assay reagents. | Use calibrated pipettes. Change pipette tips for each condition. When adding reagents, submerge the tip just below the medium surface to avoid bubbles and ensure proper mixing. |
| "Edge Effect" in Plate: Wells on the outer edges of the 96-well plate are prone to evaporation, altering concentrations. | Avoid using the outermost wells of the plate for experimental conditions. Fill these perimeter wells with sterile PBS or medium to maintain humidity. |
Troubleshooting Flowchart: Diagnosing Lack of Neuroprotection
References
- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
How to minimize off-target effects of HOCPCA in experiments
Welcome to the technical support center for HOCPCA (3-Hydroxy-4-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to offer strategies for minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, brain-penetrant small molecule that acts as a modulator of the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[1][2][3][4] Unlike classical CaMKII inhibitors that target the ATP-binding site, this compound binds to a deep cavity in the hub domain, which is responsible for the oligomerization of CaMKIIα subunits.[1] This interaction stabilizes the hub domain and allosterically modulates CaMKIIα activity, particularly under pathological conditions such as ischemic stroke, without affecting its physiological signaling.[1][3][4]
Q2: What are off-target effects and why is it important to minimize them when using this compound?
Q3: How selective is this compound for CaMKIIα?
A3: this compound has demonstrated a high degree of selectivity for CaMKIIα. In a screening against 45 different neurotargets, this compound showed a 100-fold selectivity for the CaMKIIα binding site. Furthermore, studies using brain tissue from mice lacking the CaMKIIα gene (Camk2a-/-) showed a complete absence of binding of radiolabeled this compound, confirming its high specificity for CaMKIIα.[1][4]
Troubleshooting Guide: Minimizing and Identifying Off-Target Effects
This guide provides a systematic approach to proactively minimize and experimentally identify potential off-target effects of this compound.
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Off-target effects of this compound at the concentration used.
-
Troubleshooting Steps:
-
Dose-Response Curve Generation: Determine the minimal effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Orthogonal Controls: Use a structurally unrelated compound with a known on-target effect on CaMKIIα to see if it replicates the observed phenotype.
-
Genetic Validation: Employ techniques like siRNA or CRISPR/Cas9 to knock down CaMKIIα. If the phenotype observed with this compound treatment is diminished or absent in the knockdown cells, it strongly suggests the effect is on-target.
-
Issue 2: Concern about potential unknown off-targets.
-
Possible Cause: this compound may interact with other proteins that are not part of standard screening panels.
-
Troubleshooting Steps:
-
In Silico Off-Target Prediction: Use computational tools and platforms to predict potential off-target binding based on the chemical structure of this compound. While not definitive, these predictions can guide further experimental validation.
-
Proteome-wide Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can identify proteins that are stabilized by this compound binding across the proteome, providing an unbiased view of its targets.
-
Issue 3: Lack of a specific negative control for this compound.
-
Challenge: An ideal negative control would be a structurally similar molecule that does not bind to CaMKIIα. The availability of such a compound for this compound is not currently documented.
-
Alternative Strategies:
-
Use of Unrelated Compounds: As mentioned, employ orthogonal controls that modulate CaMKIIα through a different mechanism.
-
Emphasis on Genetic Validation: In the absence of a perfect chemical negative control, genetic approaches (siRNA/CRISPR) become even more critical for validating that the observed effects are mediated by CaMKIIα.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Parameter | Value | Reference |
| Selectivity for CaMKIIα | 100-fold over 45 other neurotargets | [1] |
| Binding in Camk2a-/- mice | Complete absence of binding | [1][4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to CaMKIIα in a cellular context.
Methodology:
-
Cell Treatment: Culture cells of interest and treat them with either this compound at the desired concentration or a vehicle control.
-
Heating: Heat the intact cells or cell lysates across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).
-
Lysis and Separation: Lyse the cells (if not already done) and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Perform Western blotting on the soluble fractions using an antibody specific for CaMKIIα.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
Protocol 2: CaMKIIα Knockdown using siRNA for On-Target Validation
This protocol is to verify that the biological effect of this compound is dependent on the presence of its target, CaMKIIα.
Methodology:
-
siRNA Transfection: Transfect the cells with a validated siRNA targeting CaMKIIα or a non-targeting scramble control siRNA. A pool of 3 target-specific siRNAs is recommended to improve knockdown efficiency.[5]
-
Incubation: Allow the cells to incubate for a period sufficient to achieve significant knockdown of the target protein (typically 48-72 hours).
-
Validation of Knockdown: Harvest a subset of cells to confirm the reduction of CaMKIIα protein levels via Western blot.[6][7] Use a validated antibody for CaMKIIα for detection.[8][9][10]
-
This compound Treatment: Treat the remaining CaMKIIα-knockdown and control cells with this compound or a vehicle.
-
Phenotypic Assay: Perform the relevant functional assay to measure the biological effect of interest.
-
Data Analysis: Compare the effect of this compound in the CaMKIIα-knockdown cells to the control cells. A significantly reduced or absent response to this compound in the knockdown cells provides strong evidence that the effect is on-target.
Mandatory Visualizations
Caption: this compound signaling pathway in a pathological context.
Caption: Workflow for minimizing and identifying this compound off-target effects.
References
- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. CaMKII alpha Monoclonal Antibody (6G9) (MA1-048) [thermofisher.com]
- 10. CaMKII (pan) Antibody | Cell Signaling Technology [cellsignal.com]
Addressing variability in HOCPCA efficacy between stroke models
Welcome to the technical support center for researchers utilizing HOCPCA in experimental stroke models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the variability in this compound's neuroprotective efficacy across different preclinical stroke paradigms.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the neuroprotective effect of this compound between our permanent and transient stroke models. Is this expected?
A1: Yes, it is expected to observe variability in the efficacy of this compound between different stroke models. The therapeutic window and the magnitude of the protective effect are known to differ based on the specific pathophysiology of the stroke model employed.[1][2] For instance, this compound has demonstrated neuroprotective effects in permanent distal middle cerebral artery occlusion (dMCAO), thromboembolic, and photothrombotic stroke (PTS) models in mice.[1][2] However, the underlying mechanisms of injury and the potential for reperfusion injury in transient models can influence how this compound exerts its effects.
Q2: What is the primary mechanism of action of this compound, and how does it relate to stroke pathology?
A2: this compound is a selective ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).[1][3] CaMKIIα is a key mediator of glutamate-induced excitotoxicity, a major contributor to neuronal death in ischemic stroke.[1][3][4] Following an ischemic insult, CaMKIIα is aberrantly activated. This compound modulates this pathological CaMKIIα signaling, normalizing its autophosphorylation and reducing the expression of a constitutively active fragment of the kinase.[1][3][4] This modulation of CaMKIIα helps to alleviate the downstream cascade of cell death.
Q3: Our lab is using a thromboembolic stroke model with tPA-induced reperfusion. Can this compound be used in combination with tPA?
A3: Yes, studies have shown that this compound can be administered in combination with tissue plasminogen activator (tPA). Importantly, this compound has been found to improve motor function after thromboembolic stroke when co-administered with tPA, indicating no negative interaction between the two treatments.[1]
Q4: We are not seeing a significant reduction in infarct volume with delayed this compound administration in our pMCAO model. Is this consistent with published findings?
A4: This observation is consistent with some published data. While early administration of this compound (30 minutes post-pMCAO) has been shown to reduce infarct volume, later treatment (3 hours post-pMCAO) did not significantly affect infarct size.[5] However, it is noteworthy that even with delayed administration, this compound was still able to promote functional recovery, suggesting that its beneficial effects extend beyond simply reducing the primary infarct volume.[5]
Q5: Besides neuroprotection, are there other reported effects of this compound in stroke models?
A5: Yes, beyond its direct neuroprotective effects, this compound has been shown to dampen inflammatory changes that occur following a stroke.[1][6] Furthermore, studies have reported that this compound can improve cognitive function and hippocampal neuronal activity after dMCAO.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent this compound efficacy between experiments using the same stroke model. | Variability in surgical procedure: Minor differences in suture placement, occlusion time, or animal physiology can significantly impact stroke severity and drug response. | 1. Standardize surgical protocols: Ensure consistent training of all personnel and adhere strictly to a detailed surgical SOP.[8][9][10] 2. Monitor physiological parameters: Continuously monitor and maintain body temperature, as even slight variations can affect ischemic injury.[10][11] 3. Confirm occlusion: Use laser Doppler flowmetry to verify successful and consistent cerebral blood flow reduction.[11] |
| Reduced this compound effect in a transient MCAO model compared to a permanent model. | Reperfusion injury: The restoration of blood flow in transient models can initiate a secondary wave of injury involving oxidative stress and inflammation, which may impact this compound's efficacy. The short half-life of this compound might also be a contributing factor.[2] | 1. Optimize dosing and timing: Consider a dosing regimen that provides coverage during the reperfusion phase. 2. Investigate combination therapies: Explore the co-administration of this compound with agents that target reperfusion-specific injury pathways. |
| Lack of functional improvement despite some reduction in infarct volume. | Location of infarct: The specific brain regions affected by the stroke can have a disproportionate impact on functional outcomes. Insensitivity of behavioral tests: The chosen behavioral assays may not be sensitive enough to detect subtle functional improvements. | 1. Correlate infarct location with function: Perform detailed histological analysis to map infarct topography and correlate it with behavioral deficits. 2. Use a battery of behavioral tests: Employ a range of tests that assess different aspects of sensorimotor and cognitive function.[10] |
Quantitative Data Summary
Table 1: Efficacy of this compound in Different Mouse Stroke Models
| Stroke Model | Treatment Time Post-Stroke | Dosage (mg/kg) | Effect on Infarct Volume | Effect on Motor Function | Reference |
| Photothrombotic Stroke (PTS) | 30 min, 3, 6, 12 h | 175 | Significant reduction (~40-50% at later time points) | Improved motor coordination (grid-walking) and reduced forelimb asymmetry (cylinder test) | [7] |
| Permanent Distal MCAO (dMCAO) | 30 min | 175 | Not explicitly stated, but neuroprotective effects observed | Improved sensorimotor function | [1] |
| Permanent MCAO (pMCAO) | 30 min | 175 | Significant reduction by 26% | Alleviated asymmetry in forepaw grip strength | [2][5] |
| Permanent MCAO (pMCAO) | 3 h | 175 | No significant effect | Promoted functional recovery (grip strength) | [5] |
| Thromboembolic Stroke (+ tPA) | 30 min | 175 | Not explicitly stated | Relieved forelimb asymmetry in grip strength | [1] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) - Intraluminal Suture Method
This protocol is a generalized summary based on common practices for inducing focal cerebral ischemia in rodents.[8][9][10][12]
1. Animal Preparation:
- Anesthetize the mouse or rat using an appropriate anesthetic agent (e.g., isoflurane).[10][11]
- Maintain body temperature at 36.5-37.0°C using a heating pad.[10][11]
- Place the animal in a supine position.
2. Surgical Procedure:
- Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Carefully dissect the arteries from the surrounding tissue and vagus nerve.
- Ligate the distal end of the ECA and the CCA.
- Place a temporary ligature around the origin of the ICA.
- Make a small incision in the ECA stump.
- Introduce a silicon-coated monofilament suture (e.g., 6-0 for mice) through the incision into the ICA.[8][11]
- Advance the filament approximately 9-11 mm (in mice) from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
- Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.[11]
3. Occlusion and Reperfusion:
- For permanent MCAO (pMCAO): Secure the filament in place and close the incision.
- For transient MCAO (tMCAO): After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
- Close the incision and allow the animal to recover from anesthesia.
4. Post-operative Care:
- Monitor the animal for neurological deficits and overall health.
- Provide supportive care, including hydration and soft food, as needed.
Visualizations
Signaling Pathway of this compound Action
References
- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 10. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine experimental stroke models [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
HOCPCA Administration: A Technical Guide for Optimal Therapeutic Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective administration of HOCPCA in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to refine administration timing and maximize the therapeutic window of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (3-hydroxycyclopent-1-enecarboxylic acid) is a neuroprotective agent that has shown promise in experimental models of ischemic stroke.[1] Its primary mechanism of action is the modulation of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme involved in neuronal signaling and excitotoxicity.[1] Following an ischemic event, CaMKIIα becomes dysregulated. This compound works by selectively binding to the CaMKIIα hub domain, which leads to the normalization of cytosolic Thr286 autophosphorylation and a reduction in the levels of a constitutively active fragment of CaMKII.[1]
2. What is the optimal therapeutic window for this compound administration in preclinical stroke models?
The therapeutic window for this compound can vary depending on the specific experimental stroke model. In photothrombotic stroke (PTS) models in mice, a single dose of this compound has been shown to be neuroprotective when administered between 30 minutes and 12 hours after the ischemic event.[2] In a distal middle cerebral artery occlusion (dMCAO) model, administration at 30 minutes post-occlusion reduced infarct volume, while treatment at 3 hours still provided functional recovery benefits.[2]
3. How should this compound be prepared for in vivo administration?
4. Is this compound known to have any toxic effects?
Detailed public toxicology reports for this compound are not widely available. As with any experimental compound, it is crucial to conduct dose-response studies to determine the optimal therapeutic dose with minimal side effects in your specific model. Careful observation of animal welfare post-administration is essential.
Troubleshooting Guide
In Vivo this compound Administration
| Problem | Possible Cause | Suggested Solution |
| Precipitation in vehicle | Low solubility of this compound in the chosen solvent. | - Attempt to dissolve this compound in a small amount of a solubilizing agent like DMSO before diluting with your final vehicle (e.g., saline or PBS). Ensure the final concentration of the solubilizing agent is non-toxic to the animals.- Prepare fresh solutions for each experiment and avoid long-term storage of diluted solutions. |
| Variable therapeutic effect | - Inconsistent timing of administration.- Inaccurate dosing.- Improper route of administration. | - Strictly adhere to the planned administration time post-ischemic insult.- Ensure accurate calculation of the dose based on the animal's body weight.- If using intraperitoneal (IP) injection, ensure the injection is in the correct quadrant of the abdomen to avoid injection into organs. |
| Adverse animal reaction (e.g., lethargy, distress) | - Dose may be too high.- Potential off-target effects. | - Perform a dose-response study to identify the minimal effective dose.- Closely monitor animals for any signs of distress and consult with veterinary staff. |
Western Blot Analysis of p-CaMKII (Thr286)
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for p-CaMKII (Thr286) | - Low abundance of the phosphorylated protein.- Inefficient antibody binding.- Issues with sample preparation. | - Increase the amount of protein loaded onto the gel.- Optimize the primary antibody concentration and consider overnight incubation at 4°C.- Ensure the use of phosphatase inhibitors during tissue homogenization and lysis to preserve phosphorylation.[3] |
| High background | - Non-specific antibody binding.- Inadequate blocking. | - Increase the number and duration of wash steps.- Optimize the blocking buffer (e.g., 5% BSA or non-fat milk in TBST).- Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Non-specific bands | - Antibody cross-reactivity.- Protein degradation. | - Use a highly specific monoclonal antibody for p-CaMKII (Thr286).- Ensure rapid tissue harvesting and processing on ice with protease inhibitors to prevent protein degradation. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in preclinical stroke models.
Table 1: Effect of this compound on Infarct Volume
| Stroke Model | Treatment Group | Administration Time | Infarct Volume (mm³) (mean ± SD) | Percent Reduction vs. Saline | Reference |
| dMCAO | Saline | 30 min post-MCAO | 16.6 ± 5.9 | - | [2] |
| This compound (175 mg/kg) | 30 min post-MCAO | 12.3 ± 6.2 | 26% | [2] | |
| Saline | 3 h post-MCAO | 19.5 ± 6.9 | - | [2] | |
| This compound (175 mg/kg) | 3 h post-MCAO | 20.4 ± 7.8 | No significant reduction | [2] | |
| Photothrombotic | Vehicle | 3, 6, or 12 h post-stroke | - | - | [4] |
| This compound (175 mg/kg) | 3, 6, or 12 h post-stroke | - | ~40-50% | [4] |
Table 2: Effect of this compound on Functional Outcome (Grip Strength)
| Stroke Model | Treatment Group | Administration Time | Outcome | Reference |
| dMCAO | Saline | 30 min post-MCAO | Significant asymmetry in forelimb strength | [2] |
| This compound (175 mg/kg) | 30 min post-MCAO | Alleviated grip strength asymmetry | [2] | |
| Saline | 3 h post-MCAO | Significant grip strength asymmetry | [2] | |
| This compound (175 mg/kg) | 3 h post-MCAO | Alleviated grip strength asymmetry | [2] |
Experimental Protocols
Photothrombotic Stroke Model in Mice
This protocol is a summary of established methods.
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.
-
Photosensitizer Injection: Inject Rose Bengal (e.g., 100 mg/kg) intraperitoneally.
-
Cranial Exposure: Make a midline scalp incision to expose the skull.
-
Photo-irradiation: Position a cold light source (e.g., with a 2 mm aperture) over the desired cortical area (e.g., sensorimotor cortex).
-
Induction of Ischemia: Irradiate the exposed skull for a set duration (e.g., 15 minutes) to induce a focal ischemic lesion.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and hydration.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol is a summary of established methods.
-
Anesthesia: Anesthetize the mouse and maintain its body temperature at 37°C.
-
Vessel Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Filament Insertion: Ligate the distal ECA and insert a silicon-coated monofilament through a small incision in the ECA stump.
-
Occlusion: Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Wound Closure and Post-operative Care: Close the incision and provide standard post-operative care.
Visualizations
Caption: this compound's mechanism in ischemic stroke.
References
Technical Support Center: Improving the Stability of HOCPCA in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) in experimental solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary storage conditions?
A1: this compound is a potent and selective ligand for the CaMKIIα hub domain with neuroprotective properties. For long-term storage (months to years), it is recommended to store this compound as a solid powder in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.[1][2] Stock solutions are typically prepared in DMSO and can be stored at -20°C for long-term use or at 0-4°C for short-term use.[1]
Q2: My this compound solution appears to be losing activity. What are the potential causes?
A2: Loss of this compound activity in experimental solutions can stem from several factors, including:
-
Chemical Degradation: this compound, being a cyclic carboxylic acid, may be susceptible to degradation under certain conditions. Factors such as pH, temperature, and light exposure can influence its stability.
-
Hydrolysis: The carboxylic acid group may undergo reactions in aqueous solutions.
-
Oxidation: The double bond in the cyclopentene (B43876) ring could be a site for oxidation.
-
Precipitation: this compound may precipitate out of solution if its solubility limit is exceeded in the experimental buffer.
-
Adsorption: The compound might adsorb to the surface of plasticware, reducing the effective concentration.
Q3: How should I prepare my this compound working solutions to maximize stability?
A3: To maximize stability, it is recommended to prepare fresh working solutions of this compound for each experiment from a frozen stock solution. Dilute the DMSO stock solution in your final aqueous buffer immediately before use. Minimize the time the compound spends in the aqueous buffer at room temperature before being added to the experiment.
Q4: What is the known half-life of this compound?
A4: One in vivo study in mice noted a short half-life of 20 minutes for this compound.[3] However, its half-life in various in vitro experimental solutions has not been widely reported and will likely vary depending on the specific conditions (pH, temperature, buffer composition). It is advisable to experimentally determine the stability of this compound in your specific assay conditions.
Troubleshooting Guide: this compound Instability
This guide provides a systematic approach to troubleshooting common issues related to this compound stability in your experiments.
Problem: Inconsistent or lower-than-expected experimental results.
This could be a primary indicator of this compound degradation. The following workflow can help you diagnose and resolve the issue.
Data Presentation: this compound Stability Assessment
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Initial Concentration (µM) | Concentration after 24h (µM) | % Degradation |
| 4.0 | 10 | ||
| 7.4 | 10 | ||
| 9.0 | 10 |
Table 2: Effect of Temperature on this compound Stability at pH 7.4
| Temperature (°C) | Initial Concentration (µM) | Concentration after 24h (µM) | % Degradation |
| 4 | 10 | ||
| 25 (Room Temp) | 10 | ||
| 37 | 10 |
Table 3: Effect of Light Exposure on this compound Stability at 25°C and pH 7.4
| Light Condition | Initial Concentration (µM) | Concentration after 24h (µM) | % Degradation |
| Dark | 10 | ||
| Ambient Light | 10 | ||
| UV Light (e.g., 254 nm) | 10 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.
Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Aqueous buffers of different pH (e.g., pH 4.0, 7.4, 9.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC or UPLC-MS system
-
Calibrated pH meter
-
Incubators/water baths set to desired temperatures
-
Photostability chamber or a light source with controlled UV and visible light output
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 100 µM) in the respective aqueous buffers.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Adjust the pH of the working solution to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions. Incubate at a set temperature (e.g., 37°C).
-
Oxidative Degradation: Add a small volume of H₂O₂ (e.g., 3%) to the working solution and incubate at room temperature.
-
Thermal Degradation: Incubate the working solution at various temperatures (e.g., 4°C, 25°C, 37°C, 60°C).
-
Photodegradation: Expose the working solution to light in a photostability chamber, alongside a dark control wrapped in aluminum foil.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or UPLC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point for each condition and determine the degradation rate.
Protocol 2: HPLC Method for this compound Quantification
This is a general reverse-phase HPLC method that can be optimized for this compound quantification.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound. A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound has a carboxylic acid and a double bond, which should have some UV absorbance. The optimal wavelength should be determined by running a UV scan (e.g., 210-400 nm). A starting wavelength of 220 nm can be tested.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Standard Curve Preparation:
-
Prepare a series of known concentrations of this compound in the mobile phase.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
Sample Analysis:
-
Inject the samples from the forced degradation study.
-
Determine the peak area for this compound.
-
Calculate the concentration of this compound in the samples using the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound exerts its neuroprotective effects by selectively binding to the hub domain of CaMKIIα. This interaction is thought to stabilize the CaMKIIα holoenzyme, modulating its activity, particularly under pathological conditions such as ischemic stroke.[3][4][5][6]
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates a logical workflow for conducting experiments to assess the stability of this compound.
References
Navigating the Synthesis of Enantiomerically Pure HOCPCA: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges in the synthesis of enantiomerically pure 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA). This compound is a potent and selective ligand for γ-hydroxybutyrate (GHB) binding sites, making its enantiomeric purity crucial for targeted pharmacological studies.[1] This guide is designed to assist researchers in navigating the complexities of its stereoselective synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure starting materials are pure and dry. - Verify the stoichiometry of reagents. - Extend reaction time or moderately increase the temperature, monitoring for side product formation. |
| Decomposition of starting material or product | - Check the stability of all reagents at the reaction temperature. - Employ milder reaction conditions if possible. - Ensure the work-up procedure is not too harsh (e.g., avoid strong acids/bases if the product is sensitive). | |
| Ineffective catalyst | - Use a freshly prepared or properly stored catalyst. - Consider a different catalyst system if yields remain low. | |
| Poor Enantiomeric Excess (ee) | Inefficient chiral resolution | - For diastereomeric salt resolution, screen a variety of resolving agents. - Optimize the crystallization solvent and temperature to improve the separation of diastereomers. - In chiral chromatography, screen different chiral stationary phases (CSPs) and mobile phase compositions. |
| Racemization during synthesis or work-up | - Avoid harsh acidic or basic conditions, which can lead to racemization at the stereocenter. - Keep reaction and purification temperatures as low as feasible. | |
| Impure chiral auxiliary or catalyst | - Verify the enantiomeric purity of any chiral reagents used in the synthesis. | |
| Formation of Impurities/Side Products | Side reactions | - Analyze byproducts by NMR, MS, or other spectroscopic methods to identify their structures. - Adjust reaction conditions (temperature, solvent, catalyst) to disfavor the formation of identified side products. |
| Over-oxidation or reduction | - Use a more selective oxidizing or reducing agent. - Carefully control the stoichiometry of the reagents. | |
| Difficulty in Product Purification | Product co-elutes with impurities | - Optimize the mobile phase composition and gradient in column chromatography. - Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Product is an oil or difficult to crystallize | - Attempt co-crystallization with a suitable achiral molecule. - If the product is an acid, consider forming a crystalline salt. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically pure this compound?
A1: The two main strategies are:
-
Chiral Resolution: This involves synthesizing the racemic mixture of this compound and then separating the enantiomers. Common methods include:
-
Diastereomeric Salt Formation: Reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization.
-
Chiral Chromatography: Using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase to separate the enantiomers.
-
-
Asymmetric Synthesis: This approach involves using chiral reagents or catalysts to directly synthesize the desired enantiomer. This can be more efficient but may require more complex starting materials and optimization.
Q2: My chiral resolution via diastereomeric salt formation is giving low enantiomeric excess. What can I do?
A2: Several factors can influence the efficiency of diastereomeric salt resolution:
-
Choice of Resolving Agent: The interaction between the racemic mixture and the resolving agent is highly specific. It is often necessary to screen a variety of chiral bases (e.g., different chiral amines) to find one that forms diastereomeric salts with significantly different solubilities.
-
Solvent System: The choice of solvent is critical. A solvent system should be selected where one diastereomeric salt is significantly less soluble than the other. Experiment with different solvents and solvent mixtures.
-
Crystallization Conditions: The rate of cooling and the final temperature can impact the purity of the crystals. Slow cooling often leads to purer crystals.
-
Number of Recrystallizations: It may be necessary to perform multiple recrystallizations of the desired diastereomeric salt to achieve high enantiomeric purity.
Q3: I am observing a significant amount of a byproduct that I cannot identify. How should I proceed?
A3: The first step is to characterize the byproduct as thoroughly as possible using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This will help in elucidating its structure. Once the structure is known, you can hypothesize the reaction mechanism that led to its formation and adjust the reaction conditions to minimize this side reaction. For example, if an oxidation byproduct is observed, you might need to run the reaction under an inert atmosphere or use a milder oxidizing agent.
Q4: Is it possible for this compound to racemize during the synthetic process?
A4: Yes, racemization is a potential issue, particularly under harsh reaction conditions. The stereocenter bearing the hydroxyl group can be susceptible to epimerization, especially in the presence of strong acids or bases, or at elevated temperatures. It is therefore recommended to use mild reaction conditions and to perform purification steps at or below room temperature whenever possible.
Experimental Workflow for Chiral Resolution
The following diagram illustrates a general workflow for obtaining enantiomerically pure this compound via diastereomeric salt resolution.
Caption: Workflow for Chiral Resolution of this compound.
Signaling Pathway of this compound Action
The primary pharmacological action of this compound is its interaction with GHB binding sites. The (R)-enantiomer of this compound has been shown to have a significantly higher affinity for these sites compared to the (S)-enantiomer.[1]
Caption: this compound Signaling Pathway.
References
Best practices for storing and handling HOCPCA compound
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling the HOCPCA compound. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. The recommended storage conditions are summarized in the table below.[1]
| Storage Type | Temperature | Duration | Conditions |
| Short-term | 0 - 4°C | Days to weeks | Dry and dark |
| Long-term | -20°C | Months to years | Dry and dark |
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used. Store stock solutions at -20°C for long-term use.
Q3: My this compound compound is precipitating when I add it to my aqueous cell culture medium. What should I do?
A3: Precipitation of a DMSO-dissolved compound in aqueous media is a common issue, especially with hydrophobic compounds. This occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted. Here are some solutions:
-
Decrease the final concentration: The final concentration of this compound in your media may be exceeding its aqueous solubility limit. Try lowering the working concentration.
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your media, perform a serial dilution of the stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
-
Use pre-warmed media: Always use pre-warmed (37°C) cell culture media for dilutions, as lower temperatures can decrease solubility.
Q4: I am observing a loss of this compound activity in my long-term cell culture experiments. What could be the cause?
A4: Loss of compound activity over time in cell culture can be due to several factors:
-
Chemical Degradation: this compound, being a cyclic β-hydroxy acid, may be susceptible to degradation in the aqueous, physiological pH environment of cell culture media.[2]
-
Cellular Metabolism: The cells themselves may metabolize this compound into an inactive form.
-
Adsorption to Labware: The compound may nonspecifically bind to the plastic surfaces of your cell culture plates, tubes, or pipette tips.
To investigate this, you can assess the compound's stability in your specific media over the time course of your experiment using methods like HPLC or LC-MS/MS.[2]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Biological Effect
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh working solutions for each experiment. Assess compound stability in media over time using HPLC or LC-MS/MS. | Consistent biological activity with freshly prepared solutions. |
| Incorrect Concentration | Verify calculations for stock and working solution concentrations. Perform a dose-response experiment to determine the optimal concentration. | A clear dose-dependent effect is observed. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. Run a vehicle control (media with DMSO only) to assess solvent toxicity.[2] | Healthy cell morphology and viability in control groups. |
Issue 2: High Background or Artifacts in Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence (in fluorescence-based assays) | Prepare a serial dilution of this compound in the assay buffer without other assay components. Read the fluorescence at the same wavelengths used in the primary assay. | If this compound alone shows a concentration-dependent increase in fluorescence, it confirms autofluorescence. |
| Interference with Detection Reagents | Run control experiments where this compound is added to the assay without the biological target (e.g., enzyme or cells). | No signal should be generated in the absence of the biological target. |
| Colloidal Aggregation | Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. | If the inhibitory activity of this compound is significantly reduced, it suggests inhibition by colloidal aggregation.[3] |
Experimental Protocols & Signaling Pathways
Workflow for Preparing this compound for Cell-Based Assays
This compound Signaling Pathway in Neuroprotection
This compound exerts its neuroprotective effects by selectively binding to the CaMKIIα hub domain.[4] This interaction modulates CaMKII signaling, which can alleviate aberrant signaling that occurs after events like cerebral ischemia.[5]
References
Technical Support Center: Ensuring Consistent HOCPCA Delivery in Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the consistent long-term delivery of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) in animal studies. The following information is intended to address common challenges and provide practical solutions for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective ligand for the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[1][2][3][4] Its binding to the hub domain is thought to stabilize the CaMKIIα holoenzyme, thereby modulating its activity.[1][3][4] In pathological conditions such as ischemic stroke, this compound has been shown to normalize aberrant CaMKIIα signaling, including the autophosphorylation of Thr286, and downregulate the expression of a constitutively active proteolytic fragment of the kinase.[1][2][3][5]
Q2: What are the recommended methods for long-term this compound delivery in animal studies?
A2: For consistent, long-term delivery of this compound, the use of implantable osmotic pumps is the recommended method. These devices provide continuous and controlled administration of the compound, which is crucial for maintaining stable plasma concentrations over extended periods, a factor that is especially important for compounds with a short biological half-life. While published studies have utilized intraperitoneal (i.p.) injections for acute and short-term administration, this method may not be ideal for long-term studies due to the stress of repeated injections and fluctuating drug levels.[1][2]
Q3: What are the known solubility and stability properties of this compound?
Q4: Are there any known pharmacokinetic parameters for this compound in animal models?
A4: To date, detailed pharmacokinetic data for this compound, such as its biological half-life, clearance rate, and volume of distribution in mice or other animal models, have not been extensively published.[6] This information is critical for accurately calculating the required dosage and infusion rate to achieve and maintain the desired therapeutic concentration. It is highly recommended to conduct preliminary pharmacokinetic studies to determine these parameters before embarking on long-term efficacy studies.
Troubleshooting Guides
This section provides practical guidance on potential issues that may arise during the long-term delivery of this compound using osmotic pumps.
Issue 1: Inconsistent or No Drug Delivery
| Potential Cause | Troubleshooting Step |
| This compound Precipitation in the Pump Reservoir or Catheter | - Pre-formulation solubility studies: Determine the maximum solubility of this compound in your chosen vehicle at 37°C. - Vehicle optimization: If solubility is low in aqueous buffers, consider using solubilizing agents such as cyclodextrins.[7][8][9][10] - Co-solvents: For poorly soluble compounds, non-aqueous vehicles compatible with osmotic pumps can be used, but their compatibility with this compound and the animal model must be verified.[11][12][13] - pH adjustment: Ensure the pH of the formulation is within a range where this compound is most stable and soluble. |
| Osmotic Pump Failure | - Proper pump priming: Follow the manufacturer's instructions for pump priming to ensure immediate and consistent pumping upon implantation. - Correct pump handling: Avoid any damage to the semipermeable membrane of the pump during handling and implantation. - Verify pump model: Ensure the selected pump model has the correct flow rate and duration for your study design. |
| Catheter Occlusion or Dislodgement | - Catheter material: Use biocompatible catheter materials to minimize tissue reaction and potential blockage. - Surgical technique: Ensure proper catheter placement and secure anchoring to prevent kinking or dislodgement. - Patency check: If feasible and appropriate for the experimental design, briefly check for catheter patency before connecting the pump. |
Issue 2: Adverse Events at the Implantation Site
| Potential Cause | Troubleshooting Step |
| Local Tissue Inflammation or Necrosis | - Vehicle biocompatibility: Ensure the chosen vehicle is sterile, isotonic, and non-irritating. Conduct a small pilot study to assess local tolerance to the vehicle alone. - This compound concentration: High concentrations of the drug solution can be irritating. If local reactions are observed, consider reducing the concentration and using a faster-flowing pump to deliver the same total dose. - Surgical hygiene: Employ strict aseptic surgical techniques during pump and catheter implantation to prevent infection. |
| Fibrotic Encapsulation of the Pump or Catheter Tip | - Biocompatible materials: Use pumps and catheters made from materials known to have low tissue reactivity. - Surgical placement: Implant the pump in a subcutaneous pocket with adequate space to minimize pressure on surrounding tissues. Ensure the catheter tip is placed in a location with good blood flow if intravenous delivery is used. |
Experimental Protocols
While a specific, validated protocol for long-term this compound infusion is not available in the literature, the following outlines a general methodology based on best practices for osmotic pump use. It is imperative that researchers validate this protocol for their specific experimental conditions.
Protocol: Preparation of this compound Solution for Osmotic Pump Loading (General Guideline)
-
Vehicle Selection and Preparation:
-
Based on preliminary solubility and stability studies, select a suitable vehicle. For example, sterile saline (0.9% NaCl) or a buffered solution (e.g., PBS, pH 7.4).
-
If solubility is a concern, consider preparing a solution of this compound with a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD). The molar ratio of this compound to HP-β-CD will need to be optimized.
-
Prepare the vehicle under sterile conditions.
-
-
This compound Solution Preparation:
-
Under a sterile hood, dissolve the this compound sodium salt in the chosen vehicle to the desired final concentration. The concentration will depend on the desired daily dose, the animal's weight, and the osmotic pump's flow rate.
-
Calculation: Concentration (mg/mL) = [Desired Dose (mg/kg/day) * Animal Weight (kg)] / [Pump Flow Rate (mL/day)]
-
Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary, but the stability of this compound under these conditions must be verified.
-
Filter-sterilize the final this compound solution through a 0.22 µm syringe filter into a sterile container.
-
-
Osmotic Pump Filling and Priming:
-
Following the manufacturer's instructions, fill the osmotic pumps with the sterile this compound solution using a sterile syringe and the provided filling tube.
-
Prime the pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate drug delivery upon implantation.
-
Protocol: Surgical Implantation of Osmotic Pump (Subcutaneous)
-
Animal Preparation: Anesthetize the animal using an approved protocol. Shave and sterilize the surgical site (typically the dorsal scapular region).
-
Incision: Make a small midline incision in the skin.
-
Subcutaneous Pocket Formation: Using blunt dissection, create a subcutaneous pocket of sufficient size to accommodate the osmotic pump.
-
Pump Implantation: Insert the primed osmotic pump into the pocket with the delivery portal facing away from the incision.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery and any signs of distress or complications at the surgical site.
Visualizations
This compound Mechanism of Action: Modulation of CaMKIIα Signaling
Caption: this compound modulates the CaMKIIα signaling pathway.
Experimental Workflow for Long-Term this compound Infusion
Caption: Workflow for long-term this compound animal studies.
References
- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacological effects of β-hydroxyphosphocarnitine in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of ALZET® osmotic pump compatible solvent compositions to solubilize poorly soluble compounds for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HOCPCA Concentration for In Vitro Excitotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) in in vitro excitotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an in vitro excitotoxicity assay?
A1: The effective concentration of this compound can vary significantly depending on the neuronal cell type and the specific excitotoxic insult. Based on published studies, a broad starting range to consider is from 100 nM to 3 mM.[1][2] For instance, neuroprotective effects have been observed at 100 nM in a glaucoma model using retinal ganglion cells, while concentrations of 1 mM to 3 mM have been used in cortical and hippocampal neuron cultures.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: How long should I pre-incubate my neuronal cultures with this compound before inducing excitotoxicity?
A2: Pre-incubation times can vary. Some protocols introduce this compound concurrently with the excitotoxic agent, while others involve a pre-incubation period. Interestingly, one study found that the neuroprotective effect of this compound was more pronounced when applied 1 hour after the excitotoxic insult with glutamate (B1630785) in cortical neurons.[1] We recommend testing different pre-incubation times (e.g., 30 minutes, 1 hour, or 2 hours) as well as post-insult application to determine the optimal therapeutic window for this compound in your model.
Q3: What are the common methods to induce excitotoxicity in vitro?
A3: Excitotoxicity is typically induced by over-activating glutamate receptors.[3][4] The most common methods involve exposing neuronal cultures to high concentrations of:
-
L-glutamate: Often used in combination with glycine.[1] Concentrations can range from 20 µM to 400 µM.[1][5]
-
N-methyl-D-aspartate (NMDA): A specific agonist for the NMDA receptor subtype of glutamate receptors.
The choice and concentration of the excitotoxic agent should be optimized to induce a consistent and measurable level of cell death (typically 50-70%) in your control group.
Q4: How can I measure the neuroprotective effect of this compound?
A4: Several endpoint assays can be used to quantify neuronal viability and death. It is often recommended to use at least two different methods to confirm your results.[6] Common assays include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.[1][7][8]
-
Live/Dead Cell Staining: Utilizes fluorescent dyes such as Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).[1]
-
Caspase Activation Assays: Measure the activity of caspases, which are key enzymes in the apoptotic pathway.[4][7][8]
-
Mitochondrial Membrane Potential Dyes: Fluorescent dyes like Rhodamine-123 can be used to assess mitochondrial health, which is compromised early in excitotoxicity.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell death between wells/replicates. | - Uneven cell seeding density.- Inconsistent application of excitotoxin or this compound.- Edge effects in the culture plate. | - Ensure a single-cell suspension and uniform seeding.- Use a multichannel pipette for adding reagents and ensure consistent mixing.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant neuroprotection observed with this compound. | - this compound concentration is too low or too high (potential toxicity at very high concentrations).- The timing of this compound application is not optimal.- The excitotoxic insult is too severe, leading to rapid, irreversible cell death.- The chosen endpoint assay is not sensitive enough. | - Perform a wide-range dose-response curve for this compound (e.g., 10 nM to 10 mM).- Test different incubation times, including pre-incubation and post-insult application.[1]- Reduce the concentration of the excitotoxin or the exposure time to achieve a sub-maximal level of cell death in controls.- Try a different endpoint assay that measures an earlier event in the cell death cascade (e.g., mitochondrial dysfunction). |
| This compound appears to be toxic to the neurons. | - The concentration of this compound is too high.- The vehicle (e.g., DMSO) used to dissolve this compound is at a toxic concentration. | - Lower the concentration of this compound.- Run a vehicle control to ensure that the solvent itself is not causing toxicity. Keep the final vehicle concentration below 0.1%. |
| Inconsistent results across different experiments. | - Variation in cell culture health or passage number.- Inconsistency in reagent preparation. | - Use cells within a consistent passage number range.- Ensure cells are healthy and at the appropriate confluency before starting the experiment.- Prepare fresh reagents for each experiment. |
Experimental Protocols & Data
Optimizing this compound Concentration: A General Protocol
-
Cell Culture: Plate primary neurons (e.g., cortical or hippocampal neurons) or iPSC-derived neurons at a suitable density in a 96-well plate.[2] Allow the cells to mature for the recommended period (e.g., 14-18 days in vitro for primary neurons).[1]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO). Make serial dilutions to create a range of working concentrations.
-
This compound Application & Excitotoxicity Induction:
-
Control Groups: Include a "vehicle control" (no this compound, no excitotoxin) and an "excitotoxin control" (vehicle, with excitotoxin).
-
Test Groups: Add different concentrations of this compound to the wells for your desired incubation time (before, during, or after the excitotoxin).
-
Induction: Add the pre-determined concentration of L-glutamate/glycine or NMDA to the appropriate wells for the optimized duration (e.g., 1 hour).[1]
-
-
Washout & Recovery: After the excitotoxin exposure, gently wash the cells with fresh, pre-warmed culture medium and incubate for a recovery period (typically 24 hours).[1][7][8]
-
Endpoint Analysis: Perform your chosen cell viability/death assay (e.g., LDH, Live/Dead staining).
Quantitative Data Summary
| Compound | Concentration Range | Cell Type | Excitotoxic Insult | Key Finding | Reference |
| This compound | 0.1 - 3 mM | Cortical Neurons | 100-200 µM L-glutamate / 20 µM Glycine | Concentration-dependent reduction in cell death.[1] | [1] |
| This compound | 1 mM | Hippocampal Neurons | 400 µM L-glutamate | Improved cell survival when applied 1 hour post-insult.[1] | [1] |
| This compound | 100 nM | Retinal Ganglion Cells | Elevated Hydrostatic Pressure | Significant neuroprotective effect.[2] | [2] |
| This compound | 1 µM | Retinal Ganglion Cells | Elevated Hydrostatic Pressure | No significant neuroprotective effect.[2] | [2] |
| L-glutamate | 20 - 80 µM | hESC-derived Neurons | N/A | Dose-dependent increase in cell death.[5] | [5] |
| MK-801 | 1 µM | Cortical Neurons | 300 µM L-glutamate | Completely prevented mitochondrial depolarization.[3] | [3] |
Visualizations
Signaling Pathway of Excitotoxicity and this compound Intervention
Caption: this compound modulates CaMKIIα to mitigate excitotoxicity.
Experimental Workflow for this compound Optimization
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Glutamate Excitotoxicity Assay [neuroproof.com]
- 5. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fujifilmcdi.com [fujifilmcdi.com]
- 7. innoprot.com [innoprot.com]
- 8. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
Troubleshooting unexpected HOCPCA effects on physiological CaMKII signaling
Welcome to the technical support center for researchers utilizing HOCPCA in the study of CaMKII signaling. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound on CaMKII?
A1: this compound is a selective allosteric modulator that binds to the hub domain of the CaMKIIα isoform.[1][2] Its binding is not known to directly affect substrate phosphorylation or the autophosphorylation of CaMKII at Threonine 286 (Thr286) under normal physiological conditions.[1][2] Instead, this compound is thought to stabilize the oligomeric state of the CaMKIIα holoenzyme.[1][2] This interaction appears to specifically counteract pathological dysregulation of CaMKIIα activity, such as that observed during ischemic events.[1][2]
Q2: I am not observing any effect of this compound on CaMKII activity in my healthy, unstimulated cell culture or tissue samples. Is there something wrong with my experiment?
A2: This is a common and expected observation. This compound's effects are primarily documented under pathological conditions that lead to aberrant CaMKII signaling, such as ischemia.[1][2][3][4][5] In healthy, non-pathological systems, this compound has been shown to have little to no effect on physiological CaMKII signaling.[1][2][4] Therefore, the absence of an effect in your control experiments likely indicates that your experimental system does not have the dysregulated CaMKII activity that this compound targets.
Q3: What are the known off-target effects of this compound?
A3: this compound is reported to be highly selective for the CaMKIIα isoform.[1][4] It is an analog of γ-hydroxybutyrate (GHB), but unlike GHB, it shows minimal affinity for GABA-B receptors. This selectivity for CaMKIIα reduces the likelihood of off-target effects associated with broader kinase inhibitors or other signaling pathways.
Q4: What is the difference between this compound and other common CaMKII inhibitors like KN-93?
A4: this compound and inhibitors like KN-93 have fundamentally different mechanisms of action. KN-93 is an ATP-competitive inhibitor that blocks the catalytic activity of CaMKII. In contrast, this compound is an allosteric modulator that binds to the hub domain and stabilizes the holoenzyme, primarily affecting dysregulated kinase activity.[1][2]
Troubleshooting Guide
Issue 1: No change in CaMKII autophosphorylation (p-Thr286) after this compound treatment in an ischemia model.
-
Possible Cause 1: Subcellular fractionation was not performed.
-
Explanation: this compound's effects on p-Thr286 CaMKIIα have been observed specifically in the cytosolic fraction, where it normalizes ischemia-induced decreases.[2] No significant effect was seen in the membrane fraction.[2] Analyzing whole-cell lysates may mask these compartment-specific changes.
-
Solution: Perform subcellular fractionation to isolate cytosolic and membrane-bound protein fractions. Analyze p-Thr286 and total CaMKIIα levels in each fraction separately by Western blot.
-
-
Possible Cause 2: Incorrect timing of this compound treatment and sample collection.
-
Explanation: The dynamics of CaMKII autophosphorylation are transient. Following an ischemic insult, p-Thr286 levels can fluctuate. This compound treatment has been shown to be effective when administered shortly after the ischemic event, with biochemical changes observed within hours.[2]
-
Solution: Optimize the time course of your experiment. Based on published studies, consider treating with this compound around 30 minutes post-insult and harvesting tissue for analysis approximately 2 hours later.[2]
-
-
Possible Cause 3: Issues with Western Blotting.
-
Explanation: Quantification of phosphorylation changes requires a robust and validated Western blot protocol.
-
Solution: Ensure complete protein transfer, use validated phospho-specific and total CaMKII antibodies, and include appropriate loading controls. Always normalize the phospho-protein signal to the total protein signal for that specific protein.
-
Issue 2: Unexpected cell death or toxicity in culture after this compound treatment.
-
Possible Cause 1: this compound concentration is too high.
-
Explanation: While this compound is generally well-tolerated, excessively high concentrations of any compound can lead to off-target effects and cytotoxicity.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type. Start with concentrations reported in the literature (e.g., in the micromolar to low millimolar range for in vitro studies) and titrate down.
-
-
Possible Cause 2: this compound stability and solubility.
-
Explanation: Poor solubility or degradation of this compound in your culture media could lead to inconsistent results or the formation of cytotoxic aggregates.
-
Solution: Ensure this compound is fully dissolved in an appropriate vehicle before adding it to your culture media. Prepare fresh solutions for each experiment. Information on the solubility and stability of similar compounds suggests that aqueous buffers are suitable, but this should be empirically verified for your specific experimental conditions.[6][7][8][9]
-
Issue 3: this compound appears to affect CaMKIIβ activity.
-
Possible Cause: Indirect effects or experimental artifact.
-
Explanation: this compound is selective for CaMKIIα.[1][4] While it does not directly bind to CaMKIIβ, it has been observed that in this compound-treated ischemic samples, there can be an increase in total CaMKIIβ and a decrease in p-Thr287 in the membrane fraction.[2] This is likely an indirect consequence of this compound's effect on the CaMKIIα-containing heteromers and the overall cellular response to the treatment, rather than a direct effect on CaMKIIβ.
-
Solution: Carefully interpret your data in the context of this compound's known selectivity. If you are studying CaMKIIβ, consider using a more direct inhibitor or genetic approach to confirm your findings. The observed changes in CaMKIIβ in the presence of this compound under pathological conditions are a reported phenomenon.[2]
-
Quantitative Data Summary
The following table summarizes quantitative data on the effects of this compound on CaMKII signaling from in vivo studies. This can be used as a reference to compare with your own experimental results.
| Parameter | Experimental Model | Treatment Group | Control Group | Observed Effect | Citation |
| Cytosolic p-Thr286 CaMKIIα | Mouse model of permanent middle cerebral artery occlusion (pMCAO) | This compound (175 mg/kg) | Saline | 66% increase in p-Thr286 CaMKIIα, restoring levels to that of sham-operated controls. | [2] |
| ΔCaMKII (constitutively active fragment) | Mouse model of pMCAO | This compound (175 mg/kg) | Saline | Significant downregulation of the ischemia-specific expression of ΔCaMKII in the membrane fraction. | [1][2] |
Key Experimental Protocols
Western Blot Analysis of CaMKIIα Autophosphorylation
This protocol provides a general framework for assessing changes in CaMKIIα phosphorylation at Thr286 in response to ischemia and this compound treatment.
a. Subcellular Fractionation:
-
Homogenize brain tissue from the peri-infarct cortex in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the membrane fraction (P2).
-
The resulting supernatant is the cytosolic fraction (S2).
-
Resuspend the P2 pellet in a suitable buffer.
-
Determine the protein concentration of both the S2 and P2 fractions using a BCA or Bradford assay.
b. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-Thr286 CaMKIIα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
Strip the membrane and re-probe with a primary antibody for total CaMKIIα, followed by the same washing and detection steps.
-
For a loading control, the membrane can be stripped again and probed for an abundant cytosolic (e.g., GAPDH) or membrane-associated protein.
c. Quantification:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for p-Thr286 CaMKIIα and total CaMKIIα.
-
Calculate the ratio of p-Thr286 to total CaMKIIα for each sample to determine the relative phosphorylation level.[10]
In Vitro CaMKII Activity Assay (Non-Radioactive)
This protocol describes a generalized, non-radioactive method to measure CaMKII activity, which can be adapted to test the direct effects of this compound on the enzyme.
a. Principle:
This assay measures the phosphorylation of a specific peptide substrate by CaMKII. The amount of phosphorylated peptide is then quantified using methods such as HPLC-MS, fluorescence polarization, or an antibody-based ELISA.[11][12][13][14]
b. Materials:
-
Purified, active CaMKII enzyme
-
CaMKII peptide substrate (e.g., Autocamtide-2)
-
Kinase assay buffer (containing MgCl₂, CaCl₂, and Calmodulin)
-
ATP
-
This compound or other test compounds
-
Detection reagents (specific to the chosen quantification method)
-
96- or 384-well plates
c. Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, CaMKII enzyme, and the peptide substrate in the wells of a microplate.
-
Add this compound or a vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined optimal time.
-
Stop the reaction using a stop solution (e.g., containing EDTA).
-
Quantify the amount of phosphorylated substrate using your chosen detection method (e.g., by adding a specific antibody for ELISA-based detection or by preparing the samples for HPLC-MS analysis).[11][12][13]
Visualizations
Figure 1. this compound has no significant effect on physiological CaMKIIα signaling.
Figure 2. this compound normalizes aberrant CaMKIIα signaling under pathological conditions.
Figure 3. Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of hydroxypropyl-beta-cyclodextrin on the solubility, stability and in-vitro release of ciprofloxacin for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility and stability enhancement of atorvastatin by cyclodextrin complexation [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ruo.mbl.co.jp [ruo.mbl.co.jp]
Technical Support Center: Method Refinement for Detecting HOCPCA Binding to CaMKIIα
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine methods for detecting the binding of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) to Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with CaMKIIα significant?
This compound is a cyclic analog of γ-hydroxybutyrate (GHB) that has shown neuroprotective effects.[1][2] It selectively binds to the hub domain of the CaMKIIα holoenzyme, a key protein involved in synaptic plasticity and neuronal signaling.[1][3] This interaction stabilizes the oligomeric state of CaMKIIα, modulating its activity and offering a potential therapeutic avenue for conditions like ischemic stroke.[1][2]
Q2: Which experimental techniques are suitable for studying the this compound-CaMKIIα interaction?
Several biophysical and biochemical assays can be employed to characterize this interaction. The choice of method depends on the specific research question, available instrumentation, and whether a quantitative determination of binding affinity (Kd) is required. Commonly used techniques include:
-
Radioligand Binding Assay: Utilizes a radiolabeled form of this compound (e.g., [³H]this compound) to directly measure binding to CaMKIIα.[4][5] This is a highly sensitive and direct method.
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this method assesses the change in the thermal stability of CaMKIIα upon this compound binding.[6][7] Ligand binding typically increases the melting temperature (Tm) of the protein.
-
Fluorescence Polarization (FP): This technique requires a fluorescently labeled version of this compound or a fluorescent tracer that competes for the same binding site. It measures the change in the rotational speed of the fluorescent molecule upon binding to the larger CaMKIIα protein.[8][9][10]
-
Surface Plasmon Resonance (SPR): A label-free method that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where either CaMKIIα or a derivative of this compound is immobilized.[11][12][13]
-
Isothermal Titration Calorimetry (ITC): Considered a gold-standard for binding affinity determination, ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.
-
Förster Resonance Energy Transfer (FRET): This technique can be used to measure binding if CaMKIIα and a fluorescently labeled this compound can be appropriately tagged with a donor-acceptor fluorophore pair.[14][15][16]
Q3: What are the known binding affinity (Kd) values for the this compound-CaMKIIα interaction?
The reported Kd values can vary depending on the experimental conditions, particularly the pH. Autoradiography studies using [³H]this compound have shown a significantly stronger binding at pH 6.0 (Kd of 73.8 nM) compared to pH 7.4 (Kd of 2312 nM).[5]
Quantitative Data Summary
The following table summarizes the reported binding affinities for this compound and related compounds to CaMKIIα.
| Compound | Assay Method | Reported Kd/Ki | Key Experimental Conditions | Reference |
| [³H]this compound | Radioligand Binding (Autoradiography) | 73.8 nM | pH 6.0 | [5] |
| [³H]this compound | Radioligand Binding (Autoradiography) | 2312 nM | pH 7.4 | [5] |
| PIPA | Surface Plasmon Resonance (SPR) | 1.4 µM (for WT CaMKIIα) | - | [17] |
| PIPA | Surface Plasmon Resonance (SPR) | 2.8 µM (for CaMKIIα-W403L) | - | [17] |
Troubleshooting Guides
Fluorescence-Based Assays (FP & FRET)
Problem: Low signal-to-noise ratio or small assay window.
-
Possible Cause:
-
Inefficient fluorescent labeling of this compound or the tracer.
-
The chosen fluorophore has low quantum yield or is environmentally quenched.
-
The change in molecular weight upon binding is insufficient for a robust FP signal.
-
Suboptimal concentrations of the fluorescent probe or CaMKIIα.
-
-
Troubleshooting Steps:
-
Verify Labeling Efficiency: Confirm successful conjugation of the fluorophore to this compound using techniques like mass spectrometry. Ensure a high degree of labeling.
-
Optimize Fluorophore Choice: Select a bright, photostable fluorophore that is not prone to quenching in the assay buffer.
-
Assay Miniaturization: Use low-volume, non-binding microplates to maximize signal and minimize protein adsorption.
-
Optimize Concentrations: Titrate both the fluorescent probe and CaMKIIα to find concentrations that yield an optimal signal window. For FP, the tracer concentration should ideally be at or below the Kd.[8]
-
Buffer Composition: Ensure the assay buffer does not contain components that interfere with fluorescence.
-
Problem: High background fluorescence.
-
Possible Cause:
-
Autofluorescence from this compound, the assay buffer, or the microplate.
-
Presence of fluorescent impurities.
-
-
Troubleshooting Steps:
-
Run Controls: Measure the fluorescence of the buffer alone, and this compound in the buffer without the fluorescent probe or protein.
-
Purify Components: Ensure all components, including the labeled this compound and CaMKIIα, are highly pure.
-
Use Appropriate Plates: Employ black, low-fluorescence microplates.
-
Surface Plasmon Resonance (SPR)
Problem: No or weak binding signal.
-
Possible Cause:
-
Inactive immobilized CaMKIIα.
-
Insufficient amount of immobilized protein.
-
Mass transport limitation.
-
Inappropriate running buffer.
-
-
Troubleshooting Steps:
-
Confirm Protein Activity: Before immobilization, confirm the activity of the CaMKIIα batch using a functional assay.
-
Optimize Immobilization: Empirically determine the optimal pH and protein concentration for immobilization.[11]
-
Vary Flow Rate: Test different flow rates during analyte injection to assess for mass transport effects.[11]
-
Buffer Scouting: Screen different running buffers to find one that promotes optimal binding.
-
Problem: High non-specific binding.
-
Possible Cause:
-
Hydrophobic or electrostatic interactions of this compound with the sensor chip surface.
-
Protein aggregation.
-
-
Troubleshooting Steps:
-
Add Detergent: Include a non-ionic detergent (e.g., 0.005% Tween-20) in the running buffer.
-
Increase Salt Concentration: A higher ionic strength in the running buffer can reduce electrostatic non-specific binding.
-
Check for Aggregates: Analyze the CaMKIIα sample for aggregates using size-exclusion chromatography or dynamic light scattering.
-
General Assay Issues
Problem: Protein (CaMKIIα) aggregation.
-
Possible Cause:
-
Suboptimal buffer conditions (pH, ionic strength).
-
High protein concentration.
-
Lack of stabilizing agents.
-
-
Troubleshooting Steps:
-
Optimize Buffer: Screen a range of pH values and salt concentrations to find conditions that minimize aggregation.[18]
-
Include Additives: Consider adding stabilizing osmolytes like glycerol (B35011) or sucrose.[19] For proteins with cysteine residues, a reducing agent like DTT or TCEP can prevent aggregation due to disulfide bond formation.[18]
-
Work at Lower Concentrations: If possible, perform the assay at lower protein concentrations.
-
Problem: Inconsistent results between experiments.
-
Possible Cause:
-
Variability in protein preparation and activity.
-
Inconsistent reagent preparation.
-
Pipetting errors.
-
Temperature fluctuations.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Use a consistent protocol for CaMKIIα expression and purification. Aliquot and store reagents to minimize freeze-thaw cycles.
-
Automate Liquid Handling: Where possible, use automated liquid handlers to reduce pipetting variability.[20]
-
Control Temperature: Ensure all incubation steps are performed at a consistent and controlled temperature.[20]
-
Experimental Protocols
Radioligand Binding Assay with [³H]this compound
This protocol is adapted from standard radioligand binding assay procedures.[21][22]
Materials:
-
Purified CaMKIIα
-
[³H]this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 6.0 or 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Unlabeled this compound (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reactions: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add assay buffer, [³H]this compound (at a concentration near its Kd), and purified CaMKIIα.
-
Non-specific Binding: Add assay buffer, [³H]this compound, a saturating concentration of unlabeled this compound (e.g., 1000-fold excess), and purified CaMKIIα.
-
Competitor Binding: Add assay buffer, [³H]this compound, varying concentrations of the test compound, and purified CaMKIIα.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax by non-linear regression analysis of the saturation binding data.
Thermal Shift Assay (TSA)
This protocol is based on general TSA principles.[6]
Materials:
-
Purified CaMKIIα
-
This compound
-
SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of proteins)
-
Assay Buffer
-
Real-time PCR instrument
Procedure:
-
Prepare Protein-Dye Mixture: Dilute CaMKIIα to the desired concentration in the assay buffer. Add SYPRO Orange dye to a final concentration of 5X.
-
Set up Plate: In a 96-well PCR plate, add the protein-dye mixture to each well.
-
Add Ligand: Add varying concentrations of this compound to the appropriate wells. Include a no-ligand control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum. Calculate the change in melting temperature (ΔTm) induced by this compound.
Fluorescence Polarization (FP) Assay (Competitive Format)
This protocol assumes the availability of a fluorescent tracer that binds to the this compound binding site on CaMKIIα.[8][9][23]
Materials:
-
Purified CaMKIIα
-
Fluorescent tracer
-
This compound (as the unlabeled competitor)
-
Assay Buffer
-
Black, low-volume, non-binding 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Tracer and Protein Concentrations:
-
Titrate the fluorescent tracer against a fixed concentration of CaMKIIα to determine the Kd of the tracer.
-
Titrate CaMKIIα against a fixed concentration of the tracer (at or below its Kd) to find a concentration that gives a stable and robust FP signal.
-
-
Set up Competition Assay:
-
To the wells of the 384-well plate, add varying concentrations of this compound. Include controls for no inhibition (DMSO vehicle) and maximum signal (tracer and CaMKIIα only).
-
Add the optimized concentration of CaMKIIα to all wells.
-
Incubate to allow this compound to bind to the protein.
-
Add the optimized concentration of the fluorescent tracer to all wells to initiate the competition.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure FP: Read the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the FP signal against the concentration of this compound. Fit the data to a suitable model to determine the IC₅₀, from which the Ki can be calculated.
Visualizations
Signaling Pathway
Caption: CaMKIIα activation pathway and the modulatory role of this compound.
Experimental Workflow: Fluorescence Polarization
Caption: Workflow for a competitive Fluorescence Polarization assay.
Logical Relationship: Troubleshooting High Background in FP
Caption: Troubleshooting logic for high background in FP assays.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autoradiographic imaging and quantification of the high-affinity GHB binding sites in rodent brain using 3H-HOCPCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Kinase Binding Assay - Creative Proteomics [iaanalysis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 17. biorxiv.org [biorxiv.org]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 20. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
How to control for pH-dependent binding of HOCPCA in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the pH-dependent binding of HOCPCA in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pH control important for its binding assays?
A1: this compound (3-hydroxycyclopent-1-ene-1-carboxylic acid) is a selective ligand for the alpha subunit of Calmodulin-dependent protein kinase II (CaMKIIα), specifically binding to its hub domain.[1][2] The binding of this compound to its target is highly dependent on the pH of the experimental environment. Failure to control pH can lead to significant variability and inaccuracy in experimental results.
Q2: How does pH affect the binding affinity of this compound?
A2: this compound exhibits significantly stronger binding to its target at a slightly acidic pH compared to a physiological pH. For instance, its binding affinity (Kd) is markedly lower at pH 6.0 compared to pH 7.4, indicating a much stronger interaction at the more acidic pH.[1][3] This is a critical consideration when designing and interpreting binding assays.
Q3: What is the pKa of this compound and how does it influence its binding?
A3: this compound is a carboxylic acid with an estimated pKa of approximately 4.2. The ionization state of the carboxylic acid group, which is dictated by the pH of the solution relative to its pKa, is crucial for its interaction with the binding site on CaMKIIα.
Q4: Which buffers are recommended for this compound binding assays?
A4: The choice of buffer is critical for maintaining a stable pH throughout the experiment. Phosphate (B84403) buffers, such as potassium phosphate (KH₂PO₄/K₂HPO₄), are a good choice and have been successfully used in this compound binding assays.[1][3] Other commonly used biological buffers like HEPES and Tris-HCl can also be considered, provided they are used within their effective buffering range and do not interfere with the assay.[4][5][6][7]
Q5: What are the consequences of inadequate pH control in my this compound assay?
A5: Inadequate pH control can lead to several issues, including:
-
Poor reproducibility: Inconsistent pH between experiments will result in variable binding affinities.
-
Inaccurate determination of binding constants: The calculated Kd, Ki, or IC50 values will not be reliable.
-
Low signal-to-noise ratio: If the pH is not optimal for binding, the specific binding signal may be weak.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pH across the assay plate due to improper mixing of buffer components or evaporation. | Ensure thorough mixing of all assay components. Use sealed plates or an incubator with humidity control to minimize evaporation. Verify the pH of your final assay buffer before use. |
| Low specific binding signal | The assay pH is not optimal for this compound binding (e.g., at or above pH 7.4). | Adjust the assay buffer to a more acidic pH, such as 6.0, where this compound binding is stronger.[1][3] Ensure all components (e.g., ligand, protein) are at the correct concentration. |
| High background or non-specific binding | The pH of the wash buffer is not optimized, leading to insufficient removal of unbound ligand. | Optimize the pH and ionic strength of the wash buffer. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce non-specific interactions. |
| Assay drift over time | The buffer capacity is insufficient to maintain a stable pH throughout the incubation period. | Increase the buffer concentration. Ensure the chosen buffer has a pKa close to the desired assay pH for optimal buffering capacity. |
| Inconsistent results between different assay runs | Variation in buffer preparation or pH measurement between experiments. | Prepare a large batch of buffer for multiple experiments to ensure consistency. Calibrate the pH meter before each use with fresh, certified calibration standards. |
Quantitative Data
The binding affinity of this compound for its target is significantly influenced by pH. The following table summarizes the dissociation constants (Kd) at two different pH values.
| pH | Dissociation Constant (Kd) | Reference |
| 6.0 | 73.8 nM | [1][3] |
| 7.4 | 2312 nM | [1][3] |
Experimental Protocols
Protocol 1: pH-Dependent Radioligand Binding Assay for [³H]-HOCPCA
This protocol is adapted from established methods for measuring this compound binding and is designed to assess the pH-dependent nature of the interaction.[1][3]
Materials:
-
[³H]-HOCPCA (tritiated this compound)
-
Purified CaMKIIα protein or brain homogenate
-
Binding Buffer (50 mM Potassium Phosphate, pH 6.0 and pH 7.4)
-
Wash Buffer (50 mM Potassium Phosphate, pH 6.0 and pH 7.4, ice-cold)
-
Unlabeled this compound (for determining non-specific binding)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Buffer Preparation:
-
Prepare a 50 mM Potassium Phosphate buffer stock solution.
-
Divide the stock solution into two batches. Adjust the pH of one batch to 6.0 and the other to 7.4 using phosphoric acid or potassium hydroxide.
-
Verify the final pH of each buffer with a calibrated pH meter.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of [³H]-HOCPCA concentrations.
-
Total Binding: Add binding buffer, purified CaMKIIα, and the desired concentration of [³H]-HOCPCA.
-
Non-specific Binding: Add binding buffer, purified CaMKIIα, the desired concentration of [³H]-HOCPCA, and a high concentration of unlabeled this compound (e.g., 1000-fold excess).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer of the corresponding pH to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain the specific binding.
-
Plot the specific binding as a function of the [³H]-HOCPCA concentration.
-
Determine the Kd and Bmax values by fitting the data to a one-site binding model using non-linear regression analysis.
-
Visualizations
Caption: this compound signaling pathway leading to neuroprotection.
Caption: Workflow for a pH-dependent this compound binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoradiographic imaging and quantification of the high-affinity GHB binding sites in rodent brain using 3H-HOCPCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods optimization for the expression and purification of human calcium calmodulin-dependent protein kinase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Translational Relevance of HOCPCA Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing, executing, and troubleshooting High-Content Phenotypic Cell-based Assays (HOCPCA). Our goal is to enhance the translational relevance of your findings by providing detailed protocols, troubleshooting guidance, and insights into data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for improving the translational relevance of this compound studies?
A1: To enhance the translational relevance of this compound studies, focus on the following key areas:
-
Biologically Relevant Models: Utilize primary cells, patient-derived cells, induced pluripotent stem cells (iPSCs), or 3D culture systems (e.g., spheroids, organoids) that more accurately mimic in vivo physiology compared to immortalized cell lines.
-
Physiologically Relevant Stimuli: Use disease-relevant stimuli and concentrations that reflect the in vivo context.
-
Multiparametric Analysis: Go beyond single readouts. High-content screening's power lies in measuring multiple cellular features simultaneously to create a phenotypic fingerprint.[1]
-
Robust Assay Validation: Rigorously validate your assay to ensure it is reproducible, sensitive, and specific for the phenotype of interest.
-
Orthogonal Validation: Confirm hits using alternative, complementary assays to rule out technology-specific artifacts.[2]
-
Mechanism of Action (MoA) Studies: Conduct follow-up studies to elucidate the molecular mechanism of action of confirmed hits, which strengthens the biological rationale for further development.[2]
Q2: What are typical hit rates in this compound, and what factors influence them?
A2: Hit rates in this compound can vary widely, typically ranging from 0.1% to 1.0% in primary screens. However, this is highly dependent on several factors:
-
Compound Library: The diversity, chemical space, and quality of the compound library significantly impact hit rates.
-
Assay Sensitivity and Specificity: A well-optimized assay with a clear distinction between positive and negative controls will yield more reliable hits.
-
Hit Selection Criteria: The stringency of the statistical cutoff used to define a "hit" will directly affect the hit rate. A common starting point is a Z-score of >2 or < -2.
-
Biological Target and Phenotype: The complexity of the biological system and the subtlety of the phenotypic change being measured will influence how many compounds are identified as active.
Q3: How can I minimize variability in my this compound experiments?
A3: Minimizing variability is crucial for obtaining reproducible and reliable data. Key sources of variability and mitigation strategies are outlined in the table below.
Data Presentation: Sources of Experimental Variability
| Source of Variability | Typical Contribution | Mitigation Strategies |
| Plate-to-Plate Variability | 10-30% | - Use the same batch of reagents for all plates in an experiment.- Include plate-level controls (positive and negative) on every plate.- Implement robust data normalization methods. |
| Well-to-Well Variability | 5-20% | - Ensure uniform cell seeding density across all wells.- Optimize liquid handling to minimize volume variations.- Avoid "edge effects" by not using the outer wells of the plate or by filling them with media/PBS. |
| Within-Well Variability | 5-15% | - Acquire images from multiple fields per well to capture cellular heterogeneity.- Ensure proper mixing of reagents in each well. |
| Instrument Variability | <10% | - Perform regular instrument calibration and maintenance.- Use consistent instrument settings (e.g., exposure time, laser power) for all plates. |
| Reagent Lot-to-Lot Variability | Variable | - Test new lots of critical reagents (e.g., antibodies, dyes) before use in a large screen.- Purchase reagents in large enough batches to complete a study. |
Troubleshooting Guides
Problem 1: High Background Fluorescence in Immunofluorescence Staining
-
Question: I am observing high background fluorescence in my immunofluorescence images, making it difficult to identify my protein of interest. What could be the cause, and how can I fix it?
-
Answer: High background can arise from several sources. Here's a systematic approach to troubleshooting:
-
Inadequate Blocking:
-
Cause: Non-specific binding of primary or secondary antibodies to the cells or substrate.
-
Solution: Increase the blocking time (e.g., to 1-2 hours at room temperature) and/or try a different blocking agent (e.g., 5% BSA, 10% normal goat serum).
-
-
Antibody Concentration Too High:
-
Cause: Excess primary or secondary antibody binding non-specifically.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Insufficient Washing:
-
Cause: Residual, unbound antibodies remaining on the sample.
-
Solution: Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Use a gentle wash buffer containing a mild detergent like Tween-20 (0.05%).
-
-
Autofluorescence:
-
Cause: Endogenous fluorescent molecules within the cells or cell culture plastic.
-
Solution: Include an unstained control to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent.
-
-
Problem 2: Inconsistent Cell Viability Results
-
Question: My cell viability assay results are not consistent between replicate wells. What are the common causes of this variability?
-
Answer: Inconsistent cell viability results often stem from issues with cell handling and assay execution. Consider the following:
-
Uneven Cell Seeding:
-
Cause: A non-uniform number of cells in each well at the start of the experiment.
-
Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly and frequently during plating.
-
-
Edge Effects:
-
Cause: Evaporation from the outer wells of the plate can lead to increased compound concentration and altered cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Incomplete Reagent Mixing:
-
Cause: Poor mixing of viability reagents within the well can lead to uneven staining.
-
Solution: Gently mix the plate on an orbital shaker for a few minutes after adding reagents.
-
-
Incubation Time Variability:
-
Cause: Differences in the time cells are incubated with the viability reagents.
-
Solution: Use a multichannel pipette or automated liquid handler to add reagents to all wells as simultaneously as possible.
-
-
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Protein Localization
-
Cell Seeding: Seed cells in a 96- or 384-well imaging plate at a density that will result in 50-70% confluency at the time of staining.
-
Compound Treatment: Treat cells with compounds as required by your experimental design.
-
Fixation: Gently aspirate the culture medium and add 4% paraformaldehyde in PBS. Incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Blocking: Add blocking buffer (e.g., 5% BSA in PBS with 0.05% Tween-20) and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and add to the wells. Incubate overnight at 4°C.
-
Washing: Wash three times with PBS containing 0.05% Tween-20.
-
Secondary Antibody and Nuclear Stain Incubation: Dilute the fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342) in blocking buffer. Add to the wells and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS containing 0.05% Tween-20.
-
Imaging: Add imaging buffer (e.g., PBS) to the wells and acquire images on a high-content imaging system.
Protocol 2: Cell Viability/Toxicity Assay using Calcein AM and Ethidium Homodimer-1
-
Cell Seeding and Treatment: Seed and treat cells with compounds as described in Protocol 1.
-
Reagent Preparation: Prepare a working solution of Calcein AM (e.g., 1 µM) and Ethidium Homodimer-1 (EthD-1; e.g., 2 µM) in a suitable buffer (e.g., PBS).
-
Staining: Aspirate the culture medium and add the Calcein AM/EthD-1 working solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Imaging: Acquire images using appropriate filter sets for Calcein AM (live cells, green fluorescence) and EthD-1 (dead cells, red fluorescence).
Protocol 3: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed and treat cells with compounds as described in Protocol 1.
-
Fixation: Aspirate the medium, wash with PBS, and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing the plate. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the plate, aspirate the ethanol, and wash the cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Imaging and Analysis: Acquire images and analyze the integrated nuclear intensity to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[3][4][5]
Mandatory Visualizations
Caption: A general experimental workflow for High-Content Phenotypic Cell-based Assays (this compound).
Caption: Simplified diagram of the MAPK/ERK signaling pathway, a key regulator of cell fate.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway, frequently dysregulated in cancer.
References
- 1. imarcgroup.com [imarcgroup.com]
- 2. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. eurekalert.org [eurekalert.org]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Validation & Comparative
HOCPCA vs. GHB: A Comparative Analysis of Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) and gamma-hydroxybutyrate (GHB), focusing on their binding affinity and selectivity for their respective molecular targets. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Executive Summary
This compound, a structural analogue of GHB, demonstrates a significantly higher binding affinity and more selective target profile compared to GHB. While both molecules interact with the central nervous system, their primary binding sites and downstream signaling effects differ substantially. This compound is a high-affinity ligand for the alpha subunit of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα), a key neuronal signaling protein. In contrast, GHB exhibits a broader binding profile, acting as a lower-affinity agonist at both its own high-affinity binding site (now identified as CaMKIIα) and at GABAB receptors, with additional activity at certain subtypes of GABAA receptors. This difference in selectivity positions this compound as a more precise tool for investigating CaMKIIα-mediated pathways, whereas GHB's pharmacological effects are a composite of its actions at multiple receptor systems.
Data Presentation
The following tables summarize the quantitative data on the binding affinities and selectivity of this compound and GHB for their primary and secondary targets.
Table 1: Binding Affinity of this compound and GHB at Primary and Secondary Targets
| Compound | Primary Target | Affinity (Ki/Kd/EC50) | Secondary Target(s) | Affinity (Ki/EC50) |
| This compound | CaMKIIα hub domain | Ki: 0.13 µM | GABAA Receptors | No affinity (IC50 > 1 mM)[1] |
| Kd: 73.8 nM (at pH 6.0) | GABAB Receptors | No affinity (IC50 > 1 mM)[1] | ||
| GHB | CaMKIIα hub domain | Ki: 24.1 µM | GABAB Receptors | Ki: ~230 µM |
| α4β1δ GABAA Receptor | EC50: 140 nM[2][3] |
Table 2: Comparative Selectivity Profile
| Compound | Selectivity for CaMKIIα vs. GABAB Receptors | Notes |
| This compound | >7,600-fold | This compound shows pronounced selectivity for the CaMKIIα hub domain with no significant binding to GABAA or GABAB receptors at concentrations up to 1 mM.[1] |
| GHB | ~0.1-fold (Lower affinity for CaMKIIα) | GHB acts as a weak agonist at GABAB receptors and also binds to the CaMKIIα hub domain, though with lower affinity. |
Experimental Protocols
The binding affinities and selectivity profiles presented in this guide are primarily determined through radioligand binding assays. Below are detailed methodologies for these key experiments.
[3H]this compound Radioligand Binding Assay for CaMKIIα
This protocol is adapted from established methods for radioligand binding to brain homogenates.
1. Membrane Preparation:
-
Rat cortical tissue is homogenized in an ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in the assay buffer to a protein concentration of 1-2 mg/mL, and the protein concentration is determined using a standard protein assay (e.g., BCA assay). Aliquots are stored at -80°C.
2. Binding Assay:
-
The assay is conducted in a 96-well plate format in a total volume of 250 µL.
-
Total Binding: To each well, add 150 µL of the membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]this compound (at a final concentration near its Kd).
-
Non-specific Binding: To a separate set of wells, add 150 µL of the membrane preparation, 50 µL of a high concentration of unlabeled GHB or this compound (e.g., 1 mM) to saturate the specific binding sites, and 50 µL of [3H]this compound.
-
Competition Binding: To determine the Ki of test compounds, add 150 µL of the membrane preparation, 50 µL of the competing compound at various concentrations, and 50 µL of [3H]this compound.
-
The plate is incubated at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments, the Kd (dissociation constant) and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the specific binding data.
-
For competition binding experiments, the IC50 (concentration of competitor that inhibits 50% of specific binding) is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[3H]GHB Radioligand Binding Assay for GABAB Receptors
This protocol is based on standard procedures for GABAB receptor binding assays.
1. Membrane Preparation:
-
Rat brain tissue (e.g., whole brain or specific regions like the cerebellum) is homogenized in 100 volumes of ice-cold Tris-HCl buffer containing 2.5 mM CaCl2.
-
The homogenate is centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The pellet is washed three more times by resuspension and centrifugation to thoroughly remove endogenous GABA.
-
The final pellet is resuspended in the assay buffer to a protein concentration of approximately 1 mg/mL.
2. Binding Assay:
-
The assay is typically performed in microcentrifuge tubes or a 96-well plate format.
-
Total Binding: Incubate the membrane preparation with a low concentration of [3H]GHB or a more selective GABAB radioligand like --INVALID-LINK---baclofen.
-
Non-specific Binding: In a parallel set of tubes, incubate the membranes with the radioligand in the presence of a high concentration of an unlabeled GABAB agonist (e.g., baclofen) or antagonist.
-
Competition Binding: To determine the Ki of GHB, incubate the membranes with a fixed concentration of a selective GABAB radioligand and varying concentrations of unlabeled GHB.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes) to allow binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by centrifugation at 50,000 x g for 10 minutes at 4°C to separate bound from free radioligand.
-
The supernatant containing the unbound radioligand is discarded.
-
The pellet is rapidly rinsed with ice-cold buffer.
-
The radioactivity in the pellet is quantified by liquid scintillation counting.
4. Data Analysis:
-
Data analysis is performed as described for the [3H]this compound binding assay to determine Kd, Bmax, and Ki values.
Signaling Pathways and Experimental Workflows
The distinct binding profiles of this compound and GHB result in the activation of different downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their characterization.
References
A Comparative Analysis of HOCPCA and Other CaMKII Inhibitors in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) with other prominent Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) inhibitors. This document outlines quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate an objective evaluation of these compounds for research and therapeutic development.
Executive Summary
CaMKII is a critical mediator of neuronal signaling, and its dysregulation is implicated in various neurodegenerative conditions. Consequently, inhibitors of CaMKII are of significant interest as potential neuroprotective agents. This compound, a selective modulator of the CaMKIIα hub domain, presents a unique mechanism of action compared to traditional active-site inhibitors like KN-93 and peptide-based inhibitors such as tat-CN21. This guide delves into the comparative neuroprotective profiles of these inhibitors, supported by experimental evidence.
Data Presentation: Quantitative Comparison of CaMKII Inhibitors
The following tables summarize the key quantitative parameters of this compound and other well-characterized CaMKII inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 | Binding Affinity (Ki/KD) | Ref |
| This compound | CaMKIIα hub domain | Allosteric modulator, stabilizes the hub domain | N/A (does not directly inhibit kinase activity) | Ki: 1.27 µM / KD: 22 nM (for [3H]O-5-HDC) | [1] |
| KN-93 | CaMKII (all isoforms) | ATP-competitive inhibitor | 0.37 - 4 µM | Ki: 370 nM | [2] |
| tat-CN21 | CaMKII (all isoforms) | Peptide inhibitor, binds to the kinase domain | 40 - 77 nM | N/A | [3][4] |
N/A: Not Applicable, as this compound's mechanism does not involve direct inhibition of the catalytic site.
| Inhibitor | Experimental Model | Dosage/Concentration | Neuroprotective Effect | Ref |
| This compound | Distal Middle Cerebral Artery Occlusion (dMCAO) in mice | 175 mg/kg, i.p. | 26% reduction in infarct volume | [5] |
| This compound | Photothrombotic Stroke in mice | 175 mg/kg, i.p. | ~40-50% reduction in infarct volume | [6] |
| This compound | Experimental Glaucoma (in vitro) | 100 nmol/L | 34% rescue of Retinal Ganglion Cells (RGCs) | [7] |
| This compound | dMCAO in mice | 175 mg/kg, i.p. | Alleviation of grip strength asymmetry | [5] |
| tat-CN21 | Excitotoxicity in cultured neurons | 1 mM | Improved cell survival | [8] |
Direct comparative studies of this compound with KN-93 and tat-CN21 in the same neuroprotection models are limited in the currently available literature.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol is widely used to induce focal cerebral ischemia, mimicking human stroke.
Materials:
-
Anesthetized mice (e.g., C57BL/6)
-
Surgical microscope
-
Micro-dissecting instruments
-
Monofilament suture (e.g., 6-0 nylon) with a silicon-coated tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA proximal to the bifurcation.
-
Introduce the monofilament suture into the ECA lumen and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer the test compound (e.g., this compound) at the desired time points (e.g., 30 minutes post-occlusion).
-
Assess neurological deficits and infarct volume at a predetermined time post-MCAO (e.g., 24-72 hours). Infarct volume can be quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[9][10]
Excitotoxicity Assay in Primary Neuronal Cultures
This in vitro assay models neuronal death induced by excessive glutamate (B1630785) receptor activation.
Materials:
-
Primary cortical or hippocampal neurons cultured for at least 12-14 days in vitro (DIV)
-
Neurobasal medium with supplements
-
Glutamate and glycine (B1666218)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Live/dead cell staining reagents (e.g., Calcein-AM and Ethidium Homodimer-1)
Procedure:
-
Plate primary neurons in 96-well plates.
-
On the day of the experiment, replace the culture medium with a defined salt solution.
-
Pre-treat the neurons with the test compounds (e.g., this compound, KN-93, tat-CN21) for a specified duration.
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100-400 µM) and glycine (e.g., 10-20 µM) for a short period (e.g., 15-60 minutes).
-
Wash out the glutamate-containing medium and replace it with the original culture medium containing the test compounds.
-
Incubate for 24 hours.
-
Assess cell death by measuring LDH release into the medium or by using live/dead cell staining and fluorescence microscopy.[11][12]
Western Blotting for CaMKII Phosphorylation
This technique is used to measure the activation state of CaMKII by detecting its autophosphorylation at key residues like Thr286.
Materials:
-
Brain tissue lysates or cultured neuron lysates
-
Protein extraction buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-CaMKII Thr286, anti-total CaMKII)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize tissue or lyse cells in ice-cold extraction buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CaMKII overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CaMKII for normalization.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuroprotective actions of CaMKII inhibitors.
Caption: CaMKII signaling in neuronal fate.
References
- 1. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jneurosci.org [jneurosci.org]
- 5. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice [frontiersin.org]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA excitotoxicity assay and immunohistochemistry [bio-protocol.org]
- 12. innoprot.com [innoprot.com]
- 13. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HOCPCA's Selective Binding to the CaMKIIα Hub Domain
For researchers and drug development professionals, the validation of a compound's selective binding to its intended target is paramount. This guide provides an objective comparison of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) and its selective interaction with the hub domain of the α-isoform of Calmodulin-dependent protein kinase II (CaMKIIα), a critical neuronal signaling protein. We present supporting experimental data, detailed protocols, and visual diagrams to elucidate the validation process and compare this compound's performance against other alternatives.
Introduction to this compound and CaMKIIα
CaMKIIα is a key player in synaptic plasticity, learning, and memory. Its unique holoenzyme structure consists of a central 'hub' domain around which kinase domains are arranged. While traditional inhibitors target the kinase domain, affecting all CaMKII functions, the hub domain has emerged as a novel target for allosteric modulation. This compound, a cyclic analog of γ-hydroxybutyrate (GHB), has been identified as the first small molecule to selectively bind to a deep cavity within the CaMKIIα hub domain.[1][2][3][4] This interaction stabilizes the hub oligomer complex, offering a unique mechanism for neuroprotection in pathological states like ischemic stroke, without affecting the enzyme's basal activity.[1][2]
Quantitative Comparison of Binding Affinities
The selectivity of this compound for the CaMKIIα hub domain has been rigorously quantified through various binding assays. The data below compares this compound's binding affinity with its parent compound, GHB, and other related molecules.
| Compound | Target | Assay Type | Binding Affinity (K_i / K_d) | Reference |
| This compound | CaMKIIα Hub | [³H]this compound Competition | 0.13 µM (K_i) | [1] |
| GHB | CaMKIIα Hub | [³H]this compound Competition | Micromolar Affinity | [1] |
| 5-HDC | CaMKIIα Hub | [³H]this compound Competition | High Affinity | [1] |
| PIPA | CaMKIIα Hub | [³H]this compound Competition | 2.6 µM (K_i) | [5] |
| This compound | GABA-B Receptor | --- | No affinity at 1 mM | [1] |
| GHB | GABA-B Receptor | --- | 230 µM (K_i) | [1] |
Note: 5-HDC (5-hydroxydiclofenac) and PIPA are other analogs used in research. The lower K_i/K_d value indicates higher binding affinity.
Experimental Validation of Selectivity
The assertion that this compound selectively binds to the CaMKIIα hub domain is supported by a confluence of evidence from multiple experimental approaches.
Radioligand Binding and Autoradiography
The most direct evidence for this compound's selectivity comes from radioligand binding assays using tritiated this compound ([³H]this compound).
-
Target Validation with Knockout Mice : In vitro autoradiography on brain slices from mice genetically engineered to lack specific CaMKII isoforms provides compelling evidence. [³H]this compound showed intact binding in brain tissue from wild-type (Camk2a+/+) and CaMKIIβ knockout (Camk2b-/-) mice. However, binding was completely absent in slices from CaMKIIα knockout (Camk2a-/-) mice.[1][3][6] This demonstrates a strict requirement of the CaMKIIα isoform for this compound binding.
-
Subtype Selectivity in Cell Lines : Binding assays using HEK293T cells overexpressing individual CaMKII isoforms confirmed this selectivity. Saturable [³H]this compound binding was observed in cells expressing CaMKIIα, but no specific binding was detected in cells expressing CaMKIIβ, γ, or δ isoforms.[6][7]
-
Competition Binding : In competition assays, unlabeled this compound, GHB, and other analogs were able to displace [³H]this compound from its binding site on CaMKIIα in a concentration-dependent manner, confirming they share the same binding pocket within the hub domain.[1][8]
Functional Assays: A Different Mechanism from Classical Inhibitors
Unlike traditional CaMKII inhibitors that target the ATP-binding pocket or the calmodulin-binding region of the kinase domain, this compound's interaction with the hub domain does not directly inhibit catalytic activity under normal physiological conditions.
-
No Effect on Autophosphorylation : Western blot analysis shows that this compound does not affect the autophosphorylation of CaMKIIα at Threonine 286 (pThr286) under either basal or Ca²⁺-stimulated conditions.[1][2] This is a key differentiator from inhibitors like KN93, which block this activation step.[1]
-
No Effect on Substrate Phosphorylation : this compound does not inhibit the ability of CaMKIIα to phosphorylate its substrates, such as syntide-II.[1]
-
Hub Stabilization : The binding of this compound leads to a significant stabilization of the CaMKIIα hub's oligomeric state, as demonstrated by thermal shift assays. This increase in thermal stability is believed to be central to its neuroprotective mechanism by altering holoenzyme functionality under pathological conditions.[2][3][5]
Comparison with Alternatives
| Feature | This compound | Classical Inhibitors (e.g., tat-CN21) | GHB |
| Binding Site | Hub Domain (Allosteric) | Kinase/Regulatory Domain (Active Site) | Hub Domain |
| Mechanism | Hub Stabilization | Competitive/Non-competitive Inhibition | Hub Stabilization |
| Effect on Basal Kinase Activity | None | Inhibition | None |
| Effect on LTP | None | Inhibition | Not Applicable |
| Selectivity | CaMKIIα isoform specific | Pan-CaMKII isoform inhibition | Binds CaMKIIα and GABA-B Receptors |
| Primary Outcome | Neuroprotection under pathology | Broad inhibition of CaMKII signaling | Neuroprotection, but with sedative side effects |
Experimental Protocols
Radioligand Competition Binding Assay
-
Preparation : Whole-cell homogenates are prepared from HEK293T cells transiently transfected with the cDNA for human CaMKIIα.
-
Incubation : Homogenates (100-150 µg protein) are incubated with a fixed concentration of [³H]this compound (e.g., 40 nM) in a binding buffer (50 mM KH₂PO₄, pH 6.0).
-
Competition : Increasing concentrations of the unlabeled competitor compound (e.g., this compound, GHB) are added to the incubation mixture.
-
Equilibration : The reaction is incubated for 1 hour on ice to reach equilibrium.
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in polyethylenimine.
-
Washing : Filters are washed with ice-cold binding buffer to remove non-specific binding.
-
Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀, which is then converted to a K_i value using the Cheng-Prusoff equation.[5][7]
In Vitro Autoradiography
-
Tissue Preparation : Mouse brains are sectioned coronally (e.g., 20 µm thickness) using a cryostat and thaw-mounted onto glass slides.
-
Incubation : Slides are incubated with [³H]this compound in a buffer solution at a specific concentration. To determine non-specific binding, a parallel set of slides is incubated in the presence of a high concentration of a competing ligand (e.g., 1 mM GHB).
-
Washing : Slides are washed in ice-cold buffer to remove unbound radioligand.
-
Drying : The slides are dried under a stream of cold air.
-
Exposure : The slides are apposed to a phosphor-imaging plate or autoradiographic film for a period of several weeks.
-
Imaging and Analysis : The resulting image is scanned, and the density of binding in different brain regions is quantified. The specific binding is calculated by subtracting the non-specific binding from the total binding.[1][6]
Visualizing the Validation and Mechanism
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Ligand‐induced CaMKIIα hub Trp403 flip, hub domain stacking, and modulation of kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of HOCPCA and Classical Neuroprotective Agents in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel neuroprotective agent, 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), with established classical neuroprotective agents—edaravone (B1671096), minocycline (B592863), citicoline, and N-acetylcysteine (NAC). The following sections objectively evaluate their mechanisms of action, experimental efficacy, and methodologies based on available preclinical data.
Executive Summary
The landscape of neuroprotection in ischemic stroke is continually evolving. While classical agents have primarily focused on scavenging free radicals, reducing inflammation, or supporting cellular membranes, the emergence of this compound introduces a novel mechanism centered on the modulation of CaMKIIα signaling. This guide synthesizes preclinical findings to offer a comparative perspective on these diverse therapeutic strategies. Although direct head-to-head clinical trials are lacking, this analysis of existing experimental data provides a valuable resource for researchers in the field.
Comparative Data of Neuroprotective Agents
The following table summarizes the key characteristics and reported efficacy of this compound and classical neuroprotective agents in preclinical models of ischemic stroke.
| Feature | This compound | Edaravone | Minocycline | Citicoline | N-acetylcysteine (NAC) |
| Primary Mechanism of Action | Allosteric modulator of the CaMKIIα hub domain[1][2][3] | Free radical scavenger[4][5] | Anti-inflammatory and anti-apoptotic[6][7][8][9][10][11][12] | Membrane stabilizer and precursor for acetylcholine (B1216132) synthesis[13][14][15][16] | Glutathione (B108866) precursor and antioxidant[17][18][19][20][21] |
| Key Molecular Targets | CaMKIIα[2][3] | Peroxyl radicals, hydroxyl radicals[4] | Microglia, caspases, MMPs[6][8][12] | Phosphatidylcholine, glutamate (B1630785) receptors[13][15] | Glutathione synthesis pathway, MMP-9[17] |
| Common Animal Model | Photothrombotic stroke (mice), MCAO (mice)[2][22] | MCAO (rats)[5][23] | MCAO (rats)[6][7][10] | Photothrombotic stroke (rats), MCAO (mice, rats)[13][14] | Transient forebrain ischemia (rats), MCAO (rats)[18][21] |
| Reported Infarct Volume Reduction | ~26-50%[2][22][24] | Significant reduction (quantitative data varies)[5][23] | Significant reduction (quantitative data varies)[7][9] | ~28%[14] | ~50%[21] |
| Reported Functional Improvement | Improved motor coordination and grip strength[2][22][24] | Improved neurological scores[25] | Improved motor performance and neurological scores[7][11] | Improved sensorimotor recovery[13] | Improved neurological scores[17][21] |
| Therapeutic Window (Preclinical) | Up to 12 hours post-stroke[2][24] | Typically within hours of stroke onset[23] | Can be effective when administered post-stroke[7][10] | Effective when initiated 24 hours post-stroke[13][14] | Effective when given pre- or post-ischemia[18][21] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and classical agents are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound exerts its neuroprotective effects by binding to the hub domain of CaMKIIα, a key protein involved in excitotoxicity following an ischemic event. This interaction stabilizes the CaMKIIα holoenzyme, preventing its aberrant activation and downstream pathological signaling that leads to neuronal death.[1][2][22][3]
Caption: this compound's mechanism of action involves binding to the CaMKIIα hub domain.
Classical Neuroprotective Agent Signaling Pathways
Classical agents operate through more established neuroprotective pathways, primarily targeting oxidative stress and inflammation.
Caption: Mechanisms of action for classical neuroprotective agents.
Experimental Protocols
The following sections detail representative experimental protocols for evaluating the neuroprotective efficacy of these agents in preclinical stroke models.
General Experimental Workflow for Preclinical Stroke Studies
A typical experimental workflow for assessing neuroprotective agents in rodent models of ischemic stroke is outlined below. This workflow is generally applicable to the evaluation of this compound and the classical agents discussed.
Caption: A generalized experimental workflow for preclinical neuroprotection studies.
This compound: Photothrombotic Stroke Model in Mice
-
Animal Model: Male C57BL/6 mice.
-
Stroke Induction: Photothrombotic ischemia is induced by intraperitoneal injection of Rose Bengal followed by focal illumination of the skull over the sensorimotor cortex.
-
Treatment: this compound (e.g., 175 mg/kg) or vehicle is administered intraperitoneally at various time points post-stroke (e.g., 30 minutes, 3, 6, or 12 hours).[2][24]
-
Outcome Measures:
Edaravone: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Stroke Induction: Transient MCAO is induced by inserting a filament into the internal carotid artery to occlude the MCA for a specific duration (e.g., 2 hours), followed by reperfusion.
-
Treatment: Edaravone (e.g., 3 mg/kg) or saline is administered intravenously, typically at the time of reperfusion.[5]
-
Outcome Measures:
Minocycline: MCAO in Rats
-
Animal Model: Male Wistar rats.
-
Stroke Induction: Permanent or transient MCAO.
-
Treatment: Minocycline (e.g., 5-10 mg/kg) or vehicle is administered intraperitoneally, often with a pre-treatment dose followed by post-stroke administrations.
-
Outcome Measures:
Citicoline: Photothrombotic Stroke in Rats
-
Animal Model: Male Wistar rats.
-
Stroke Induction: Photothrombotic stroke induced over the sensorimotor cortex.
-
Treatment: Citicoline (e.g., 100-500 mg/kg) or vehicle is administered intraperitoneally, often starting 24 hours after ischemia and continuing for several days.[13][14]
-
Outcome Measures:
N-acetylcysteine (NAC): Transient Forebrain Ischemia in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Stroke Induction: Transient forebrain ischemia induced by bilateral carotid artery occlusion and controlled hypotension.[18]
-
Treatment: NAC (e.g., 150-326 mg/kg) or saline is administered intraperitoneally either before or after the ischemic insult.[18][21]
-
Outcome Measures:
-
Neuronal Survival: Histological analysis of the hippocampus (specifically the CA1 region) to count viable neurons.[18]
-
Infarct Volume: In focal ischemia models, measured using TTC staining.[21]
-
Oxidative Stress Markers: Measurement of glutathione levels and markers of lipid peroxidation in brain tissue.
-
Conclusion
This compound represents a promising novel approach to neuroprotection by targeting the CaMKIIα signaling pathway, a central mediator of excitotoxic neuronal death in ischemic stroke. This mechanism is distinct from the primary actions of classical neuroprotective agents, which predominantly focus on mitigating downstream consequences of ischemia such as oxidative stress and inflammation.
While the preclinical data for all these agents demonstrate significant neuroprotective effects, the lack of direct comparative studies makes it difficult to definitively rank their efficacy. The optimal therapeutic strategy in the clinical setting may involve a combination of agents with complementary mechanisms of action. Future research should include head-to-head comparisons of these agents in standardized preclinical models to better elucidate their relative therapeutic potential and guide the design of future clinical trials.
References
- 1. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of minocycline and KML29, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long‐Term Minocycline Treatment Exhibits Enhanced Therapeutic Effects on Ischemic Stroke by Suppressing Inflammatory Phenotype of Microglia Through the EMB/MCT4/STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Efficacy of Minocycline in Acute Ischemic Stroke: A Systematic Review and Meta-Analysis of Rodent and Clinical Studies [frontiersin.org]
- 12. Minocycline Development for Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Frontiers | Citicoline Treatment in Acute Ischemic Stroke: A Randomized, Single-Blind TMS Study [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Evidence for a Beneficial Effect of Oral N-acetylcysteine on Functional Outcomes and Inflammatory Biomarkers in Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hypoxia-inducible factor 1 contributes to N-acetylcysteine’s protection in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-Acetyl cysteine protects against injury in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to HOCPCA and Other CaMKII Modulators for Validating In Vivo Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) and other modulators of Calcium/calmodulin-dependent protein kinase II (CaMKII) in the context of their in vivo effects on synaptic plasticity. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to aid in the selection and application of these compounds in neuroscience research.
Introduction to this compound and CaMKII Modulation
This compound is a cyclic analog of γ-hydroxybutyrate (GHB) that has garnered attention for its neuroprotective properties, particularly in models of ischemic stroke.[1][2] It functions as a selective modulator of CaMKIIα, a key protein kinase involved in synaptic plasticity, the cellular mechanism underlying learning and memory.[1][3][4] this compound binds to the hub domain of CaMKIIα, stabilizing the holoenzyme and normalizing its aberrant signaling in pathological conditions.[5][6][7] Unlike many other CaMKII modulators, this compound is reported to not affect physiological CaMKIIα signaling, such as long-term potentiation (LTP), under normal conditions.[5][6]
This guide compares this compound with other well-characterized CaMKII inhibitors—KN-93, Autocamtide-2-related inhibitory peptide (AIP), and myr-CN27—as well as inhibitors of Casein Kinase 2 (CK2), which also influences synaptic plasticity, to provide a comprehensive overview for researchers.
Comparative Analysis of In Vivo Effects
The following tables summarize the in vivo effects of this compound and its alternatives on synaptic plasticity and related neurological outcomes.
| Compound | Mechanism of Action | In Vivo Model | Key In Vivo Effects | Dosage/Concentration |
| This compound | Selective modulator of the CaMKIIα hub domain | Mouse models of stroke (dMCAO, thromboembolic) | - Reduces infarct volume.[8] - Improves sensorimotor and cognitive function.[1][2] - Normalizes ischemia-induced aberrant CaMKIIα Thr286 autophosphorylation.[5][6][9][10] | 175 mg/kg (i.p.) in mice[9] |
| KN-93 | Inhibitor of CaMKII | Rodent models of learning and memory | - Impairs learning and memory.[11][12] - Blocks the induction of LTP in vivo.[13] - Can induce neuronal apoptosis at higher doses.[12] | 1-10 µM in vitro/ex vivo for LTP inhibition[14]; in vivo doses vary |
| AIP | Selective peptide inhibitor of CaMKII | Not extensively studied in vivo for synaptic plasticity | - Potent and selective inhibition of CaMKII activity in vitro. | IC₅₀ = 40 nM in vitro |
| myr-CN27 | Membrane-permeable peptide inhibitor of CaMKII | Acute hippocampal slices (ex vivo) | - Reverses established LTP.[15] - Depresses basal synaptic transmission.[15] | 1 µM in acute hippocampal slices[15] |
| CK2 Inhibitors (DRB, TBB) | Inhibitors of Casein Kinase 2 | Hippocampal slices (ex vivo) | - Inhibit NMDA receptor-dependent LTP. | N/A |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound in a Mouse Model of Distal Middle Cerebral Artery Occlusion (dMCAO)
Objective: To assess the neuroprotective and functional effects of this compound following ischemic stroke.
Animal Model: Adult male mice are subjected to permanent dMCAO. Anesthesia is induced and maintained, and the distal part of the middle cerebral artery is occluded by electrocoagulation.
Drug Administration: this compound (175 mg/kg) or saline is administered intraperitoneally at 3 hours post-dMCAO.[1]
Behavioral Assessments:
-
Sensorimotor Function: Assessed using tasks such as the tactile stimulation test and the vibrissae-paw task at 7 and 14 days post-stroke.[1]
-
Cognitive Function: Working memory can be assessed using the Morris Water Maze or object recognition tests.[2][16][17][18][19] In the Novel Object Recognition Test, mice are familiarized with two identical objects. After a retention interval, one object is replaced with a novel one, and the time spent exploring each object is measured.[18][20][21]
Biochemical Analysis: At a specified time point post-stroke (e.g., 2 hours), peri-infarct cortical tissue is harvested. Subcellular fractionation is performed to separate cytosolic and membrane fractions. Western blotting is then used to quantify the levels of total CaMKIIα and phosphorylated CaMKIIα (pThr286).[9]
In Vivo Long-Term Potentiation (LTP) Electrophysiology
Objective: To measure the effect of a compound on LTP in the hippocampus.
Animal Model: Adult rats or mice are anesthetized, and stimulating and recording electrodes are stereotaxically implanted in the hippocampus (e.g., stimulating the Schaffer collaterals and recording from the CA1 region).[1]
Procedure:
-
Baseline Recording: Stable baseline field excitatory postsynaptic potentials (fEPSPs) are recorded for at least 60 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).[1]
-
Drug Administration: The test compound (e.g., KN-93) or vehicle is administered (e.g., via intracortical microinfusion).
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[1][22]
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation of the synaptic response. The degree of LTP is quantified as the percentage increase in the fEPSP slope compared to the baseline.[1]
Visualization of Signaling Pathways and Workflows
CaMKII Signaling Pathway in Synaptic Plasticity
The following diagram illustrates the central role of CaMKII in mediating both LTP and Long-Term Depression (LTD).
Caption: CaMKII signaling cascade in synaptic plasticity.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical experimental workflow for validating the in vivo effects of a compound on synaptic plasticity.
Caption: In vivo validation workflow for synaptic plasticity modulators.
Conclusion
This compound represents a novel class of CaMKIIα modulators with a distinct mechanism of action compared to traditional inhibitors. Its ability to selectively stabilize the CaMKIIα hub domain and normalize pathological kinase activity without affecting basal synaptic plasticity makes it a valuable tool for studying the role of CaMKIIα dysregulation in neurological disorders. In contrast, inhibitors like KN-93, AIP, and myr-CN27 are better suited for dissecting the fundamental role of CaMKII activity in the induction and maintenance of synaptic plasticity. The choice of compound will therefore depend on the specific research question, with this compound being particularly relevant for studies on neuroprotection and the therapeutic potential of modulating CaMKII in disease states. This guide provides a foundational framework for researchers to make informed decisions in this complex and evolving field.
References
- 1. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CaMKII/NMDAR complex as a molecular memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII: the Swiss army knife of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Calcium-/Calmodulin-Dependent Protein Kinase II (CaMKII) Inhibition Induces Learning and Memory Impairment and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]
- 15. Synaptic memory requires CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. mmpc.org [mmpc.org]
- 20. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scientifica.uk.com [scientifica.uk.com]
Cross-Validation of HOCPCA's Mechanism of Action in Different Neuronal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) with alternative compounds targeting the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) pathway for neuroprotection. The information presented herein is supported by experimental data from various neuronal models to assist in the cross-validation of this compound's mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound is a cyclic analog of γ-hydroxybutyrate (GHB) that has demonstrated significant neuroprotective properties. It functions as a selective ligand for the hub domain of CaMKIIα, a key protein involved in synaptic plasticity and excitotoxicity. Under pathological conditions such as ischemic stroke, excessive glutamate (B1630785) release leads to a massive influx of calcium into neurons, causing the overactivation of CaMKIIα. This dysregulation is a critical step in the cascade leading to neuronal death.
This compound exerts its neuroprotective effects by binding to the CaMKIIα hub domain, which is believed to stabilize the holoenzyme. This interaction selectively modulates pathological CaMKIIα signaling. Specifically, this compound has been shown to normalize the ischemia-induced aberrant autophosphorylation of CaMKIIα at threonine-286 (Thr286) and to downregulate the formation of a constitutively active proteolytic fragment of the kinase. A key characteristic of this compound is its pathospecific action; it does not appear to affect the normal physiological signaling of CaMKIIα, making it an attractive therapeutic candidate.
Comparative Analysis of this compound and Alternatives
This section compares the performance of this compound with two other well-characterized modulators of CaMKIIα signaling: tat-CN21 and KN-93.
-
tat-CN21: A peptide inhibitor of CaMKIIα that acts by binding to the kinase domain. It inhibits both Ca2+/CaM-stimulated and autonomous (Ca2+-independent) activity of the enzyme.
-
KN-93: A small molecule inhibitor that blocks the activation of CaMKII by preventing its interaction with Ca2+/calmodulin (CaM).
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its alternatives in various neuronal models.
Table 1: In Vivo Neuroprotection in Middle Cerebral Artery Occlusion (MCAO) Models
| Compound | Animal Model | Dosing Regimen | Outcome Measure | Result | Citation(s) |
| This compound | Mouse (pMCAO) | 175 mg/kg, IP, 30 min post-MCAO | Infarct Volume | 26% reduction | [1] |
| tat-CN21 | Mouse (tMCAO) | 1 mg/kg, IV, 1 hr post-MCAO | Infarct Size | 70% reduction | [2][3] |
| KN-93 | N/A | N/A | N/A | Not typically used for in vivo post-insult neuroprotection due to its mechanism of action. |
Table 2: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Neurons
| Compound | Neuronal Model | Treatment Condition | Outcome Measure | Result | Citation(s) |
| This compound | Primary Cortical Neurons | 0.1 - 3 mM, 1 hr post-glutamate insult | Cell Viability (LDH assay) | Concentration-dependent increase in cell survival. | [4] |
| tat-CN21 | Primary Cortical & Hippocampal Neurons | Applied 2-6 hrs post-glutamate insult | Neuronal Cell Death | Significant reduction in cell death. | [3] |
| KN-93 | Primary Cortical Neurons | 0.25 - 1.0 µM, present during NMDA insult | Cell Viability (MTT assay) & Apoptosis | Dose-dependent increase in viability and reduction in apoptosis. | [5] |
Table 3: Mechanism of Action Comparison
| Feature | This compound | tat-CN21 | KN-93 |
| Target | CaMKIIα Hub Domain | CaMKIIα Kinase Domain | CaMKII (prevents CaM binding) |
| Effect on CaMKIIα Activity | Modulates pathological activity; no effect on basal activity. | Inhibits both Ca2+/CaM-stimulated and autonomous activity. | Inhibits Ca2+/CaM-stimulated activation. |
| Post-Insult Efficacy | Yes | Yes | No |
| Selectivity | Selective for CaMKIIα hub domain. | Specific for CaMKII. | Can have off-target effects. |
Note on iPSC-Derived Neuronal Models: To date, there is a lack of published studies specifically investigating the neuroprotective effects of this compound in human iPSC-derived neuronal models of excitotoxicity. This represents a key area for future research to validate its mechanism and therapeutic potential in a human-relevant context.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Excitotoxicity and CaMKIIα Modulation
Caption: CaMKIIα signaling in excitotoxicity and points of intervention.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing in vitro neuroprotection.
Detailed Experimental Protocols
Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol is adapted from methodologies used to assess neuroprotection in vitro.[4][6][7]
-
Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse fetuses.
-
Cells are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin for 14-18 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
Induction of Excitotoxicity:
-
On the day of the experiment, the culture medium is replaced with a treatment medium.
-
Excitotoxicity is induced by adding L-glutamate to a final concentration of 100-500 µM. The optimal concentration should be determined empirically for each culture preparation to achieve approximately 50-70% cell death.
-
Cells are exposed to glutamate for a defined period, typically ranging from 15 minutes to 24 hours. For acute excitotoxicity models, a 1-hour exposure is common.
-
-
Compound Treatment:
-
Co-treatment (for compounds like KN-93): The compound is added to the culture medium simultaneously with or immediately prior to the glutamate insult.
-
Post-treatment (for compounds like this compound and tat-CN21): The glutamate-containing medium is removed after the insult period and replaced with fresh medium containing the test compound at various concentrations. Treatment is typically initiated 1 to 6 hours post-insult.
-
-
Assessment of Neuronal Viability (24 hours post-insult):
-
Lactate Dehydrogenase (LDH) Assay: Cell death is quantified by measuring the activity of LDH released into the culture medium from damaged cells. Results are often expressed as a percentage of the maximum LDH release from control wells treated with a lysis buffer.
-
MTT Assay: Cell viability is assessed by the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.
-
Live/Dead Staining: Cells are incubated with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red). The ratio of green to red fluorescence provides a direct measure of cell viability.
-
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes a common in vivo model of focal cerebral ischemia.
-
Animal Preparation:
-
Adult male C57BL/6 mice (20-25 g) are used.
-
Anesthesia is induced and maintained with isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance) in a mixture of N2O and O2.
-
Body temperature is maintained at 37°C using a heating pad.
-
-
Surgical Procedure:
-
A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated distally and coagulated.
-
A loose ligature is placed around the CCA.
-
A 6-0 nylon monofilament coated with silicone is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO (tMCAO), the filament is left in place for a defined period (e.g., 60 minutes) and then withdrawn to allow reperfusion. For permanent MCAO (pMCAO), the filament is not removed.
-
-
Compound Administration:
-
This compound (e.g., 175 mg/kg) or tat-CN21 (e.g., 1 mg/kg) is administered via intraperitoneal (IP) or intravenous (IV) injection, respectively, at a specified time point post-MCAO (e.g., 30 minutes to 6 hours).
-
-
Post-Operative Care and Neurological Assessment:
-
Animals are allowed to recover from anesthesia and are closely monitored.
-
Neurological deficits are assessed at 24 hours post-MCAO using a standardized scoring system (e.g., a 0-4 or 0-5 point scale, where 0 is no deficit and higher scores indicate more severe impairment).
-
-
Infarct Volume Measurement:
-
At a terminal time point (e.g., 24 or 72 hours post-MCAO), animals are euthanized, and brains are removed.
-
The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet to visualize the infarct area (unstained or pale area, respectively).
-
The infarct volume is calculated by integrating the infarct areas of all brain slices.
-
Western Blotting for Phosphorylated CaMKIIα
This protocol outlines the detection of phosphorylated CaMKIIα (p-CaMKIIα) in brain tissue or neuronal cell lysates.
-
Sample Preparation:
-
Brain Tissue: The brain region of interest (e.g., peri-infarct cortex) is rapidly dissected and homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Cell Culture: Neuronal cultures are washed with ice-cold PBS and lysed directly in the well with supplemented RIPA buffer.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-40 µg) are loaded onto a 4-15% SDS-polyacrylamide gel.
-
Proteins are separated by electrophoresis and then transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or casein in Tris-buffered saline with 0.1% Tween-20 (TBST)). Milk is often avoided as it contains phosphoproteins that can increase background.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated CaMKIIα at Thr286 (e.g., rabbit anti-p-CaMKIIα, 1:1000 dilution).
-
A parallel blot should be run and probed with an antibody for total CaMKIIα to normalize for protein loading.
-
After washing in TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution).
-
-
Detection and Quantification:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software. The ratio of p-CaMKIIα to total CaMKIIα is calculated to determine the relative level of phosphorylation.
-
Conclusion
This compound represents a promising neuroprotective agent with a distinct mechanism of action centered on the allosteric modulation of the CaMKIIα hub domain. Its pathospecificity, demonstrated in both in vivo and in vitro models of excitotoxicity, distinguishes it from broader CaMKII inhibitors like tat-CN21 and KN-93. While tat-CN21 shows potent neuroprotection by inhibiting the kinase domain post-insult, KN-93's utility is limited to prophylactic applications in vitro.
The data compiled in this guide highlight the importance of targeting the CaMKIIα pathway for neuroprotection. Further cross-validation of this compound's efficacy and mechanism in a wider range of neuronal models, particularly in human iPSC-derived neurons, is warranted to fully establish its therapeutic potential for conditions involving excitotoxic neuronal injury.
References
- 1. fujifilmcdi.com [fujifilmcdi.com]
- 2. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How is Excitotoxicity Being Modelled in iPSC-Derived Neurons? - PMC [pmc.ncbi.nlm.nih.gov]
HOCPCA vs. Other GHB Analogs: A Comparative Efficacy Guide for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) with other key gamma-hydroxybutyrate (GHB) analogs. The information presented is based on available preclinical data, with a focus on experimental findings in stroke models.
Introduction
Gamma-hydroxybutyrate (GHB) is an endogenous neurotransmitter that has shown neuroprotective properties.[1] This has led to the investigation of its analogs for their potential therapeutic efficacy in conditions such as ischemic stroke. This compound is a conformationally restricted analog of GHB that has demonstrated significant neuroprotective effects in preclinical studies. This guide compares the efficacy of this compound with other GHB analogs, including Gamma-Butyrolactone (B3396035) (GBL), 1,4-Butanediol (B3395766) (1,4-BD), and Gamma-Hydroxyvaleric Acid (GHV).
Mechanism of Action
The primary mechanism of action for this compound's neuroprotective effects is its selective binding to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). This interaction stabilizes the CaMKIIα holoenzyme and modulates its activity, thereby alleviating the detrimental downstream effects of ischemic insults. In contrast, GBL and 1,4-BD are prodrugs that are rapidly converted to GHB in the body. GHB itself exerts its effects through a more complex mechanism, acting as a weak agonist at the GABAB receptor and also binding to its own specific GHB receptor. The neuroprotective effects of GHB are thought to be mediated, at least in part, through these receptor interactions. The precise mechanism of GHV is less understood, but it is known to have a lower affinity for GHB receptors compared to GHB.
Comparative Efficacy in Preclinical Stroke Models
Direct comparative studies of this compound against other GHB analogs in the same experimental stroke model are limited. The following tables summarize key findings from separate studies, highlighting the differences in experimental setups.
Table 1: Efficacy of this compound in Mouse Models of Ischemic Stroke
| Compound | Animal Model | Stroke Induction | Administration Route & Dose | Time of Administration | Primary Outcome | Efficacy |
| This compound | C57/B6 Mice | Photothrombotic Stroke | Intraperitoneal, 175 mg/kg | 3, 6, and 12 hours post-stroke | Infarct Volume Reduction | ~40-50% reduction at 7 days post-stroke[2] |
| This compound | C57/B6 Mice | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Intraperitoneal, 175 mg/kg | 30 minutes post-pMCAO | Improved Motor Function | Significant improvement in motor coordination[3] |
Table 2: Efficacy of GHB, GBL, and 1,4-BD in a Rat Model of Ischemic Stroke
| Compound | Animal Model | Stroke Induction | Administration Route & Dose | Time of Administration | Primary Outcome | Efficacy (Infarct Volume Reduction vs. Control) |
| GHB | Sprague-Dawley Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | Intraperitoneal, 300 mg/kg | 30 min before, 180 & 360 min after ischemia | Infarct Volume (mm³) | 41.1% reduction[4] |
| GBL | Sprague-Dawley Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | Intraperitoneal, 300 mg/kg | 30 min before, 180 & 360 min after ischemia | Infarct Volume (mm³) | 49.8% reduction[4] |
| 1,4-BD | Sprague-Dawley Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | Intraperitoneal, 300 mg/kg | 30 min before, 180 & 360 min after ischemia | Infarct Volume (mm³) | 40.9% reduction[4] |
| Control | Sprague-Dawley Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | Intraperitoneal, Vehicle | 30 min before, 180 & 360 min after ischemia | Infarct Volume (mm³) | 464.4 ± 17.9 mm³[4] |
Gamma-Hydroxyvaleric Acid (GHV)
Experimental Protocols
Photothrombotic Stroke Model in Mice (for this compound studies)
The photothrombotic stroke model induces a focal cortical ischemic lesion.[6][7]
-
Animal Model: C57/B6 mice are commonly used.
-
Anesthesia: Anesthesia is induced and maintained throughout the procedure.
-
Photosensitizer Injection: A photosensitive dye, such as Rose Bengal, is injected intraperitoneally.
-
Photo-irradiation: A cold light source is focused on a specific area of the skull, typically over the somatosensory or motor cortex. The light activates the dye, leading to endothelial damage, platelet aggregation, and the formation of a thrombus, resulting in focal ischemia.
-
Post-operative Care: Animals are monitored during recovery.
-
Outcome Assessment: Infarct volume is typically measured using histological staining (e.g., TTC or Cresyl Violet) at a specified time point post-stroke. Functional outcomes are assessed using behavioral tests like the grid-walking task or cylinder test.[2]
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats (for GHB, GBL, 1,4-BD studies)
The tMCAO model is a widely used method to mimic human ischemic stroke.[8]
-
Animal Model: Adult male Sprague-Dawley rats are frequently used.[4]
-
Anesthesia: Animals are anesthetized for the surgical procedure.
-
Surgical Procedure: A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
Post-operative Care: Rats are monitored for recovery from anesthesia and any neurological deficits.
-
Outcome Assessment: Infarct volume is determined at a specific time point (e.g., 24 hours) after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[4]
Signaling Pathway and Experimental Workflow Visualization
Caption: this compound's neuroprotective signaling pathway.
Caption: General experimental workflow for efficacy studies.
Conclusion
This compound demonstrates significant neuroprotective efficacy in preclinical models of ischemic stroke, with a distinct mechanism of action centered on the modulation of CaMKIIα. While direct comparative efficacy data against other GHB analogs is sparse, the available evidence suggests that this compound is a potent neuroprotective agent. GBL and 1,4-BD also show neuroprotective effects, likely through their conversion to GHB, with efficacy in reducing infarct volume in a rat stroke model. Further research, particularly head-to-head comparative studies in standardized stroke models, is necessary to definitively establish the relative efficacy of this compound against other GHB analogs. The higher selectivity of this compound for the CaMKIIα hub domain, as opposed to the broader receptor targets of GHB, may offer a more targeted therapeutic approach with a potentially favorable side-effect profile.
References
- 1. Neuroprotective effect of gamma-hydroxybutyrate in transient global cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-Hydroxybutyrate (GHB), gamma-butyrolactone (GBL), and 1,4-butanediol (1,4-BD) reduce the volume of cerebral infarction in rodent transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Stroke in Mice: Focal Cortical Lesions by Photothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HOCPCA and KN93 as CaMKII Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent modulators of Calcium/Calmodulin-dependent protein kinase II (CaMKII): 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) and KN93. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
This compound and KN93 represent two distinct classes of CaMKII modulators with fundamentally different mechanisms of action, selectivity profiles, and potential applications. This compound is a novel, highly selective, pathospecific modulator of the CaMKIIα isoform, acting on the hub domain to stabilize the enzyme complex. In contrast, KN93 is a widely used, non-isoform-selective inhibitor that indirectly blocks CaMKII activation by binding to Calmodulin (CaM). While effective at inhibiting CaMKII, KN93 is hampered by significant off-target effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and KN93 based on available experimental data. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Potency and Affinity
| Parameter | This compound | KN93 | Reference |
| Binding Affinity (Ki) | Not reported as a direct inhibitor | ~370 nM | [1] |
| IC50 | Not applicable (modulator, not direct inhibitor) | ~1–4 µM (dependent on CaM concentration and assay conditions) | [2] |
| EC50 | Not reported | 5.1 ± 1.4 µM (for effect on Ca2+ release) | [3] |
Table 2: Selectivity Profile
| Target | This compound | KN93 | Reference |
| CaMKIIα | Highly Selective | Inhibits | [4] |
| CaMKIIβ, γ, δ | No significant binding/effect | Inhibits | [2][4] |
| CaMKI, CaMKIV | Not reported | Inhibits | [2] |
| Other Kinases | Screened against 45 neurotargets with 100-fold selectivity for CaMKIIα | Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA | [2][4] |
| Ion Channels | No reported direct effects | L-type Ca2+ channels, various K+ channels (e.g., IKr) | [2][5][6] |
Mechanism of Action
The mechanisms by which this compound and KN93 modulate CaMKII activity are fundamentally different, a crucial consideration for experimental design and data interpretation.
This compound: A Selective Hub Domain Modulator
This compound, an analogue of γ-hydroxybutyrate (GHB), represents a new class of CaMKIIα ligands.[7] It does not directly inhibit the kinase's catalytic activity or its autophosphorylation at Threonine 286. Instead, this compound binds to a deep cavity within the hub domain of the CaMKIIα holoenzyme.[7][8] This binding leads to a substantial stabilization of the oligomeric state of the hub domain.[7][8] The functional consequence of this stabilization is a pathospecific modulation of CaMKIIα activity. Under normal physiological conditions, this compound has minimal effect on CaMKIIα signaling, such as in Long-Term Potentiation (LTP).[7] However, under pathological conditions like ischemia where CaMKII is dysregulated, this compound normalizes cytosolic autophosphorylation and downregulates the expression of a constitutively active proteolytic fragment of CaMKII (ΔCaMKII).[7][9]
KN93: An Indirect Inhibitor via Calmodulin Binding
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct points of intervention of this compound and KN93 in the CaMKII signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize this compound and KN93.
Thermal Shift Assay (TSA) for this compound
This assay is used to assess the stabilization of the CaMKIIα hub domain by this compound.
Objective: To determine the change in the melting temperature (Tm) of the CaMKIIα hub domain in the presence of this compound, indicating ligand binding and stabilization.
Materials:
-
Purified CaMKIIα hub domain protein
-
This compound stock solution
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Real-time PCR instrument capable of fluorescence detection with thermal ramping
-
Assay buffer (e.g., 25 mM Tris pH 8, 150 mM KCl, 1 mM TCEP, 10% glycerol)[11]
Procedure:
-
Prepare a reaction mixture containing the purified CaMKIIα hub domain protein at a final concentration of 5-10 µM in the assay buffer.[12]
-
Add SYPRO Orange dye to the reaction mixture at a final concentration of 5x-10x.[12]
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., buffer or DMSO).
-
Incubate the mixture at room temperature for a short period to allow for ligand binding.
-
Place the samples in the real-time PCR instrument.
-
Set up a thermal ramping protocol, typically from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.[12]
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity against temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint of the transition. An increase in Tm in the presence of this compound indicates stabilization of the protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 3. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. KN-93 inhibits IKr in mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of CaMKIIα holoenzyme stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating Specificity: A Comparative Guide to Radiolabeled HOCPCA for High-Affinity GHB Binding Sites, Now Identified as CaMKIIα
For researchers, scientists, and drug development professionals, the precise validation of drug-target engagement is paramount. This guide provides a comprehensive comparison of radiolabeled 3-hydroxycyclopent-1-enecarboxylic acid ([3H]HOCPCA), a selective ligand for the high-affinity gamma-hydroxybutyrate (GHB) binding site, which has now been identified as the alpha isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα). We present supporting experimental data, detailed protocols, and a comparison with alternative radioligands, underscoring the specificity and utility of [3H]this compound in neuroscience research.
Recent breakthroughs have definitively identified the long-sought high-affinity GHB binding site as the hub domain of CaMKIIα, a crucial neuronal signaling protein. [3H]this compound has emerged as an indispensable tool for selectively probing this target. Its exceptional affinity and selectivity make it superior for various applications, including homogenate binding studies and autoradiography.[1][2] This guide will delve into the experimental evidence that validates the specificity of [3H]this compound for CaMKIIα, comparing its performance with other relevant radioligands.
Comparative Analysis of Radioligand Binding
The specificity of a radioligand is determined by its affinity for the target receptor and its lack of significant binding to other sites. [3H]this compound has been shown to be highly selective for CaMKIIα, with no measurable affinity for GABAA or GABAB receptors at concentrations where it binds to the high-affinity GHB site.[3][4] This is a significant advantage over radiolabeled GHB itself, which also interacts with lower-affinity GABAB receptors.[5]
Experimental data demonstrates that the binding of [3H]this compound is completely absent in brain tissue from mice lacking the gene for CaMKIIα (Camk2a-/-), providing unequivocal evidence of its specificity.[6][7]
Table 1: Comparison of Binding Affinities (Kd/Ki) for CaMKIIα
| Radioligand/Compound | Binding Parameter | Value (nM) | Species/Tissue | Notes |
| [3H]this compound | Kd | 73.8 | Rodent Brain | Binding is pH-dependent; value at optimal pH 6.0.[8][9] |
| Kd | 2312 | Rodent Brain | Binding at physiological pH 7.4.[8][9] | |
| [3H]NCS-382 | - | - | Rat Brain | Commonly used alternative, though [3H]this compound offers better signal-to-noise.[4][8] |
| GHB | Ki | ~1,140 | Rat Cortical Membranes | Significantly lower affinity than this compound.[10] |
| (R)-HOCPCA | IC50 | ~73 | Rat Brain Homogenate | 39 times higher affinity than GHB.[3][4] |
| [3H]O-5-HDC | Kd | 22 | Rat Cortical Homogenate | A newer, higher-affinity ligand for CaMKIIα.[3] |
Experimental Protocols
Detailed and reproducible methodologies are critical for validating research findings. Below are protocols for key experiments used to determine the specificity of [3H]this compound.
Radioligand Binding Assay with Brain Homogenate
This protocol is used to determine the affinity (Kd) and density (Bmax) of [3H]this compound binding sites.
1. Tissue Preparation:
- Euthanize rodents and rapidly dissect the brain region of interest (e.g., cortex, hippocampus).
- Homogenize the tissue in ice-cold buffer (e.g., 50 mM KH2PO4, pH 6.0).
- Centrifuge the homogenate at low speed to remove cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
2. Binding Reaction:
- In a 96-well plate, add 10-15 µg of membrane protein per well.
- For total binding, add [3H]this compound at various concentrations (e.g., 0.5 to 100 nM).
- For non-specific binding (NSB), add a high concentration of a competing non-radiolabeled ligand (e.g., 1 mM unlabeled GHB or this compound) in addition to the [3H]this compound.
- The final volume in each well should be consistent (e.g., 200 µl).
3. Incubation:
- Incubate the plate on ice for 60 minutes to allow the binding to reach equilibrium.[3]
4. Termination and Filtration:
- Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
- Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
5. Quantification:
- Place the filter mats in scintillation vials with scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
6. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.
- Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.
Quantitative Autoradiography with Brain Sections
This technique visualizes the anatomical distribution of [3H]this compound binding sites.
1. Tissue Preparation:
- Rapidly freeze the brain in isopentane (B150273) cooled with dry ice.
- Cut thin (e.g., 12-20 µm) coronal or sagittal sections using a cryostat.
- Thaw-mount the sections onto gelatin-coated microscope slides.
- Store the slides at -80°C until use.
2. Pre-incubation:
- Bring slides to room temperature.
- Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 6.0) for 30 minutes to rehydrate the tissue and remove endogenous substances.
3. Incubation:
- Incubate the slides with a solution containing a low nanomolar concentration of [3H]this compound (e.g., 1-5 nM).
- For determination of non-specific binding, incubate adjacent sections in the same radioligand solution supplemented with 1 mM unlabeled GHB.
- Incubation is typically carried out for 60-90 minutes at room temperature in a humidified chamber.
4. Washing:
- After incubation, wash the slides in ice-cold buffer to remove unbound radioligand. Multiple short washes are recommended (e.g., 3 x 5 minutes).
- Briefly dip the slides in ice-cold distilled water to remove buffer salts.
5. Drying and Exposure:
- Dry the slides under a stream of cool, dry air.
- Appose the dried sections to a tritium-sensitive phosphor imaging plate or film, along with calibrated radioactive standards.
- Expose for a period of days to weeks, depending on the signal intensity.
6. Imaging and Analysis:
- Scan the imaging plate using a phosphor imager.
- Quantify the signal intensity in different brain regions by comparing it to the co-exposed standards, allowing for the determination of the density of binding sites (fmol/mg tissue equivalent).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a [3H]this compound homogenate binding assay.
This compound-Mediated Modulation of CaMKIIα Signaling in Pathological States
Under normal physiological conditions, CaMKIIα activity is tightly regulated. However, during pathological events like ischemic stroke, excessive glutamate (B1630785) release leads to massive Ca2+ influx through NMDA receptors, causing dysregulation and aberrant activation of CaMKIIα. This contributes to neuronal cell death. This compound binding to the hub domain of CaMKIIα stabilizes the enzyme.[2][5] This stabilization does not affect basal kinase activity but alleviates the pathological over-activation, normalizing autophosphorylation at the Thr286 site and preventing the generation of a constitutively active fragment of the kinase.[1][8][11] This ultimately promotes neuroprotection.
Caption: this compound's neuroprotective signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative autoradiographic analysis of the new radioligand [(3)H](2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulen-6-ylidene) ethanoic acid ([(3)H]NCS-382) at gamma-hydroxybutyric acid (GHB) binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autoradiographic imaging and quantification of the high-affinity GHB binding sites in rodent brain using 3H-HOCPCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Synthesis and Tritium Labeling of a Selective Ligand for Studying High-affinity γ-Hydroxybutyrate (GHB) Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
A Comparative Analysis of HOCPCA's Neuroprotective Effects in Animal Models of Central Nervous System Injury
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HOCPCA and Alternative Neuroprotective Strategies
Central Nervous System (CNS) injuries, including stroke, traumatic brain injury (TBI), and spinal cord injury (SCI), represent a significant challenge in modern medicine, often leading to devastating and permanent neurological deficits. The quest for effective neuroprotective agents has led to the investigation of numerous compounds, among them 3-hydroxy-3-(4-hydroxyphenyl)pentanoic acid (this compound), a selective modulator of the α-isoform of Calcium/Calmodulin-dependent protein kinase II (CaMKIIα). This guide provides a comparative analysis of this compound's effects in various animal models of CNS injury, alongside alternative neuroprotective agents, supported by experimental data and detailed methodologies.
This compound in Stroke Models: A Promising Neuroprotectant
This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Studies have primarily utilized the permanent distal middle cerebral artery occlusion (dMCAO) and thromboembolic stroke models in mice to evaluate its efficacy.
Quantitative Efficacy of this compound in Stroke Models
| Animal Model | Treatment | Outcome Measure | Result |
| dMCAO (mouse) | This compound (175 mg/kg) | Infarct Volume | 26% reduction compared to saline control[1] |
| This compound (175 mg/kg) | Grip Strength (forelimb asymmetry) | Alleviated asymmetry observed in saline-treated mice[1] | |
| This compound (175 mg/kg) | Tactile Stimulation Task | Significant improvement at 1 and 2 weeks post-dMCAO[1] | |
| This compound (175 mg/kg) | Vibrissae-Paw Task | Significant improvement at 1 and 2 weeks post-dMCAO[1] | |
| Thromboembolic Stroke (mouse) | This compound (175 mg/kg) + tPA | Infarct Size | No significant reduction compared to tPA alone |
| This compound (175 mg/kg) + tPA | Grip Strength (forelimb asymmetry) | Relieved stroke-induced asymmetry at 3 days post-stroke |
Signaling Pathway of this compound in Ischemic Injury
This compound's neuroprotective mechanism is primarily attributed to its selective binding to and stabilization of the CaMKIIα hub domain. In the context of ischemic injury, this interaction mitigates the pathological downstream effects of excessive glutamate-mediated calcium influx.
CaMKIIα Inhibition in Traumatic Brain Injury and Spinal Cord Injury: An Indirect Comparison
Direct studies on this compound in TBI and SCI models are currently lacking. However, research on other CaMKIIα inhibitors, such as KN-93 and KN-62, provides valuable insights into the potential therapeutic role of targeting this pathway in these injuries.
Quantitative Efficacy of CaMKIIα Inhibitors and Alternatives in TBI and SCI
| Animal Model | Treatment | Outcome Measure | Result |
| Controlled Cortical Impact (TBI - Rat) | KN-62 | Lesion Volume | Reduced TBI-induced cell injury[2] |
| KN-62 | Motor Test | Attenuated behavioral outcome[2] | |
| Amantadine (B194251) (20 mg/kg) | Beam-Balance Recovery | Facilitated recovery compared to vehicle[3] | |
| Amantadine (20 mg/kg) | Spatial Learning (Morris Water Maze) | Facilitated learning compared to vehicle[3] | |
| Takinib (B611130) (10 µg) | Neurological Severity Score (NSS) | Significantly improved score 24h post-TBI[4] | |
| Takinib (10 µg) | Beam Walking Score | Significantly improved score 24h post-TBI[4] | |
| Takinib (10 µg) | Cerebral Water Content | Significantly reduced | |
| Weight-Drop (SCI - Rat) | KN-93 (100 µM) | Mechanical Allodynia | Significantly diminished at-level allodynia[5] |
| Methylprednisolone (B1676475) (30 mg/kg) | Open Field Walking (OFW) Score | Improved scores compared to controls[6] | |
| Methylprednisolone (30 mg/kg) | Inclined Plane (IP) Performance | Improved scores compared to controls[6] | |
| Methylprednisolone | Lesion Volume | Marginally reduced over time | |
| Methylprednisolone | Spared Gray and White Matter | No significant alteration |
Experimental Workflow for Preclinical CNS Injury Studies
The following diagram illustrates a typical workflow for evaluating a neuroprotective agent in an animal model of CNS injury.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Stroke Models
-
Permanent Distal Middle Cerebral Artery Occlusion (dMCAO) in Mice:
-
Anesthetize the mouse and make a skin incision between the eye and ear.
-
Perform a craniotomy to expose the middle cerebral artery (MCA).
-
Permanently ligate the distal MCA using a suture.[6]
-
Suture the incision and allow the animal to recover.
-
-
Thromboembolic Stroke Model in Mice:
Traumatic Brain Injury Model
-
Controlled Cortical Impact (CCI) in Rodents:
-
Anesthetize the animal and perform a craniotomy over the desired cortical region.[9][10]
-
Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed dura.[9][10]
-
Impact parameters (velocity, depth, dwell time) can be adjusted to create varying injury severities.[9][10]
-
Close the incision and provide post-operative care.
-
Spinal Cord Injury Model
-
Weight-Drop Contusion in Rats:
-
Anesthetize the rat and perform a laminectomy to expose the spinal cord at the desired vertebral level (e.g., T10).[11][12]
-
Position the animal in a stereotaxic frame.
-
Drop a specific weight from a predetermined height onto the exposed dura to create a contusion injury.[11][12]
-
Suture the muscle and skin layers and provide post-operative care.
-
Behavioral Assessments
-
Grip Strength Test: This test measures forelimb muscle strength. The animal is held by the tail and allowed to grasp a metal grid connected to a force gauge. The peak force exerted before the animal loses its grip is recorded.
-
Rotarod Test: This assessment evaluates motor coordination and balance. The animal is placed on a rotating rod that gradually accelerates. The latency to fall from the rod is measured.
-
Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale: This is an open-field locomotor test used to assess functional recovery after SCI in rats. It involves a 22-point scale that grades hindlimb movements, coordination, and paw placement.[12]
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective efficacy of this compound in animal models of ischemic stroke, primarily through the modulation of CaMKIIα. While direct evidence in TBI and SCI is lacking, studies on other CaMKIIα inhibitors suggest that this pathway is a viable therapeutic target in these conditions as well.
Future research should focus on:
-
Evaluating the efficacy of this compound in clinically relevant models of TBI and SCI.
-
Conducting dose-response studies to determine the optimal therapeutic window for this compound in various CNS injuries.
-
Further elucidating the downstream molecular mechanisms of this compound-mediated neuroprotection.
This comparative guide provides a foundation for researchers to understand the current landscape of this compound and related neuroprotective strategies. The provided data and protocols should aid in the design of future studies aimed at translating these promising preclinical findings into effective therapies for patients with CNS injuries.
References
- 1. stat.ubc.ca [stat.ubc.ca]
- 2. Increased expression of calcium/calmodulin-dependent protein kinase type II subunit δ after rat traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependent neurorestorative effects of amantadine after cortical impact injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of takinib on an experimental traumatic brain injury rat model via inhibition of transforming growth factor beta-activated kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of takinib on an experimental traumatic brain injury rat model via inhibition of transforming g… [ouci.dntb.gov.ua]
- 6. Modeling of acute spinal cord injury in the rat: neuroprotection and enhanced recovery with methylprednisolone, U-74006F and YM-14673 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Evolution of Traumatic Brain Injury in a Rat Focal Contusion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of The Sensitivity and Reproducibility Of The Basso, Beattie, Bresnahan (BBB) Scale in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of High-Dose Methylprednisolone Worsens Bone Loss after Acute Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of methylprednisolone therapy for the injured rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pages.jh.edu [pages.jh.edu]
A Comparative Guide to the Pharmacokinetics of HOCPCA and GHB
This guide provides a detailed comparison of the pharmacokinetic profiles of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) and gamma-hydroxybutyrate (GHB). The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Gamma-hydroxybutyrate (GHB) is a neurotransmitter and a psychoactive drug. This compound is a cyclic analog of GHB, which has been investigated for its neuroprotective effects. Understanding the pharmacokinetic properties of these compounds is crucial for the development of new therapeutic agents.
Pharmacokinetic Data Summary
The following table summarizes the available pharmacokinetic parameters for this compound and GHB. It is important to note that publicly available pharmacokinetic data for this compound is limited.
| Pharmacokinetic Parameter | This compound | GHB |
| Maximum Plasma Concentration (Cmax) | Data not available | 218 nmol/mL (at 20 mg/kg)[1] |
| 453 nmol/mL (at 35 mg/kg)[1] | ||
| 39.4 ± 25.2 µg/mL (at 25 mg/kg)[2] | ||
| Time to Maximum Plasma Concentration (Tmax) | Data not available | 35-60 minutes[1] |
| 20-45 minutes[2] | ||
| Elimination Half-Life (t½) | 20 minutes[3] | 36 ± 9 minutes (at 20 mg/kg)[1][4] |
| 39 ± 7 minutes (at 35 mg/kg)[1][4] | ||
| 30.4 ± 2.45 minutes (at 25 mg/kg)[2] | ||
| Area Under the Curve (AUC) | Data not available | 15,747 nmol∙min/mL (at 20 mg/kg)[1] |
| 40,113 nmol∙min/mL (at 35 mg/kg)[1] | ||
| Volume of Distribution (Vd) | Data not available | 52.7 ± 15.0 L[2] |
| Clearance (CL) | Data not available | 1228 ± 233 µL/min[2] |
Note: The pharmacokinetic parameters for GHB can be dose-dependent, exhibiting non-linear kinetics.[1][5]
Experimental Protocols
The pharmacokinetic parameters listed above are typically determined through a series of experiments involving the administration of the compound to subjects, followed by the collection and analysis of biological samples over time.
Typical Experimental Protocol for a Pharmacokinetic Study:
-
Subject Recruitment and Dosing: Healthy human volunteers or animal subjects are recruited. A specific dose of the compound (e.g., 25 mg/kg of GHB) is administered, usually orally or intravenously.[2]
-
Sample Collection: Blood, plasma, or urine samples are collected at predetermined time points before and after drug administration.[2]
-
Sample Analysis: The concentration of the compound in the biological samples is quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6]
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate the key pharmacokinetic parameters (Cmax, Tmax, t½, AUC, Vd, and CL) using non-compartmental or compartmental analysis.[1][2]
Signaling Pathways and Mechanisms of Action
GHB exerts its effects through interaction with the GABAergic system. It is an agonist at the GHB receptor and a weak agonist at the GABAB receptor.[[“]][8] The sedative and anesthetic effects of GHB are primarily mediated through its action on GABAB receptors.
This compound , as a GHB analog, is also believed to interact with the GHB receptor. Notably, this compound has been shown to selectively target and stabilize the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain, which is a key mechanism for its neuroprotective effects.[3]
References
- 1. Pharmacokinetics and pharmacodynamics of γ‐hydroxybutyrate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. γ-Hydroxybutyric Acid (GHB) Pharmacokinetics and Pharmacodynamics: Semi-Mechanistic and Physiologically Relevant PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. karger.com [karger.com]
Validating the Therapeutic Window of HOCPCA in Ischemic Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) with other neuroprotective agents for the treatment of ischemic stroke. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the evaluation of this compound's therapeutic potential.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective effects of this compound have been evaluated in preclinical rodent models of ischemic stroke and compared with other investigational neuroprotective agents, such as Minocycline and Edaravone. The primary endpoints in these studies are typically the reduction in cerebral infarct volume and the improvement in neurological function.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical studies, focusing on the efficacy of each compound in reducing infarct volume and improving functional outcomes.
| Compound | Animal Model | Dosage & Administration Route | Therapeutic Window | Infarct Volume Reduction (%) | Functional Outcome Improvement | Reference |
| This compound | dMCAO (mouse) | 175 mg/kg, intraperitoneal | 30 minutes post-occlusion | 26% | Alleviated grip strength asymmetry | [1] |
| Minocycline | MCAO (rat) | 3 mg/kg, intravenous | 4 hours post-occlusion | 42% | Improved neurological functioning | [2] |
| Minocycline | Clot emboli (rat) | Multiple large doses, intraperitoneal | 1 hour post-embolization | >40% | Not specified | [2] |
| Edaravone | Focal ischemia (various rodent models) | Various | Various | 25.5% (meta-analysis) | 30.3% (meta-analysis) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Animal Models of Ischemic Stroke
1. Distal Middle Cerebral Artery Occlusion (dMCAO) Model: This model induces a focal ischemic stroke in the cortex with a more pronounced ischemic penumbra.[4]
-
Anesthesia: Mice are anesthetized, typically with isoflurane.
-
Surgical Procedure: A craniotomy is performed to expose the middle cerebral artery (MCA). The distal portion of the MCA is then permanently occluded using electrocoagulation.
-
Post-operative Care: Animals receive appropriate post-operative care, including analgesia and hydration.
2. Thromboembolic Stroke Model: This model more closely mimics clinical stroke by inducing an occlusion with a thrombus, often followed by reperfusion with a thrombolytic agent.[4]
-
Thrombus Induction: A blood clot is formed in situ by the injection of thrombin into the middle cerebral artery.
-
Reperfusion (optional): Reperfusion can be initiated by administering a thrombolytic agent, such as tissue plasminogen activator (tPA), intravenously.[4]
Outcome Measures
1. Infarct Volume Assessment (Cresyl Violet Staining): This histological technique is used to quantify the extent of brain injury.[5][6]
-
Tissue Preparation: At a predetermined time point post-stroke, animals are euthanized, and their brains are removed and sectioned.
-
Staining: The brain sections are stained with cresyl violet, which stains viable neurons, leaving the infarcted tissue unstained (pale).[5][6]
-
Quantification: The unstained (infarcted) area in each section is measured using image analysis software. The total infarct volume is then calculated by integrating the infarct areas across all sections.
2. Functional Outcome Assessment (Grip Strength Test): This behavioral test assesses motor function, specifically forelimb strength, which is often impaired after stroke.[7][8]
-
Apparatus: A grip strength meter equipped with a horizontal grid or bar is used.
-
Procedure: The mouse is held by the tail and lowered towards the grid, allowing it to grasp the grid with its forepaws. The mouse is then gently pulled backward horizontally until it releases its grip.[7]
-
Measurement: The peak force exerted by the mouse before releasing the grid is recorded. Multiple trials are performed, and the results are often expressed as a ratio of the strength of the contralateral (affected) limb to the ipsilateral (unaffected) limb.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Ischemic Stroke
This compound is known to exert its neuroprotective effects by modulating the activity of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme involved in excitotoxicity following an ischemic event.[9] The diagram below illustrates the proposed signaling pathway.
Experimental Workflow for Preclinical Stroke Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a neuroprotective compound like this compound in a preclinical stroke model.
References
- 1. researchgate.net [researchgate.net]
- 2. Minocycline Development for Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Mouse model of intraluminal MCAO: cerebral infarct evaluation by cresyl violet staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. ahajournals.org [ahajournals.org]
- 9. CaMKIIα as a Promising Drug Target for Ischemic Grey Matter - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Binding Sites: HOCPCA's Allosteric Embrace vs. ATP-Competitive Inhibition of CaMKIIα
For Immediate Release
In the intricate world of cellular signaling, the Calcium/Calmodulin-dependent protein kinase II alpha (CaMKIIα) stands as a crucial regulator of neuronal plasticity and memory formation. Its complex domain architecture, featuring a catalytic kinase domain and a central hub domain, presents distinct opportunities for pharmacological intervention. This guide provides a detailed comparison between two fundamentally different modes of CaMKIIα modulation: the allosteric binding of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) to the hub domain and the classical mechanism of ATP-competitive inhibitors targeting the kinase domain.
This compound, a selective analogue of the endogenous neuromodulator γ-hydroxybutyrate (GHB), represents a novel approach to modulating CaMKIIα function. Instead of targeting the highly conserved ATP-binding pocket of the kinase domain, this compound binds to a distinct, deep cavity within the central hub domain.[1][2] This interaction is allosteric, meaning it influences the enzyme's activity without directly blocking the active site. The binding of this compound has been shown to induce a significant thermal stabilization of the CaMKIIα hub domain, suggesting a conformational change that enhances the stability of the oligomeric holoenzyme.[1][2][3] This mechanism is particularly noteworthy as it does not affect the basal enzymatic activity of CaMKIIα, such as substrate phosphorylation or autophosphorylation at Threonine 286, under normal physiological conditions.[1][3] The neuroprotective effects of this compound are primarily observed in pathological states, such as cerebral ischemia, where it appears to normalize aberrant CaMKIIα signaling.[1][4][5]
In stark contrast, ATP-competitive inhibitors function by directly occluding the ATP-binding site on the N-terminal catalytic domain of CaMKIIα.[6] Compounds like KN-62 and Staurosporine are classic examples of this class of inhibitors.[7] By competing with the endogenous ATP, these molecules effectively block the phosphotransfer reaction, thereby inhibiting substrate phosphorylation and the downstream signaling cascade. This direct inhibition of catalytic activity is a common mechanism for kinase inhibitors. However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge in developing highly selective ATP-competitive inhibitors, often leading to off-target effects.[2]
The binding of this compound to the hub domain is highly selective for the α-isoform of CaMKII.[3][8] This isoform specificity is attributed to key amino acid residues within the hub domain binding pocket that differ between CaMKII isoforms. In contrast, the selectivity of ATP-competitive inhibitors is determined by the subtle differences in the geometry and amino acid composition of the ATP-binding pocket among various kinases.
Quantitative Comparison of Inhibitor Binding
The following table summarizes the binding affinities of this compound for the CaMKIIα hub domain and selected ATP-competitive inhibitors for the CaMKII kinase domain. It is important to note that binding affinities can be influenced by experimental conditions such as pH.
| Compound | Target Domain | Target Protein | Ligand | Binding Affinity Constant | Value | Conditions |
| This compound | Hub Domain | CaMKIIα | [³H]this compound | K_d | 73.8 nM | pH 6.0 |
| This compound | Hub Domain | CaMKIIα | [³H]this compound | K_d | 2312 nM | pH 7.4 |
| KN-62 | Kinase Domain | CaMKII | ATP | IC_50 | 900 nM | Not Specified |
| Staurosporine | Kinase Domain | CaMKII | ATP | IC_50 | 20 nM | Not Specified |
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol describes the determination of this compound binding affinity to the CaMKIIα hub domain using a radioligand binding assay with [³H]this compound.
1. Preparation of Whole-Cell Homogenates:
-
Culture HEK293T cells expressing recombinant CaMKIIα.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.
-
Centrifuge the homogenate to pellet cell membranes and debris.
-
Resuspend the pellet in the binding buffer.
2. Binding Assay:
-
The assay is performed in a 48-well plate with a final volume of 400 µL per well.
-
To each well, add 100-150 µg of whole-cell homogenate protein.
-
Add varying concentrations of the radioligand, [³H]this compound (e.g., 40 nM).
-
For competition assays, add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of unlabeled GHB (16 to 30 mM).
-
The binding buffer used is 50 mM KH₂PO₄, with the pH adjusted as required (e.g., pH 6.0 or 7.4).
-
Incubate the plate for 1 hour on ice to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Analyze the saturation binding data using non-linear regression to determine the dissociation constant (K_d) and the maximum number of binding sites (B_max).
-
For competition assays, calculate the IC_50 value and convert it to a K_i value using the Cheng-Prusoff equation.[9]
Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol outlines the procedure to assess the stabilization of the CaMKIIα hub domain upon ligand binding.
1. Protein and Ligand Preparation:
-
Purify the recombinant CaMKIIα hub domain protein.
-
Prepare stock solutions of the ligands to be tested (e.g., this compound) in the same buffer as the protein.
2. Assay Setup:
-
The assay is performed in a 96-well PCR plate with a final reaction volume of 25 µL.
-
Each reaction mixture contains the purified CaMKIIα hub domain protein at a final concentration of 5-10 µM.
-
Add the fluorescent dye SYPRO Orange at a 10x concentration. This dye binds to exposed hydrophobic regions of the protein as it unfolds.
-
Add varying concentrations of the ligand to be tested.
3. Thermal Denaturation:
-
Place the 96-well plate in a real-time PCR cycler.
-
Heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a controlled ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence of SYPRO Orange continuously during the temperature ramp.
4. Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve. This is often determined from the peak of the first derivative of the melting curve.
-
A shift in the T_m in the presence of a ligand compared to the protein alone (ΔT_m) indicates a stabilizing (or destabilizing) effect of the ligand binding.
Visualizing the Molecular Interactions
The following diagrams illustrate the CaMKIIα signaling pathway, the workflow of a thermal shift assay, and the distinct binding mechanisms of this compound and ATP-competitive inhibitors.
Figure 1: Simplified CaMKIIα signaling pathway.
Figure 2: Experimental workflow for a thermal shift assay.
Figure 3: Comparison of binding sites and mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Anti-inflammatory Properties of HOCPCA and Standard Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) against well-established anti-inflammatory drugs: Ibuprofen (a non-selective COX inhibitor), Celecoxib (B62257) (a selective COX-2 inhibitor), and Dexamethasone (B1670325) (a corticosteroid). This document synthesizes available preclinical data to facilitate an objective comparison of their mechanisms and efficacy in modulating inflammatory responses, particularly in the context of neuroinflammation.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the known effects of this compound and comparator drugs on key inflammatory markers. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the data presented is a collation from various preclinical models.
| Agent | Target(s) | Effect on TNFα | Effect on Iba1 (Microglia/Macrophage Marker) | Effect on CD68 (Activated Microglia/Macrophage Marker) |
| This compound | CaMKIIα hub domain | Reduced mRNA expression in a mouse model of stroke.[1] | Reduced mRNA expression and immunoreactivity in mouse models of stroke.[1] | Reduced mRNA expression in a mouse model of stroke.[1] |
| Ibuprofen | COX-1 and COX-2 | Can reduce expression in neuroinflammatory models, though some studies show no effect in other contexts. | Reduces the area occupied by Iba1-positive cells in a mouse model of Lafora disease.[2] | In a rat model of hemorrhagic stroke, dexamethasone was shown to correlate with an increase in CD68+ cells.[3] |
| Celecoxib | COX-2 | Inhibits TNFα-induced NF-κB activation. | Can promote a shift from pro-inflammatory M1 to anti-inflammatory M2 microglia phenotype.[4] | Can inhibit microglial activation.[5] |
| Dexamethasone | Glucocorticoid Receptor (GR) | Suppresses release from monocytes. | In a rat model of hemorrhagic stroke, dexamethasone was shown to correlate with an increase in CD68+ cells.[3] | In a rat model of hemorrhagic stroke, dexamethasone was shown to correlate with an increase in CD68+ cells.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols represent standard procedures for evaluating and comparing the anti-inflammatory properties of test compounds.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
-
Animal Model : Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization : Animals are housed under standard laboratory conditions for at least one week prior to experimentation.
-
Grouping : Mice are randomly assigned to the following groups: Vehicle control, LPS + Vehicle, LPS + this compound, LPS + Ibuprofen, LPS + Celecoxib, LPS + Dexamethasone.
-
Drug Administration : Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at predetermined doses one hour prior to LPS injection. The vehicle control group receives the corresponding vehicle.
-
Induction of Inflammation : Mice are injected i.p. with LPS from E. coli at a dose of 1 mg/kg. The control group receives a saline injection.
-
Sample Collection : At 24 hours post-LPS injection, mice are euthanized, and brain tissue is collected for analysis.
-
Analysis :
-
qRT-PCR : RNA is extracted from brain tissue to quantify the mRNA expression levels of Tnfα, Aif1 (Iba1), and Cd68.
-
Immunohistochemistry : Brain sections are stained with antibodies against Iba1 and CD68 to visualize and quantify microglial activation.
-
In Vitro Assay: Cytokine Measurement in RAW 264.7 Macrophages
-
Cell Culture : RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding : Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment : Cells are pre-incubated with various concentrations of this compound, Ibuprofen, Celecoxib, or Dexamethasone for 1 hour.
-
Stimulation : Inflammation is induced by adding LPS to a final concentration of 100 ng/mL.
-
Incubation : Cells are incubated for 24 hours.
-
Supernatant Collection : The cell culture supernatant is collected for cytokine analysis.
-
TNFα ELISA : The concentration of TNFα in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
Visualizations
Signaling Pathways in Inflammation
Caption: Simplified signaling pathways of inflammation and points of intervention for this compound and standard anti-inflammatory agents.
Experimental Workflow for Comparative Analysis
Caption: A generalized experimental workflow for the comparative evaluation of anti-inflammatory agents.
References
- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel celecoxib analogues inhibit glial production of prostaglandin E2, nitric oxide, and oxygen radicals reverting the neuroinflammatory responses induced by misfolded prion protein fragment 90-231 or lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the long-term cognitive and motor improvements after HOCPCA treatment
An extensive search for "HOCPCA" has yielded no information regarding a treatment or compound with this name in the context of long-term cognitive and motor improvements. This suggests that "this compound" may be one of the following:
-
A very new, preclinical, or proprietary compound not yet disclosed in public literature.
-
A hypothetical or theoretical agent used for illustrative or internal research purposes.
-
An acronym or abbreviation that is not widely recognized.
-
A potential misspelling of a different compound.
Without any available data, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.
To proceed, please verify the following:
-
Correct Spelling: Double-check the spelling of "this compound."
-
Alternative Names: Provide any alternative names, chemical classifications, or company/research institution associated with this compound.
-
Relevant Publications: If you are aware of any publications, patents, or conference presentations mentioning this compound, please provide the citations.
Once more specific information is available, a comprehensive comparison guide can be developed as per the original request.
Safety Operating Guide
Navigating the Safe Disposal of HOCPCA: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount. HOCPCA (3-Hydroxycyclopent-1-ene-1-carboxylic acid), a potent and selective ligand for GHB binding sites with neuroprotective properties, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2][3] While a specific, publicly available Safety Data Sheet (SDS) detailing disposal procedures for this compound is not readily found, a conservative approach based on its chemical characteristics and biological activity is essential.
This guide provides a step-by-step operational plan for the proper disposal of this compound, drawing upon general best practices for chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal service to ensure full compliance with all regulations.
Core Safety and Hazard Information
A thorough understanding of this compound's properties is the foundation of its safe handling and disposal.
-
Chemical Properties: this compound is a cyclic carboxylic acid and an alcohol.[1][4] It has an estimated pKa of approximately 4.2, indicating its acidic nature.[4]
-
Biological Activity: As a compound with significant biological activity, including cognitive-enhancing effects, its toxicological profile is not fully characterized.[1][2][3] Therefore, it should be treated as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): When handling this compound, especially during waste consolidation, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.
Quantitative Data Summary
The following table summarizes key data for this compound. A complete hazard profile and specific disposal parameters should be obtained from a substance-specific SDS when available.
| Property | Value | Source |
| Chemical Name | 3-Hydroxycyclopent-1-ene-1-carboxylic acid | [1][4][5] |
| CAS Number | 867178-11-8 | [4][5][6][7] |
| Molecular Formula | C6H8O3 | [1][4][5] |
| Molecular Weight | 128.13 g/mol | [1][5] |
| pKa (estimated) | ~4.2 | [4] |
| Hazard Classification | Treat as hazardous; specific data not available | - |
| Recommended Disposal | High-temperature incineration via a licensed contractor | General Best Practice |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound and contaminated materials.
Step 1: Waste Characterization and Segregation
Proper segregation of waste streams is critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste: All solid this compound, along with contaminated items such as gloves, weigh boats, and wipes, must be placed in a designated, leak-proof container clearly labeled "Hazardous Waste."
-
Liquid Waste: Solutions containing this compound and any solvent rinsates from contaminated glassware must be collected in a separate, compatible, and clearly labeled "Hazardous Waste" container. The label should identify all chemical components, including solvents and an estimated concentration of this compound.
-
Sharps Waste: Any sharps, such as needles or contaminated glass pipettes, must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
Step 2: Container Management and Storage
Proper management of waste containers is essential for laboratory safety.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (3-Hydroxycyclopent-1-ene-1-carboxylic acid)."
-
Closure: Keep all waste containers securely sealed when not in immediate use.
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.
Step 3: Final Disposal
The ultimate disposal of this compound waste must be handled by certified professionals.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in regular solid waste. Its environmental impact has not been determined, and this action may violate local regulations.
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's EHS department or a licensed hazardous waste contractor. The standard and required method for final disposal is high-temperature incineration.
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol outlines the standard procedure for safely preparing this compound waste for collection.
-
Objective: To safely collect and containerize all this compound waste streams for disposal.
-
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Designated and labeled hazardous waste containers (solid, liquid, sharps)
-
Chemical fume hood
-
-
Procedure:
-
Conduct all waste handling procedures within a certified chemical fume hood.
-
Carefully transfer solid waste into the designated solid waste container.
-
Using a funnel, pour liquid waste into the designated liquid waste container.
-
Rinse any emptied glassware that contained this compound with a small amount of a suitable solvent and collect the rinsate in the liquid waste container.
-
Securely seal all containers.
-
Ensure all labels are accurate and complete, including the date of accumulation.
-
Transfer the sealed and labeled containers to the designated waste storage area.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Buy this compound | 867178-11-8 | >98% [smolecule.com]
- 2. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webqc.org [webqc.org]
- 5. medkoo.com [medkoo.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikiwand [wikiwand.com]
Essential Safety and Handling Protocol for HOCPCA
For Research Use Only. Not for human or veterinary use.
This guide provides immediate and essential safety, operational, and disposal information for handling HOCPCA ((R)-3-hydroxycyclopent-1-enecarboxylic acid) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Understanding the Compound
This compound is a potent and selective ligand for GHB binding sites. While comprehensive toxicological data is not available, its structural similarity to other carboxylic acids and its biological activity necessitate careful handling to avoid potential irritation to the skin, eyes, and respiratory tract, as well as other unknown health effects. Therefore, treating this compound with the precautions outlined for hazardous chemicals is a prudent approach to ensure personnel safety.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles should be worn at all times when handling this compound. A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when preparing solutions or transferring large quantities. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling or when working with solutions, heavy-duty neoprene or other gloves specifically resistant to carboxylic acids should be used. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Body | Laboratory Coat | A buttoned, knee-length laboratory coat is mandatory to protect against spills and contamination of personal clothing. |
| Feet | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills and falling objects. |
| Respiratory | Fume Hood | All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and in good working order.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don all required PPE as outlined in the table above.
Step 2: Handling Solid this compound
-
Perform all weighing and handling of solid this compound within a chemical fume hood to avoid inhalation of fine particles.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Close the container tightly immediately after use.
Step 3: Preparing Solutions
-
Prepare all solutions within a chemical fume hood.
-
Slowly add this compound to the solvent (e.g., DMSO) to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
Step 4: Post-Handling
-
Clean all equipment and the work area thoroughly after use.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and then the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid this compound waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Contaminated labware (e.g., pipette tips, tubes): Place in a designated hazardous waste container for solids.
-
Liquid waste (solutions containing this compound): Collect in a designated, labeled, and sealed hazardous waste container for liquids. Do not pour down the drain.
-
Contaminated PPE: Dispose of as hazardous waste.
Disposal Procedure:
-
All waste must be clearly labeled with "Hazardous Waste" and the full chemical name: "(R)-3-hydroxycyclopent-1-enecarboxylic acid (this compound)".
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department.
Caption: Logical workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
